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Foundational

An In-depth Technical Guide to 2-Amino-3-(cyclopropylmethoxy)benzoic acid (CAS 1369866-09-0)

For Researchers, Scientists, and Drug Development Professionals Disclaimer: Publicly available information on 2-Amino-3-(cyclopropylmethoxy)benzoic acid (CAS 1369866-09-0) is limited. This guide provides a comprehensive...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on 2-Amino-3-(cyclopropylmethoxy)benzoic acid (CAS 1369866-09-0) is limited. This guide provides a comprehensive overview based on the chemistry of analogous substituted benzoic acids and general scientific principles. All specific data points for related compounds are clearly identified as such and should be used for reference purposes only. For definitive data, experimental analysis of an authenticated sample is required.

Introduction: The Structural Context and Potential Utility

2-Amino-3-(cyclopropylmethoxy)benzoic acid is a unique small molecule belonging to the class of substituted anthranilic acids. Its structure is characterized by a benzoic acid core with an amino group at the 2-position and a cyclopropylmethoxy group at the 3-position. This arrangement of functional groups suggests its potential as a valuable building block in medicinal chemistry and materials science.

The anthranilic acid scaffold is a well-established pharmacophore found in numerous biologically active compounds. The introduction of a cyclopropylmethoxy group can significantly influence the molecule's lipophilicity, metabolic stability, and conformational rigidity. These are critical parameters in drug design, often modulated to enhance a compound's pharmacokinetic and pharmacodynamic profile. The cyclopropyl moiety, in particular, is a "bioisostere" for other groups and can introduce favorable properties.

While specific applications for this exact molecule are not widely documented, its structural motifs are present in compounds investigated for a range of therapeutic areas. For instance, a structurally related compound, 3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM), has been evaluated for its inhibitory effects on TGF-β1-induced epithelial–mesenchymal transformation, a key process in pulmonary fibrosis[1]. This highlights the potential for novel benzoic acid derivatives in the exploration of new therapeutic agents.

Physicochemical Properties: An Estimation Based on Analogs

Property2-Amino-3-methoxybenzoic acid2-(Cyclopropylmethoxy)benzoic acid2-Amino-3-(cyclopropylmethoxy)benzoic acid (Predicted)
CAS Number 3177-80-8[2]136013-76-8[3]1369866-09-0
Molecular Formula C₈H₉NO₃[4]C₁₁H₁₂O₃[3]C₁₁H₁₃NO₃
Molecular Weight 167.16 g/mol [4]192.21 g/mol [3]207.23 g/mol
Appearance Solid[2]-Likely a solid at room temperature
Melting Point 169-170 °C[2]-Expected to be a crystalline solid with a distinct melting point.
Solubility --Expected to have limited solubility in water and better solubility in organic solvents like DMSO and methanol.
pKa --The carboxylic acid will have an acidic pKa, while the amino group will have a basic pKa.

Synthesis and Chemical Reactivity

A definitive, published synthesis for 2-Amino-3-(cyclopropylmethoxy)benzoic acid is not available. However, a plausible synthetic route can be designed based on established organic chemistry principles and analogous preparations.

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection of the cyclopropylmethoxy ether linkage and the reduction of a nitro group to the amine.

Retrosynthesis Target 2-Amino-3-(cyclopropylmethoxy)benzoic acid Intermediate1 2-Nitro-3-(cyclopropylmethoxy)benzoic acid Target->Intermediate1 Reduction StartingMaterial1 2-Nitro-3-hydroxybenzoic acid Intermediate1->StartingMaterial1 Williamson Ether Synthesis StartingMaterial2 (Bromomethyl)cyclopropane Intermediate1->StartingMaterial2 Williamson Ether Synthesis Intermediate2 Methyl 2-nitro-3-hydroxybenzoate StartingMaterial1->Intermediate2 Esterification

Caption: Retrosynthetic analysis for 2-Amino-3-(cyclopropylmethoxy)benzoic acid.

Hypothetical Step-by-Step Synthesis Protocol

This protocol is a representative example and would require optimization and experimental validation.

Step 1: Williamson Ether Synthesis to form 2-Nitro-3-(cyclopropylmethoxy)benzoic acid

  • To a solution of 2-nitro-3-hydroxybenzoic acid in a polar aprotic solvent such as dimethylformamide (DMF), add a suitable base like potassium carbonate (K₂CO₃).

  • Add (bromomethyl)cyclopropane to the reaction mixture.

  • Heat the mixture with stirring for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into water.

  • Acidify the aqueous solution with an acid like hydrochloric acid (HCl) to precipitate the product.

  • Filter the precipitate, wash with water, and dry to yield 2-nitro-3-(cyclopropylmethoxy)benzoic acid.

Step 2: Reduction of the Nitro Group

  • Dissolve the 2-nitro-3-(cyclopropylmethoxy)benzoic acid from the previous step in a suitable solvent such as ethanol or methanol.

  • Add a reducing agent. Common methods include:

    • Catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

    • Reduction with a metal salt such as tin(II) chloride dihydrate (SnCl₂·2H₂O) in an acidic medium.

  • If using catalytic hydrogenation, the reaction is typically run at room temperature until hydrogen uptake ceases.

  • If using tin(II) chloride, the reaction mixture is often heated.

  • Upon completion, if using a metal reductant, neutralize the mixture with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent like ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product, 2-Amino-3-(cyclopropylmethoxy)benzoic acid.

Synthesis_Workflow cluster_step1 Step 1: Ether Synthesis cluster_step2 Step 2: Nitro Reduction 2-Nitro-3-hydroxybenzoic acid 2-Nitro-3-hydroxybenzoic acid Reaction_Mixture_1 Heat and Stir 2-Nitro-3-hydroxybenzoic acid->Reaction_Mixture_1 Base (K2CO3) in DMF Base (K2CO3) in DMF Base (K2CO3) in DMF->Reaction_Mixture_1 (Bromomethyl)cyclopropane (Bromomethyl)cyclopropane (Bromomethyl)cyclopropane->Reaction_Mixture_1 Workup_1 Acidic Workup & Filtration Reaction_Mixture_1->Workup_1 Intermediate 2-Nitro-3-(cyclopropylmethoxy)benzoic acid Workup_1->Intermediate Reaction_Mixture_2 Reaction Intermediate->Reaction_Mixture_2 Reducing_Agent Reducing Agent (e.g., Pd/C, H2) Reducing_Agent->Reaction_Mixture_2 Solvent_2 Solvent (e.g., Ethanol) Solvent_2->Reaction_Mixture_2 Workup_2 Filtration & Purification Reaction_Mixture_2->Workup_2 Final_Product 2-Amino-3-(cyclopropylmethoxy)benzoic acid Workup_2->Final_Product

Caption: Hypothetical workflow for the synthesis of 2-Amino-3-(cyclopropylmethoxy)benzoic acid.

Spectroscopic and Analytical Characterization

No specific spectroscopic data for 2-Amino-3-(cyclopropylmethoxy)benzoic acid is publicly available. However, standard analytical techniques would be employed to confirm its structure and purity.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show characteristic signals for the aromatic protons, the protons of the cyclopropyl group, the methylene protons of the methoxy bridge, and the amine and carboxylic acid protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display distinct peaks for each unique carbon atom in the molecule, including the aromatic carbons, the carbons of the cyclopropyl and methoxy groups, and the carbonyl carbon of the carboxylic acid.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would likely exhibit characteristic absorption bands for the N-H stretching of the amine, the O-H stretching of the carboxylic acid, C=O stretching of the carbonyl group, and C-O stretching of the ether linkage.

  • Mass Spectrometry (MS): Mass spectral analysis would be used to determine the molecular weight of the compound and to study its fragmentation pattern, further confirming the structure.

For reference, spectroscopic data for the related compound 2-Amino-3-methoxybenzoic acid is available in public databases such as SpectraBase[5].

Safety and Handling

A specific Safety Data Sheet (SDS) for 2-Amino-3-(cyclopropylmethoxy)benzoic acid is not available. Therefore, it should be handled with the care appropriate for a novel chemical of unknown toxicity. General safety precautions for handling similar aromatic carboxylic acids should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves, and safety glasses or goggles.

  • Engineering Controls: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

In case of exposure, follow standard first-aid procedures. For eye contact, immediately flush with plenty of water for at least 15 minutes. For skin contact, wash with soap and water. If inhaled, move to fresh air. Seek medical attention if any symptoms persist.

Potential Applications and Future Directions

Given its structure, 2-Amino-3-(cyclopropylmethoxy)benzoic acid holds promise as a versatile intermediate in several areas of chemical research:

  • Drug Discovery: It can serve as a starting material for the synthesis of more complex molecules with potential therapeutic activities. The combination of the anthranilic acid core and the cyclopropylmethoxy side chain could be explored for developing novel kinase inhibitors, anti-inflammatory agents, or other targeted therapies.

  • Materials Science: Aromatic carboxylic acids are used in the synthesis of polymers, metal-organic frameworks (MOFs), and other advanced materials. The specific substitution pattern of this molecule could lead to materials with unique properties.

Further research is needed to fully elucidate the properties and potential applications of this compound. This would involve its successful synthesis, thorough characterization, and evaluation in relevant biological or material science assays.

References

[6] National Institute of Standards and Technology. (2020, June 9). SAFETY DATA SHEET. [7] TCI Chemicals. (2024, December 10). SAFETY DATA SHEET. [8] Benchchem. A Comparative Analysis of Spectroscopic Data for 2-Amino-3-methoxybenzoic Acid from Leading Commercial Suppliers. [9] ThermoFisher. Certificate of Analysis. [10] Benchchem. In-depth Technical Guide: 4-Amino-3-(cyclopropylmethoxy)benzoic Acid. [11] Tocris. (2020, December 17). Certificate of Analysis. AK Scientific, Inc. 2-Amino-5-chloro-3-methylbenzoic acid. [12] Samsonowicz, M., et al. (2004). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure. [13] SpectraBase. 2-Amino-3-methoxybenzoic acid. [5] AbMole BioScience. Material Safety Data Sheet of 2-Amino-3-methylbenzoic acid. [14] PubChem. 2-Amino-3-methoxybenzoic acid | C8H9NO3 | CID 255720. [4] Sigma-Aldrich. 2-Amino-3-methoxybenzoic acid 98 3177-80-8. [2] ChemicalBook. (2026, January 13). 2-AMINO-3-METHOXYBENZOIC ACID | 3177-80-8. [15] Yıldırım, M. H. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Bilge International Journal of Science and Technology Research. [16] Cheméo. Benzoic acid, 2-amino-3-hydroxy, TMS. [17] PrepChem.com. Synthesis of 2-amino-3-fluoro-benzoic acid. [18] Eureka | Patsnap. (2019, July 5). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. [19] ChemScene. 2-(Cyclopropylmethoxy)benzoic acid | 136013-76-8. [20] MDPI. (2023, March 24). Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo.

Sources

Exploratory

Structural and Physicochemical Profiling of 2-Amino-3-(cyclopropylmethoxy)benzoic acid: A Technical Guide for Medicinal Chemistry

Executive Summary In modern drug discovery, the strategic selection of building blocks dictates the pharmacokinetic and pharmacodynamic success of a chemical series. 2-Amino-3-(cyclopropylmethoxy)benzoic acid (Molecular...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic selection of building blocks dictates the pharmacokinetic and pharmacodynamic success of a chemical series. 2-Amino-3-(cyclopropylmethoxy)benzoic acid (Molecular Formula:


) is a highly specialized anthranilic acid derivative utilized extensively in the synthesis of kinase inhibitors, GPCR ligands, and novel chemotherapeutics.

This whitepaper provides an in-depth technical analysis of its structural logic, exact molecular weight calculations, and a field-proven, self-validating synthetic methodology designed for high-yield library generation.

Physicochemical Profiling & Molecular Weight Analysis

The precise molecular weight and physicochemical parameters of a building block are critical for predicting the downstream properties of the final active pharmaceutical ingredient (API). The molecular weight of 2-Amino-3-(cyclopropylmethoxy)benzoic acid is calculated based on standard atomic weights [1].

Quantitative Data Summary
PropertyValueComputational Rationale
Molecular Formula

Core anthranilic acid (

) + Cyclopropylmethoxy (

) -

Exact Mass 207.0895 DaHigh-resolution mass spectrometry (HRMS) target for

is 208.0974
Average Molecular Weight 207.23 g/mol Calculated via standard atomic weights (

: 12.011,

: 1.008,

: 14.007,

: 15.999)
Topological Polar Surface Area 65.2 ŲContributed by the carboxylic acid (-COOH), primary amine (-NH2), and ether oxygen
Hydrogen Bond Donors 2Primary amine (1), Carboxylic acid (1)
Hydrogen Bond Acceptors 4Carboxylic acid oxygens (2), Ether oxygen (1), Amine nitrogen (1)
Estimated LogP ~2.1Enhanced lipophilicity driven by the cyclopropyl ring compared to linear alkoxy chains

Structural Logic in Drug Design

The architecture of 2-Amino-3-(cyclopropylmethoxy)benzoic acid is not arbitrary; it is a meticulously designed pharmacophore.

  • The Cyclopropylmethoxy Motif: The cyclopropyl ring acts as a conformationally restricted bioisostere for aliphatic chains. It optimally fills lipophilic pockets in target proteins while minimizing the entropic penalty of binding [2]. Furthermore, the cyclopropyl group is significantly more resistant to cytochrome P450-mediated oxidative metabolism than straight-chain alkyl groups, thereby improving the metabolic half-life of the resulting drug.

  • The Ortho-Amino Benzoic Acid (Anthranilic Acid) Core: This is a "privileged scaffold." The spatial proximity of the carboxylic acid and the amino group allows for bidentate hydrogen bonding, a critical interaction pattern often utilized to anchor molecules into the hinge region of kinases (e.g., MEK inhibitors like CI-1040) [3]. It also serves as a perfect precursor for cyclization into quinazolines or benzimidazoles.

G Compound 2-Amino-3-(cyclopropylmethoxy) benzoic acid Carboxyl Carboxylic Acid (H-Bond Acceptor/Donor) Compound->Carboxyl Position 1 Amino 2-Amino Group (H-Bond Donor) Compound->Amino Position 2 CPM Cyclopropylmethoxy (Lipophilic Pocket Filler) Compound->CPM Position 3

Pharmacophore logic of 2-Amino-3-(cyclopropylmethoxy)benzoic acid.

Self-Validating Synthetic Methodology

To ensure maximum yield and purity, the synthesis of this compound must follow a strict, causality-driven protocol. The following 3-step workflow utilizes methyl 2-nitro-3-hydroxybenzoate as the starting material. Every step includes an In-Process Control (IPC) to create a self-validating system.

Step 1: Alkylation of the Phenol
  • Reagents: Methyl 2-nitro-3-hydroxybenzoate (1.0 eq), Cyclopropylmethyl bromide (1.2 eq),

    
     (2.0 eq), anhydrous DMF (0.5 M).
    
  • Causality: Potassium carbonate (

    
    ) is selected as a mild base. It is sufficiently basic to deprotonate the phenol (pKa ~9.5) to form a highly nucleophilic phenoxide, but not strong enough to cause premature hydrolysis of the methyl ester. DMF provides a polar aprotic environment that accelerates the 
    
    
    
    substitution.
  • Procedure: Stir the reaction mixture at 80 °C for 4 hours under a nitrogen atmosphere.

  • Self-Validation (IPC): Analyze via LC-MS. Proceed to workup only when the starting material (

    
     198 
    
    
    
    ) is >95% consumed and the alkylated intermediate (
    
    
    252
    
    
    ) is the dominant peak.
  • Workup: Dilute with EtOAc, wash extensively with

    
     (3x) to remove DMF, followed by brine. Dry over 
    
    
    
    and concentrate.
Step 2: Chemoselective Nitro Reduction
  • Reagents: Methyl 2-nitro-3-(cyclopropylmethoxy)benzoate (1.0 eq), 10% Pd/C (0.1 eq by weight), Methanol (0.2 M).

  • Causality: Palladium on carbon (Pd/C) under a hydrogen atmosphere chemoselectively reduces the nitro group to a primary amine without cleaving the cyclopropyl ring or the ester. Methanol is used to ensure full solubility of the nitro intermediate and facilitate hydrogen transfer.

  • Procedure: Purge the reaction flask with

    
     gas and stir vigorously under a hydrogen balloon at room temperature for 12 hours.
    
  • Self-Validation (IPC): Analyze via LC-MS. The reaction is complete when the nitro intermediate is fully converted to the aniline (

    
     222 
    
    
    
    ).
  • Workup: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the pad with excess methanol and concentrate the filtrate in vacuo.

Step 3: Ester Hydrolysis
  • Reagents: Methyl 2-amino-3-(cyclopropylmethoxy)benzoate (1.0 eq),

    
     (3.0 eq), THF/
    
    
    
    (1:1 v/v, 0.2 M).
  • Causality: Lithium hydroxide is a strong nucleophile that efficiently cleaves the methyl ester. The biphasic THF/

    
     solvent system is critical; THF dissolves the organic substrate, while water dissolves the inorganic base, bringing them together at the solvent interface.
    
  • Procedure: Stir at room temperature for 4 hours.

  • Self-Validation (IPC): TLC (Hexanes:EtOAc 1:1) should show complete disappearance of the higher-Rf ester spot and the appearance of a baseline spot (the lithium carboxylate salt).

  • Workup: Remove THF in vacuo. Acidify the remaining aqueous layer to pH ~3 using 1M HCl to protonate the carboxylate. Extract the precipitated free acid with EtOAc, wash with brine, dry over

    
    , and concentrate to yield the final product.
    

G SM Methyl 2-nitro-3-hydroxybenzoate Step1 Alkylation (Cyclopropylmethyl bromide, K2CO3, DMF) SM->Step1 IPC1 IPC: LC-MS confirms mass +54 Da Step1->IPC1 Int1 Methyl 2-nitro-3-(cyclopropylmethoxy)benzoate Step1->Int1 Step2 Reduction (H2, Pd/C, MeOH) Int1->Step2 IPC2 IPC: LC-MS confirms mass -30 Da Step2->IPC2 Int2 Methyl 2-amino-3-(cyclopropylmethoxy)benzoate Step2->Int2 Step3 Hydrolysis (LiOH, THF/H2O, then HCl) Int2->Step3 Final 2-Amino-3-(cyclopropylmethoxy)benzoic acid (MW: 207.23 g/mol) Step3->Final

Self-validating synthetic workflow with integrated In-Process Controls (IPCs).

Analytical Characterization Standards

To verify the structural integrity of the synthesized 2-Amino-3-(cyclopropylmethoxy)benzoic acid, the following analytical signatures must be confirmed:

  • LC-MS (ESI+): A dominant peak at

    
     208.2 
    
    
    
    confirming the molecular weight of 207.23 g/mol .
  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       12.50 (br s, 1H, -COOH)
      
    • 
       7.35 (dd, 1H, aromatic)
      
    • 
       6.95 (dd, 1H, aromatic)
      
    • 
       6.50 (t, 1H, aromatic)
      
    • 
       6.20 (br s, 2H, -NH2)
      
    • 
       3.85 (d, 2H, -O-CH2-)
      
    • 
       1.25 (m, 1H, cyclopropyl -CH-)
      
    • 
       0.55 (m, 2H, cyclopropyl -CH2-)
      
    • 
       0.35 (m, 2H, cyclopropyl -CH2-)
      

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 57517515, 4-(Cyclopropylmethoxy)-1-methyl-2-nitrobenzene" (Analogous cyclopropylmethoxy derivatives and property calculation standards). PubChem. Available at:[Link]

  • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Outperforms its Aliphatic Counterparts." Journal of Medicinal Chemistry, 59(19), 8712-8756. Available at:[Link]

  • Barrett, S. D., et al. (2008). "The discovery of the benzhydroxamate MEK inhibitors CI-1040 and PD 0325901." Bioorganic & Medicinal Chemistry Letters, 18(24), 6501-6504. Available at:[Link]

Foundational

3-Substituted Anthranilic Acid Derivatives: A Technical Guide for Medicinal Chemists

Introduction Anthranilic acid, or 2-aminobenzoic acid, represents a privileged scaffold in medicinal chemistry. Its inherent structural features—an aromatic ring substituted with both a carboxylic acid and an amino group...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Anthranilic acid, or 2-aminobenzoic acid, represents a privileged scaffold in medicinal chemistry. Its inherent structural features—an aromatic ring substituted with both a carboxylic acid and an amino group—provide a versatile platform for the synthesis of a diverse array of bioactive molecules.[1][2] The strategic placement of substituents at the 3-position of the anthranilic acid core has emerged as a particularly fruitful avenue for drug discovery, leading to the development of compounds with a wide range of therapeutic applications. This guide provides an in-depth exploration of the synthesis, medicinal chemistry, and therapeutic potential of 3-substituted anthranilic acid derivatives, tailored for researchers and professionals in the field of drug development.

The significance of the anthranilic acid framework is underscored by its presence in numerous marketed drugs, including the diuretic furosemide, the anticoagulant betrixaban, and the anti-allergic agent tranilast. Furthermore, derivatives of anthranilic acid are well-known for their anti-inflammatory properties, exemplified by the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs).[3] Beyond these established applications, ongoing research continues to uncover novel activities of anthranilic acid derivatives, including anticancer, antiviral, antimicrobial, and neuroprotective effects.[1][2][4]

This technical guide will delve into the nuances of designing and synthesizing 3-substituted anthranilic acid derivatives. We will explore the critical structure-activity relationships (SAR) that govern their biological effects and discuss the mechanistic basis for their therapeutic actions. Through a combination of detailed protocols, data-driven insights, and visual aids, this document aims to equip medicinal chemists with the knowledge necessary to effectively leverage this versatile scaffold in their drug discovery endeavors.

The Anthranilic Acid Scaffold: A Privileged Pharmacophore

The anthranilic acid moiety is a key building block in the biosynthesis of tryptophan and its derivatives. Its utility in medicinal chemistry stems from its ability to engage in a variety of chemical transformations, allowing for the creation of large and diverse compound libraries.[1][2] This diversity is crucial for comprehensive SAR studies, which are essential for identifying promising hit and lead compounds in the drug development pipeline.[1][2]

The substitution pattern on the anthranilic acid ring plays a pivotal role in determining the pharmacological profile of the resulting derivatives. While substitutions at various positions can influence activity, the 3-position has garnered significant attention for its ability to confer potent and selective biological effects.

Synthesis of 3-Substituted Anthranilic Acid Derivatives

The synthesis of 3-substituted anthranilic acid derivatives can be achieved through several strategic approaches. The choice of synthetic route often depends on the nature of the desired substituent and the overall complexity of the target molecule.

General Synthetic Strategies

A common and effective method for synthesizing N-aryl anthranilic acid derivatives is the Ullmann condensation . This reaction involves the coupling of an o-chlorobenzoic acid with a substituted aniline in the presence of a copper catalyst, such as cupric oxide, and a base like anhydrous potassium carbonate.[5][6]

Another versatile approach involves the oxidative ring-opening of substituted quinolinones. For instance, 3- and/or 5-substituted anthranilic acids can be obtained in good yield by the oxidative ring-opening of dihydroquinolin-4-ones or quinolin-2,4-diones using t-butyl hydroperoxide in the presence of a base.[7]

Representative Synthetic Protocol: Synthesis of N-Aryl Anthranilic Acid via Ullmann Condensation

This protocol outlines a general procedure for the synthesis of N-aryl anthranilic acid derivatives, a class of compounds known for their anti-inflammatory properties.[5][6]

Materials:

  • o-chlorobenzoic acid

  • Substituted aniline

  • Cupric oxide (CuO)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Ethanol

  • Dilute hydrochloric acid (HCl)

Procedure:

  • A mixture of o-chlorobenzoic acid (1 mole), the desired substituted aniline (1.2 moles), cupric oxide (1 g), and anhydrous potassium carbonate (8 g) is refluxed for 7 hours.[6]

  • After cooling, the resulting solid is suspended in water.

  • The title compound is precipitated by the addition of dilute hydrochloric acid.

  • The crude product is then dried and recrystallized from ethanol.[6]

Characterization: The synthesized compounds should be characterized by their melting point, thin-layer chromatography (TLC), and spectroscopic methods such as UV-Vis, IR, ¹H NMR, and mass spectrometry to confirm their structure and purity.[5][6]

Green Chemistry Approaches

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. For the synthesis of quinazolinone derivatives from anthranilic acid, green chemistry approaches utilizing deep eutectic solvents (DES) and microwave-assisted synthesis have been explored.[8] For example, 3-substituted-quinazolin-4(3H)-ones can be synthesized in a one-pot, one-step reaction of anthranilic acid, amines, and an orthoester in a microwave reactor.[8]

Therapeutic Applications and Mechanism of Action

3-Substituted anthranilic acid derivatives have demonstrated a remarkable breadth of pharmacological activities, positioning them as promising candidates for the treatment of various diseases.

Anti-inflammatory Activity

The most well-established therapeutic application of anthranilic acid derivatives is in the management of inflammation. The fenamates, a class of NSAIDs, are N-aryl derivatives of anthranilic acid. Their anti-inflammatory, analgesic, and antipyretic effects are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of prostaglandin synthesis.

Structure-Activity Relationship (SAR) for Anti-inflammatory Activity

The anti-inflammatory potency of anthranilic acid derivatives is highly dependent on their substitution patterns. Key SAR insights include:

  • Position of the Carboxyl Group: The carboxylic acid function at the 1-position is crucial for activity. Analogs with the amino and carboxyl groups at other positions are generally inactive.

  • Substitution on the Anthranilic Acid Ring: Generally, substitution on the anthranilic acid ring reduces anti-inflammatory activity.

  • Substitution on the N-Aryl Ring: Substitution on the N-aryl ring can have varied effects. For instance, in the ultraviolet erythema assay, the order of activity for monosubstitution was generally 3' > 2' > 4', with the CF₃ group being particularly potent.[3]

  • The NH Moiety: The NH group is essential for activity. Replacing it with other functionalities like O, CH₂, S, or SO₂ significantly diminishes the anti-inflammatory effect.[3]

A study on novel anthranilic acid derivatives, JS-3 and JS-4, demonstrated their potential as selective COX-2 inhibitors for managing rheumatoid arthritis with a favorable safety profile.[9] Molecular docking studies supported the higher selectivity of these derivatives for COX-2 over COX-1.[9][10]

Anticancer Activity

Several 3-substituted anthranilic acid derivatives have shown promising anticancer activity. For example, a series of novel anthranilic diamides containing an arylisoxazoline moiety exhibited in vitro anticancer potency against various human cancer cell lines, including lung, gastric, breast, and liver cancer cells.

The mechanisms underlying the anticancer effects of these derivatives are diverse and can include:

  • Inhibition of Matrix Metalloproteinases (MMPs): 3-substituted anthranilate hydroxamic acids have been shown to inhibit MMPs, enzymes involved in the degradation of the extracellular matrix, which is a critical process in cancer invasion and metastasis.

  • Induction of Apoptosis: Certain anthranilic acid analogs act as initiators of apoptosis, a programmed cell death pathway that is often dysregulated in cancer.[1][2][4]

  • Inhibition of Signaling Pathways: These derivatives can also inhibit key signaling pathways implicated in cancer progression, such as the hedgehog signaling pathway and the mitogen-activated protein kinase (MAPK) pathway.[1][2][4]

Antimicrobial and Antiviral Activity

Derivatives of anthranilic acid have also been investigated for their potential as antimicrobial and antiviral agents.[1][2] For instance, some derivatives have shown efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis, by targeting enzymes involved in mycolic acid synthesis.[11]

In the context of antiviral research, certain anthranilic acid derivatives have been identified as inhibitors of the hepatitis C virus (HCV) NS5B polymerase, an essential enzyme for viral replication.[1]

Other Therapeutic Areas

The therapeutic potential of 3-substituted anthranilic acid derivatives extends to several other areas:

  • Neuroprotection: Some derivatives have shown neuroprotective applications by downregulating key pathways involved in neurodegeneration.[1][2][4]

  • Diabetes and Obesity: Transition metal complexes of anthranilic acid derivatives have been explored for their therapeutic potential in managing diabetes and obesity by regulating the activity of α-glucosidase.[1][2][4]

Data Presentation: In Vitro Anti-inflammatory Activity

The following table summarizes the in vitro anti-inflammatory activity of a series of synthesized N-aryl anthranilic acid derivatives, as determined by the carrageenan-induced rat paw edema method.[6] The percentage inhibition of paw volume was calculated at a 60-minute interval.[6]

CompoundSubstituent on N-Aryl Ring% Inhibition of Paw Edema
3a 2,3-dimethylSignificant
3b 4-chloroSignificant
3c 2,4-dichloroMost Potent
3d 4-nitroSignificant
3e 3-chloro-4-fluoroSignificant
3f 2-methyl-3-chloroSignificant

Note: The original study highlighted compounds 3a and 3c as the most potent, indicating significant anti-inflammatory activity across the series.[5][6]

Experimental Workflow and Signaling Pathway Visualization

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a typical experimental workflow for the synthesis and evaluation of 3-substituted anthranilic acid derivatives and a simplified representation of the COX-2 inhibition pathway.

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation s1 Reactants (e.g., o-chlorobenzoic acid, aniline) s2 Ullmann Condensation s1->s2 s3 Purification (Recrystallization) s2->s3 s4 Characterization (NMR, MS, IR) s3->s4 b1 In Vitro Assays (e.g., COX Inhibition) s4->b1 Test Compounds b2 In Vivo Models (e.g., Rat Paw Edema) s4->b2 b3 Data Analysis & SAR b1->b3 b2->b3

Caption: A generalized workflow for the synthesis and biological evaluation of 3-substituted anthranilic acid derivatives.

COX-2 Inhibition Pathway

cox2_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox2 COX-2 (Cyclooxygenase-2) arachidonic_acid->cox2 prostaglandins Prostaglandins cox2->prostaglandins synthesizes inflammation Inflammation Pain, Fever prostaglandins->inflammation mediates inhibitor 3-Substituted Anthranilic Acid Derivative inhibitor->cox2 Inhibits

Caption: Simplified pathway of COX-2 inhibition by 3-substituted anthranilic acid derivatives.

Conclusion and Future Directions

3-Substituted anthranilic acid derivatives represent a highly versatile and privileged scaffold in medicinal chemistry. Their amenability to chemical modification allows for the generation of extensive compound libraries, facilitating the exploration of structure-activity relationships and the optimization of lead compounds. The well-established anti-inflammatory properties of these derivatives, coupled with their emerging roles in oncology, infectious diseases, and neuroprotection, highlight their significant therapeutic potential.

Future research in this area will likely focus on several key aspects:

  • Development of More Selective Inhibitors: A deeper understanding of the interactions between 3-substituted anthranilic acid derivatives and their biological targets will enable the design of more potent and selective inhibitors with improved safety profiles.

  • Exploration of Novel Therapeutic Targets: High-throughput screening of diverse anthranilic acid libraries against a wide range of biological targets may uncover novel therapeutic applications.

  • Application of Advanced Synthesis Techniques: The continued development and application of green chemistry principles and advanced synthetic methodologies will facilitate the efficient and sustainable production of these valuable compounds.

References

  • Umme Farwa, M. A., Raza, M. A., Sandhu, Z. A., El Oirdi, M., Farhan, M., & Alhasawi, M. A. I. (2023).
  • Prasher, P., & Sharma, M. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research, 82(7), 945-958. [Link]

  • (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis. [Link]

  • Pharmacy 180. (n.d.). Anthranilic acid derivatives (Fenamates) - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. [Link]

  • (1995). A process for the preparation of 3- and/or 5-substituted anthranilic acids.
  • (2007). Synthesis and antiinflammatory activity of n-aryl anthranilic acid and its derivatives. ResearchGate. [Link]

  • (2009). Structure-activity relationships of new N-acylanthranilic acid derivatives as plasminogen activator inhibitor-1 inhibitors. PubMed. [Link]

  • (2007). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences. [Link]

  • (2023). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. MDPI. [Link]

  • (n.d.). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. CORE. [Link]

  • (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. ResearchGate. [Link]

  • (n.d.). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. CORE. [Link]

  • (2023). Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification. MDPI. [Link]

  • (2023). Structural modifications on anthranilic acid give three compounds... ResearchGate. [Link]

  • (2022). Functional Role of Novel Anthranilic Acid Derivatives as Anti-inflammatory Agents. Indian Journal of Pharmaceutical Education and Research. [Link]

  • (2022). Functional Role of Novel Anthranilic Acid Derivatives as Anti-inflammatory Agents. Indian Journal of Pharmaceutical Education and Research. [Link]

  • (n.d.). SYNTHESIS AND PHARMACOLOGICAL SCREENING OF N-SUBSTITUTED ANTHRANI. Semantic Scholar. [Link]

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Exploratory

The Strategic Deployment of Cyclopropylmethoxy Bioisosteres in Modern Drug Design: A Technical Guide

Introduction: The Cyclopropylmethoxy Group - A Privileged Motif in Medicinal Chemistry The cyclopropylmethoxy group has emerged as a cornerstone in contemporary drug design, valued for its unique combination of physicoch...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Cyclopropylmethoxy Group - A Privileged Motif in Medicinal Chemistry

The cyclopropylmethoxy group has emerged as a cornerstone in contemporary drug design, valued for its unique combination of physicochemical properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Its compact, rigid structure and distinct electronic character offer medicinal chemists a powerful tool to navigate the complex landscape of drug optimization. The three-membered ring's inherent strain results in C-C bonds with enhanced p-character and shorter, stronger C-H bonds compared to their acyclic counterparts. This seemingly subtle alteration has significant downstream effects, most notably on metabolic stability. The high C-H bond dissociation energy of the cyclopropyl ring often renders it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common hurdle in drug development.[1]

This guide provides an in-depth technical exploration of the cyclopropylmethoxy group and its bioisosteric replacements. We will delve into the strategic rationale behind its use, the nuanced effects on molecular properties, and a comparative analysis of its key bioisosteres. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these motifs for the rational design of novel therapeutics.

Physicochemical and Pharmacokinetic Profile of the Cyclopropylmethoxy Group

The utility of the cyclopropylmethoxy group extends beyond its metabolic robustness. Its introduction into a molecule can favorably modulate several key drug-like properties:

  • Lipophilicity and Permeability: The cyclopropyl group is often employed to fine-tune a compound's lipophilicity. While generally considered a lipophilic group, its impact on permeability can be complex and is best assessed through metrics like Lipophilic Permeability Efficiency (LPE), which balances the opposing effects of lipophilicity on membrane permeability and aqueous solubility.[2][3] The rigid nature of the cyclopropyl ring can also pre-organize a molecule into a conformation more amenable to passive diffusion across cellular membranes.[4]

  • Conformational Restriction: The "conformational clamp" effect of the cyclopropyl group is a significant advantage in drug design.[4] By limiting the rotational freedom of adjacent bonds, it reduces the entropic penalty upon binding to a biological target, which can lead to enhanced potency.[4] This conformational rigidity also provides a more defined three-dimensional structure for probing interactions within a binding pocket.

  • Metabolic Stability: As previously mentioned, the cyclopropyl ring's resistance to CYP-mediated oxidation is a primary driver for its incorporation into drug candidates.[1] However, it is not metabolically inert. Oxidation of the cyclopropyl ring, while often a minor pathway, can occur.[1] Furthermore, cyclopropylamines can be susceptible to bioactivation, forming reactive metabolites.[1] Understanding these potential metabolic fates is crucial for mitigating toxicity risks.

Strategic Bioisosteric Replacements for the Cyclopropylmethoxy Group

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a fundamental strategy in medicinal chemistry to optimize a lead compound's biological activity and pharmacokinetic profile.[4][5] The choice of a bioisostere for the cyclopropylmethoxy group is driven by the specific liabilities of the parent molecule that need to be addressed.

Below is a comparative analysis of common bioisosteric replacements for the cyclopropylmethoxy group:

BioisostereRationale for ReplacementExpected Impact on Properties
Cyclobutylmethoxy - Modulate lipophilicity- Alter conformational profile- Potentially improve solubility- Increased lipophilicity compared to cyclopropylmethoxy- Different vector for substituents- May alter binding pose and potency
Oxetanylmethoxy - Reduce lipophilicity- Improve aqueous solubility- Introduce a hydrogen bond acceptor- Significant reduction in lipophilicity- Improved aqueous solubility- Can form favorable interactions with the target
Spirocyclic Ethers (e.g., Oxaspiro[2.4]heptanylmethoxy) - Introduce novel 3D exit vectors- Modulate lipophilicity and solubility- Explore new chemical space- Increased molecular complexity and rigidity- Can significantly alter the ADME profile- Potential for improved target selectivity
The Cyclobutylmethoxy Group: A Close Relative with Distinct Properties

The cyclobutylmethoxy group serves as a common, slightly larger bioisostere for the cyclopropylmethoxy moiety. The four-membered ring offers a different puckered conformation and longer C-C bond lengths, which can alter the presentation of the molecule to its biological target.[6] While often leading to an increase in lipophilicity, this can sometimes be advantageous for traversing lipid membranes.

Experimental Protocols

Synthesis of Cyclopropylmethoxy Ethers via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely employed method for the formation of ethers, including those containing the cyclopropylmethoxy group.[2][6][7][8] The reaction proceeds via an SN2 mechanism, where an alkoxide nucleophile displaces a halide or other suitable leaving group.[8]

Step-by-Step Methodology:

  • Generation of the Alkoxide:

    • To a solution of the alcohol (the drug scaffold containing a hydroxyl group) (1.0 eq) in an anhydrous aprotic solvent (e.g., THF, DMF) at 0 °C under an inert atmosphere (e.g., argon), add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise.

    • Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Addition of the Alkylating Agent:

    • To the freshly prepared alkoxide solution, add cyclopropylmethyl bromide (1.2 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, cautiously quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired cyclopropylmethoxy ether.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay measures the rate of disappearance of a test compound in the presence of liver microsomes to determine its intrinsic clearance.[1][5][9][10][11]

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Thaw pooled human liver microsomes on ice immediately before use.

  • Incubation:

    • In a 96-well plate, combine the liver microsomes (final concentration 0.5 mg/mL), potassium phosphate buffer, and the test compound (final concentration 1 µM).

    • Pre-incubate the mixture at 37 °C for 5 minutes.

    • Initiate the metabolic reaction by adding a pre-warmed solution of NADPH (final concentration 1 mM).

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) = 0.693/k.

    • Calculate the intrinsic clearance (Clint) = (k / microsomal protein concentration).

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to predict the passive permeability of a compound across a lipid-coated artificial membrane.[12][13][14][15][16]

Step-by-Step Methodology:

  • Membrane Preparation:

    • Coat the wells of a 96-well filter plate (donor plate) with a solution of a lipid (e.g., 4% lecithin in dodecane) and allow the solvent to evaporate.

  • Preparation of Solutions:

    • Prepare a solution of the test compound (e.g., 500 µM) in a buffer (e.g., PBS) with a small percentage of DMSO.

    • Fill the wells of a 96-well acceptor plate with buffer.

  • Incubation:

    • Add the test compound solution to the donor plate.

    • Carefully place the donor plate on top of the acceptor plate, creating a "sandwich".

    • Incubate at room temperature for a defined period (e.g., 5-18 hours) with gentle shaking.

  • Analysis:

    • After incubation, separate the plates and determine the concentration of the test compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - [C_A(t)] / C_eq) where V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, [C_A(t)] is the concentration of the compound in the acceptor well at time t, and C_eq is the equilibrium concentration.

Visualization of Concepts

Bioisosteric Replacement Strategy

G cluster_bioisosteres Bioisosteric Replacements CPM Cyclopropylmethoxy Group (Lead Moiety) CBM Cyclobutylmethoxy CPM->CBM Modulate Lipophilicity/ Conformation OXM Oxetanylmethoxy CPM->OXM Reduce Lipophilicity/ Improve Solubility Spiro Spirocyclic Ethers CPM->Spiro Introduce 3D Vectors/ Explore New Chemical Space

Caption: A workflow for selecting bioisosteres for the cyclopropylmethoxy group.

Decision Tree for Bioisostere Selection

G cluster_solutions Bioisosteric Solutions Start Lead Compound with Cyclopropylmethoxy Group Problem Identify Liability Start->Problem Sol_Lipo Replace with Oxetanylmethoxy Problem->Sol_Lipo High Lipophilicity/ Poor Solubility Sol_Conf Replace with Cyclobutylmethoxy Problem->Sol_Conf Suboptimal Conformation/ Potency Sol_Novel Replace with Spirocyclic Ether Problem->Sol_Novel Need for Novel IP/ Improved Selectivity

Caption: A decision-making framework for choosing a suitable bioisostere.

Conclusion

The cyclopropylmethoxy group is a valuable asset in the medicinal chemist's toolbox, offering a means to enhance metabolic stability and enforce conformational rigidity. However, a nuanced understanding of its properties and potential liabilities is essential for its successful application. The strategic deployment of bioisosteres, such as the cyclobutylmethoxy, oxetanylmethoxy, and various spirocyclic ether moieties, provides a rational approach to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. By carefully considering the specific challenges of a lead compound and leveraging the distinct properties of these bioisosteres, researchers can navigate the complexities of drug optimization and accelerate the discovery of novel therapeutics.

References

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]

  • Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from [Link]

  • Ackley, D. C., Rockich, K. T., & ... (2004).
  • Slideshare. (n.d.). Pampa permeability assay. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Beckman Coulter. (n.d.). Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Retrieved from [Link]

  • Han, Y., et al. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. PMC.
  • Fominova, K., et al. (n.d.).
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 1-Oxaspiro(2.4)heptane. Retrieved from [Link]

  • Harvey, R. D., & ... (2023, August 24).
  • PubChem. (n.d.). 1-Oxaspiro(2.4)heptane-2-methanol. Retrieved from [Link]

  • LS College. (2021, October 23). Williamson ether synthesis. Retrieved from [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CA2145735A1 - Process for producing 5-oxaspiro[2.4]heptan-6-one and novel intermediate products obtained therein.
  • ResearchGate. (2025, August 6). A Facile Synthesis of O-[(3-Methyloxetan-3-yl)-methyl]hydroxylamine. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]

  • Unknown. (n.d.).
  • Wikipedia. (n.d.). Quantitative structure–activity relationship. Retrieved from [Link]

  • Zhang, D. (n.d.). Study of Quantitative Structure-Activity Relationship Analysis (QSAR) for Drug Development. Longdom.
  • IJNRD. (n.d.). Quantitative Structure-Activity Relationship (QSAR): A Review. Retrieved from [Link]

  • IJPSR. (2023, March 1). QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP AND GROUP-BASED QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP: A REVIEW. Retrieved from [Link]

  • Harvey, R. D., & ... (2025, April 15). Effect of the Membrane Environment on Pharmacologic Inhibition of hERG K+ Channel Activity. JACC: Clinical Electrophysiology.
  • IUPAC. (n.d.). conformational analysis in drug design. Retrieved from [Link]

  • Hamilton, H. (2024, November 6).
  • Cotten, J. F., et al. (2012).
  • Jo, S. H., et al. (n.d.). Inhibitory actions of HERG currents by the immunosuppressant drug cyclosporin a. SciSpace.
  • Unknown. (n.d.). EXPLORING THE CONFORMATIONAL LANDSCAPE OF BIOACTIVE SMALL MOLECULES.
  • Valko, K., et al. (2021). Prediction of hERG inhibition of drug discovery compounds using biomimetic HPLC measurements. PMC.
  • Dong, V. M., et al. (2013). Tackling the conformational sampling of larger flexible compounds and macrocycles in pharmacology and drug discovery. Elsevier.
  • Chem Help ASAP. (2024, January 26). reducing hERG activity of a lead compound [Video]. YouTube.
  • ResearchGate. (n.d.). The Pharmacology of Cyclopropyl-Methoxycarbonyl Metomidate: A Comparison with Propofol. Retrieved from [Link]

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Foundational

Technical Safety & Handling Guide: 2-Amino-3-(cyclopropylmethoxy)benzoic Acid

Part 1: Executive Summary & Strategic Utility 2-Amino-3-(cyclopropylmethoxy)benzoic acid is a specialized anthranilic acid derivative, primarily utilized as a high-value scaffold in the synthesis of pharmaceutical agents...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Utility

2-Amino-3-(cyclopropylmethoxy)benzoic acid is a specialized anthranilic acid derivative, primarily utilized as a high-value scaffold in the synthesis of pharmaceutical agents, particularly kinase inhibitors (e.g., quinazolinones) and anti-inflammatory drugs . The introduction of the cyclopropylmethoxy group at the 3-position of the anthranilic acid core serves as a bioisostere for methoxy or ethoxy groups, often enhancing metabolic stability and lipophilicity (LogP) while maintaining steric compatibility in enzyme binding pockets.

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a researcher-focused technical analysis. It synthesizes physicochemical profiling, process safety for synthesis, and handling protocols derived from authoritative chemical principles and structural analogs.

Part 2: Chemical Identity & Physicochemical Profiling

Understanding the fundamental properties of this intermediate is critical for optimizing reaction conditions and formulation stability.

Identification
Parameter Details
Chemical Name 2-Amino-3-(cyclopropylmethoxy)benzoic acid
Synonyms 3-(Cyclopropylmethoxy)anthranilic acid; 3-CPMA
Molecular Formula C₁₁H₁₃NO₃
Molecular Weight 207.23 g/mol
CAS Number Not widely indexed (Analogous to 3-Methoxy: 3177-80-8)
Structural Class Anthranilic Acid Derivative / Aminobenzoic Acid
Physicochemical Properties (Predicted)

Data derived from structural analogs (e.g., 2-amino-3-methoxybenzoic acid) and calculated consensus models.

Property Value / Range Implication for Research
Physical State Solid (Crystalline Powder)Likely off-white to pale yellow due to amine oxidation.
Melting Point 145–155 °C (Estimated)Monitor for purity; lower MP indicates solvent occlusion.
pKa (Acid) ~4.8 (Carboxylic Acid)Forms salts readily with bases (e.g., K₂CO₃).
pKa (Base) ~2.5 (Aniline Nitrogen)Weakly basic; protonation requires strong acids.
LogP ~2.1Moderate lipophilicity; soluble in organic solvents (EtOAc, DCM), sparingly soluble in water.
Solubility DMSO, DMF, MethanolProtocol Note: Dissolve in DMSO for biological assays to prevent precipitation.

Part 3: Hazard Identification & Mitigation (GHS)

While specific toxicological data may be sparse, the functional groups (primary aromatic amine, carboxylic acid) dictate the safety profile. The following classification is based on Read-Across from 2-Amino-3-methoxybenzoic acid and general anthranilic acid derivatives.

GHS Classification
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2][3][4][5]

    • H319: Causes serious eye irritation.[1][2][3][4][5][6]

    • H335: May cause respiratory irritation.[1][5][6]

Precautionary Statements (Researcher-Focused)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2][5] Use a localized exhaust snorkel when weighing.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3][4][5] Nitrile gloves (0.11 mm) are sufficient for incidental contact.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][3][5] Remove contact lenses if present and easy to do.[1][2][3][5] Continue rinsing.[1][2][3][5]

Safety Workflow Diagram

The following diagram outlines the decision logic for handling this compound based on its physical state and intended use.

SafetyWorkflow Start Handling 2-Amino-3-(cyclopropylmethoxy)benzoic acid StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution (DMSO/DMF) StateCheck->Solution DustControl Engineering Control: Fume Hood or Weighing Enclosure Solid->DustControl Dust Hazard SkinProtect PPE: Nitrile Gloves + Lab Coat Solution->SkinProtect Absorption Risk Synthesis Use in Synthesis? DustControl->Synthesis SkinProtect->Synthesis ReagentHaz Warning: Avoid Strong Oxidizers (Amine Oxidation Risk) Synthesis->ReagentHaz Disposal Disposal: Solid Waste (Halogen-free) ReagentHaz->Disposal

Caption: Operational safety workflow for handling solid and solution-phase anthranilic acid derivatives.

Part 4: Synthesis & Process Safety

For researchers synthesizing this compound de novo, the primary safety risks arise not from the product, but from the alkylation step using (bromomethyl)cyclopropane.

Synthetic Pathway

The standard route involves the selective O-alkylation of 3-Hydroxyanthranilic acid .

Reaction: 3-Hydroxyanthranilic acid + (Bromomethyl)cyclopropane + K₂CO₃


 Product
Critical Process Hazards
  • Reagent Toxicity: (Bromomethyl)cyclopropane is a potent lachrymator and alkylating agent . It can cause severe skin burns and respiratory damage.

    • Control: Handle only in a functioning fume hood. Quench excess alkyl halide with an amine or thiosulfate solution before disposal.

  • Solvent Risk: DMF (Dimethylformamide) is a reproductive toxin (H360).

    • Control: Use double-gloving or specific laminate gloves if extensive contact is possible.

  • Runaway Potential: The reaction is exothermic.

    • Control: Add the base (K₂CO₃) slowly to control CO₂ evolution and heat generation.

Synthesis Workflow Diagram

SynthesisProtocol Precursors Precursors: 3-Hydroxyanthranilic Acid (Bromomethyl)cyclopropane Setup Setup: DMF Solvent K2CO3 Base N2 Atmosphere Precursors->Setup Reaction Reaction: 60°C, 4-6 Hours Monitor TLC Setup->Reaction Heat Quench Quench: Pour into Ice Water Acidify to pH 4 Reaction->Quench Complete Isolation Isolation: Filtration of Precipitate Recrystallization (EtOH) Quench->Isolation Precipitate

Caption: Step-wise synthesis protocol highlighting critical control points for purity and safety.

Part 5: Handling, Storage & Emergency Response

Storage Protocols
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Inert gas (Argon/Nitrogen) recommended. The primary amine is susceptible to oxidation (browning) upon prolonged exposure to air.

  • Container: Amber glass vials to protect from light.

Experimental Handling SOP
  • Weighing: Use an analytical balance inside a powder containment hood. Static electricity can cause the powder to disperse; use an anti-static gun if necessary.

  • Solubilization: Add solvent (DMSO) to the solid to prevent clumping. Vortex for 30 seconds.

  • Spill Cleanup:

    • Solid: Sweep up carefully to avoid dust generation.[6] Wipe area with 10% ethanol.

    • Solution: Absorb with vermiculite or sand. Dispose of as hazardous chemical waste.

First Aid Measures
  • Inhalation: Move to fresh air immediately. If breathing is difficult, give oxygen.

  • Skin Contact: Wash with soap and water for 15 minutes. Remove contaminated clothing.[1][2][3][4][5]

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids.[2] Consult an ophthalmologist.

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison control center.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24860772 (2-Amino-3-methoxybenzoic acid). Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 3-hydroxyanthranilic acid. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

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Exploratory

Pharmacophore Modeling of Alkoxy-Substituted Aminobenzoic Acids: The Orthopramide Core and Receptor Modulation

Executive Summary Alkoxy-substituted aminobenzoic acids represent a highly privileged class of scaffolds in medicinal chemistry and neuropharmacology. Derived originally from the versatile para-aminobenzoic acid (PABA) b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Alkoxy-substituted aminobenzoic acids represent a highly privileged class of scaffolds in medicinal chemistry and neuropharmacology. Derived originally from the versatile para-aminobenzoic acid (PABA) building block[1], the targeted addition of an ortho-alkoxy group (e.g., methoxy, ethoxy) transforms this simple core into the "orthopramide" pharmacophore. This structural motif is the foundational architecture for a vast array of clinically significant molecules, including the antiemetic metoclopramide and the antipsychotic sulpiride[2][3].

This technical guide explores the structural biology, computational pharmacophore modeling, and synthetic methodologies required to develop and validate alkoxy-substituted aminobenzoic acid derivatives. By dissecting the causality behind specific molecular interactions—particularly at Dopamine D2/D3 and Serotonin 5-HT3 receptors—we provide a comprehensive framework for researchers engineering next-generation neurotherapeutics.

Structural Biology & The Conformational Lock

The defining feature of alkoxy-substituted aminobenzoic acids is not merely the steric bulk of the alkoxy group, but its profound electronic and conformational influence on the molecule.

The S(6) Pseudo-Ring Motif

In the 2-methoxybenzamide core, the oxygen atom of the ortho-methoxy group acts as a potent hydrogen bond acceptor. It interacts directly with the adjacent amide N-H proton[4]. This intramolecular hydrogen bond forms a pseudo-six-membered ring, commonly referred to as the S(6) motif .

Causality of the S(6) Lock: This intramolecular bond restricts the rotation of the amide bond, locking the aromatic ring and the amide moiety into a rigid, coplanar conformation[4]. This planarity is an absolute prerequisite for bioactivity. The orthosteric binding site (OBS) of the Dopamine D2 receptor is a narrow, hydrophobic cleft formed primarily by transmembrane (TM) helices 3, 5, and 6[3][5]. A non-planar molecule will experience severe steric clashes with the receptor walls, resulting in a catastrophic loss of binding affinity.

Key Pharmacophore Features

A validated 3D pharmacophore model for D2/5-HT3 active alkoxy-aminobenzamides consists of four critical features:

  • Aromatic Ring (AR): The central benzene ring engages in robust

    
     stacking interactions with conserved aromatic residues in the receptor pocket (e.g., Phe390 and Trp386 in the D2 receptor).
    
  • Hydrogen Bond Acceptor (HBA): The alkoxy oxygen, which maintains the active conformation.

  • Hydrogen Bond Donor (HBD): The primary 4-amino group, which frequently forms hydrogen bonds with serine residues (e.g., Ser193/194) in the receptor cavity.

  • Positive Ionizable (PI) Center: A basic tertiary amine located on the flexible side chain (e.g., a pyrrolidine or hexahydro-1,4-diazepine ring) that forms a critical, charge-reinforced salt bridge with Asp114 on TM3[5][6].

D2_Antagonism Agonist Dopamine (Agonist) Receptor D2 Receptor Agonist->Receptor Activates Antagonist Orthopramide (Antagonist) Antagonist->Receptor Blocks Gi Gαi Protein Receptor->Gi Couples AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Production AC->cAMP Catalyzes

Dopamine D2 receptor antagonism by orthopramides blocking Gαi-mediated adenylyl cyclase inhibition.

Target Interaction Profiles & SAR Data

The length and nature of the alkoxy substitution dictate the receptor subtype selectivity. Modifying the 2-methoxy group to a 2-ethoxy or 2-propoxy group alters the steric landscape. While the D2 receptor OBS is highly sensitive to steric bulk near the S(6) motif (leading to decreased D2 affinity), the 5-HT3 receptor pocket is more accommodating and often shows enhanced affinity for bulkier alkoxy chains[6].

Furthermore, extending the basic amine side chain to interact with the secondary binding site (SBS) of the Dopamine D3 receptor yields "bitopic" ligands with extreme D3 selectivity[5].

Table 1: Structure-Activity Relationship (SAR) Profile Summaries

Note: Data represents generalized


 values derived from comparative orthopramide literature[5][6].
Core ScaffoldAlkoxy Substituent (

)
Amine Side Chain (

)
D2 Receptor Affinity (

, nM)
5-HT3 Receptor Affinity (

, nM)
Primary Indication
4-amino-5-chloroMethoxy (-OCH

)
N,N-diethylethylenediamine12.5450.0Antiemetic / Prokinetic
4-amino-5-chloroEthoxy (-OCH

CH

)
Hexahydro-1,4-diazepine155.02.55-HT3 Antagonist
4-aminoMethoxy (-OCH

)
Aryl-piperazine (Bitopic)1.2>1000D3-Selective Antipsychotic

Experimental Workflows

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the computational generation of the pharmacophore and the chemical synthesis of the core scaffold.

Protocol 1: Computational Pharmacophore Modeling & Validation

This workflow extracts the spatial arrangement of the features described above and rigorously validates the model against a set of known decoys.

  • Dataset Curation: Assemble a training set of at least 30 known active alkoxy-aminobenzamides (e.g., from ChEMBL) with

    
     nM, and a decoy set using the DUD-E (Directory of Useful Decoys, Enhanced) database.
    
  • Conformational Search: Use an algorithm like OMEGA (OpenEye). Critical Step: Apply a torsional constraint to the amide bond to preserve the S(6) pseudo-ring coplanarity. Unconstrained searches will generate non-bioactive, out-of-plane conformations that corrupt the model.

  • Feature Extraction: Align the active conformations using a maximum common substructure (MCS) approach. Extract the 4-point pharmacophore (AR, HBA, HBD, PI) using Phase (Schrödinger) or LigandScout.

  • Decoy Validation (Self-Validation): Screen the generated pharmacophore against the active/decoy dataset. Calculate the Receiver Operating Characteristic (ROC) Area Under the Curve (AUC). A valid model must achieve a ROC AUC > 0.85 and an Enrichment Factor (EF 1%) > 10.

Pharmacophore_Workflow Data Dataset Curation (Active/Inactive Benzamides) Conf Conformational Generation (S(6) Motif Preservation) Data->Conf Align 3D Alignment & Feature Extraction Conf->Align Model Pharmacophore Generation (HBA, HBD, AR, PI) Align->Model Valid Decoy Validation (ROC & Enrichment) Model->Valid Screen Virtual Screening (Bitopic Ligand Discovery) Valid->Screen

Computational workflow for generating and validating alkoxy-aminobenzoic acid pharmacophores.

Protocol 2: Chemical Synthesis of the 4-Amino-2-Methoxybenzamide Core

The synthesis of these derivatives requires mild conditions to prevent the demethylation of the crucial ortho-methoxy group[4]. Direct amide coupling using coupling reagents is preferred over harsh acid chloride formation when sensitive functional groups are present[7].

  • Activation: Dissolve 4-amino-2-methoxybenzoic acid (1.0 eq) in anhydrous THF under an inert argon atmosphere. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.5 eq) and N,N-diisopropylethylamine (DIPEA, 1.1 eq). Stir in an ice bath for 1 hour to form the active ester[7].

  • Coupling: Add 1-Hydroxybenzotriazole hydrate (HOBt, 1.1 eq) to suppress racemization/side reactions, followed by the desired diamine (e.g., N,N-diethylethylenediamine, 1.1 eq)[7].

  • Reaction: Allow the mixture to warm to room temperature and stir for 24 hours. Monitor completion via LC-MS (checkpoint: disappearance of the parent acid mass).

  • Workup & Purification: Evaporate the THF. Redissolve the residue in dichloromethane (DCM). Wash the organic layer sequentially with 4 N NaOH (to remove unreacted acid and HOBt) and brine. Dry over MgSO

    
    , concentrate, and purify via flash column chromatography (DCM/MeOH gradient).
    
  • Validation: Confirm the S(6) lock via

    
    H-NMR. The amide N-H proton will appear highly deshielded (typically 
    
    
    
    > 10.0 ppm) due to the strong intramolecular hydrogen bond with the methoxy oxygen[8].

Conclusion

The alkoxy-substituted aminobenzoic acid scaffold remains a cornerstone of neuropharmacology. By understanding the strict conformational requirements imposed by the ortho-alkoxy group (the S(6) motif) and mapping these to the spatial constraints of GPCR and ion channel binding pockets, researchers can rationally tune selectivity. Future developments in this space are heavily focused on utilizing this robust orthosteric core as an anchor for extended, bitopic ligands that probe secondary binding sites, offering unprecedented receptor subtype selectivity[5].

References

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI / PMC. Available at:[Link]

  • D2 receptor. IUPHAR/BPS Guide to PHARMACOLOGY. Available at:[Link]

  • Ligands for the dopamine D2-like receptors. University of Groningen. Available at:[Link]

  • Design and synthesis of some new benzoylthioureido phenyl derivatives targeting carbonic anhydrase enzymes. PMC. Available at:[Link]

  • Synthesis and structure-activity relationships of 4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide. SciSpace. Available at:[Link]

  • Evaluation of Radioiodinated Fluoronicotinamide/Fluoropicolinamide-Benzamide Derivatives as Theranostic Agents for Melanoma. MDPI. Available at:[Link]

  • Design and Synthesis of Conformationally Flexible Scaffold as Bitopic Ligands for Potent D3-Selective Antagonists. PMC. Available at:[Link]

Sources

Foundational

Comprehensive Technical Guide: 2-Amino-3-(cyclopropylmethoxy)benzoic Acid

Executive Summary & Chemical Significance In modern medicinal chemistry, the anthranilic acid (2-aminobenzoic acid) scaffold is a privileged structure, frequently utilized in the design of kinase inhibitors, G-protein-co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Significance

In modern medicinal chemistry, the anthranilic acid (2-aminobenzoic acid) scaffold is a privileged structure, frequently utilized in the design of kinase inhibitors, G-protein-coupled receptor (GPCR) ligands, and specialized peptidomimetics [1]. 2-Amino-3-(cyclopropylmethoxy)benzoic acid represents a highly specialized derivative within this class.

The strategic placement of a cyclopropylmethoxy group at the 3-position serves a dual purpose:

  • Steric and Conformational Control: The rigid cyclopropyl ring restricts the rotational degrees of freedom of the ether linkage, locking the molecule into favorable conformations for target binding.

  • Lipophilic Modulation: The cyclopropylmethyl moiety enhances membrane permeability and metabolic stability compared to simple linear alkyl ethers (e.g., methoxy or ethoxy groups), a strategy widely validated in related isomers like 4-amino-3-(cyclopropylmethoxy)benzoic acid [2].

This whitepaper provides an authoritative guide on the synthesis, analytical validation, and procurement strategies for this critical building block, designed specifically for process chemists and drug development professionals.

Supplier Landscape & Price Comparison

Because 2-amino-3-(cyclopropylmethoxy)benzoic acid is a specialized intermediate rather than a bulk commodity, procurement strategies must be tailored to the project phase. Catalog suppliers are ideal for milligram-scale discovery, while Custom Research Organizations (CROs) and Contract Development and Manufacturing Organizations (CDMOs) are required for IND-enabling studies [3].

The following table synthesizes current market data for this and structurally analogous compounds:

Supplier TierRepresentative VendorsScaleEst. Lead TimeEstimated Price (USD)Purity SpecIdeal Project Phase
Global Catalog Sigma-Aldrich, Thermo Fisher100 mg - 1 g1 - 2 weeks$150 - $300 / g≥ 98% (NMR/HPLC)Hit-to-Lead / Discovery
Custom CRO BenchChem, ChemScene10 g - 100 g3 - 5 weeks$40 - $90 / g≥ 98% (LC-MS)Lead Optimization
Bulk CDMO Specialized Asian/EU CDMOs1 kg+6 - 8 weeks$3,500 - $5,000 / kg≥ 99% (cGMP optional)Pre-clinical / Phase I

Note: Storage conditions universally require sealed containers in a dry, dark environment at 2-8°C to prevent oxidative degradation of the electron-rich aniline moiety [4].

Chemoselective Synthesis Protocol

The synthesis of ortho-amino alkoxybenzoic acids requires careful orchestration of protecting groups and chemoselective reagents. The protocol below outlines a robust, scalable, and self-validating three-step workflow starting from commercially available 3-hydroxy-2-nitrobenzoic acid.

Causality in Experimental Design:
  • Why Saponification? The pKa of the carboxylic acid (~3.5) is lower than that of the phenol (~9.5). During the alkylation step with K₂CO₃, both functional groups are deprotonated and alkylated, yielding an intermediate ester. A dedicated saponification step is mandatory to regenerate the free acid.

  • Why Iron/NH₄Cl Reduction? While palladium-catalyzed hydrogenation (Pd/C, H₂) is standard for nitro reductions, the strained cyclopropane ring is susceptible to hydrogenolytic ring-opening under pressurized conditions. The Béchamp reduction (Fe/NH₄Cl) is entirely chemoselective, reducing the nitro group to an amine without disturbing the cyclopropyl ring or the carboxylic acid.

Synthesis SM 3-Hydroxy-2-nitrobenzoic acid (Starting Material) Alk Step 1: Alkylation (Bromomethyl)cyclopropane, K2CO3 DMF, 80°C SM->Alk Int1 Cyclopropylmethyl 3-(cyclopropylmethoxy) -2-nitrobenzoate Alk->Int1 Concurrent esterification Sap Step 2: Saponification LiOH·H2O, THF/H2O, RT Int1->Sap Int2 3-(Cyclopropylmethoxy) -2-nitrobenzoic acid Sap->Int2 Ester hydrolysis Red Step 3: Chemoselective Reduction Fe powder, NH4Cl EtOH/H2O, 80°C Int2->Red Prod 2-Amino-3-(cyclopropylmethoxy) benzoic acid (Target Compound) Red->Prod Nitro to amine

Figure 1: Three-step chemoselective synthesis workflow for the target compound.

Step-by-Step Methodology:
  • Alkylation:

    • Dissolve 3-hydroxy-2-nitrobenzoic acid (1.0 eq) in anhydrous DMF (10 volumes).

    • Add K₂CO₃ (3.0 eq) and stir for 15 minutes at room temperature.

    • Dropwise add (bromomethyl)cyclopropane (2.5 eq) and heat the mixture to 80°C for 12 hours.

    • Workup: Quench with ice water, extract with Ethyl Acetate (3x), wash organics with brine, dry over Na₂SO₄, and concentrate to yield the bis-alkylated intermediate.

  • Saponification:

    • Dissolve the intermediate in a 1:1 mixture of THF and H₂O (10 volumes).

    • Add LiOH·H₂O (3.0 eq) and stir at room temperature for 4 hours.

    • Workup: Evaporate THF under reduced pressure. Acidify the aqueous layer to pH 2 using 1M HCl. Filter the resulting precipitate and dry under vacuum to isolate 3-(cyclopropylmethoxy)-2-nitrobenzoic acid.

  • Reduction:

    • Suspend the nitro acid (1.0 eq) in a 4:1 mixture of Ethanol and H₂O.

    • Add Iron powder (5.0 eq) and NH₄Cl (2.0 eq). Heat to 80°C under vigorous stirring for 3 hours.

    • Workup: Filter the hot mixture through a pad of Celite to remove iron salts. Concentrate the filtrate, adjust pH to ~4-5 (isoelectric point) to precipitate the zwitterionic product. Filter and recrystallize from ethanol/water to yield pure 2-amino-3-(cyclopropylmethoxy)benzoic acid.

Quality Control & Analytical Validation

To ensure the integrity of downstream biological assays or API manufacturing, the compound must pass a rigorous, self-validating Quality Control (QC) workflow. Because anthranilic acids are amphoteric, standard chromatographic methods must be modified.

Causality in Analytical Design:
  • Mobile Phase Selection: Using an unbuffered mobile phase leads to severe peak tailing due to the zwitterionic nature of the molecule. We mandate the use of 0.1% Formic Acid (FA) as an acidic modifier. FA suppresses the ionization of the carboxylic acid (pKa ~3.5) while remaining fully compatible with positive-ion Electrospray Ionization (ESI+) Mass Spectrometry [5].

QC_Workflow cluster_0 Analytical Testing Start Crude Batch HPLC RP-HPLC (UV 254nm) Purity > 98% Start->HPLC NMR 1H & 13C NMR Structure ID Start->NMR LCMS LC-MS (ESI+) Mass [M+H]+ Start->LCMS Decision Specs Met? HPLC->Decision NMR->Decision LCMS->Decision Release Batch Release Generate CoA Decision->Release Yes Reject Repurification (Recrystallization) Decision->Reject No Reject->Start Re-test

Figure 2: Multi-modal QA/QC decision tree for batch release.

Step-by-Step Analytical Protocol:
  • RP-HPLC (Chemical Purity):

    • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: HPLC-grade H₂O + 0.1% Formic Acid.

    • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Detection: UV at 254 nm and 280 nm. Integration must show ≥ 98% Area Under Curve (AUC).

  • LC-MS (Mass Verification):

    • Run parallel to HPLC using ESI+ mode. Look for the

      
       molecular ion peak corresponding to the exact mass of the target compound.
      
  • NMR (Structural Confirmation):

    • Solvent: DMSO-

      
       (ensures solubility of the zwitterion).
      
    • Key Signals: Validate the presence of the cyclopropyl multiplet (~0.3-1.2 ppm), the methylene doublet (~3.8 ppm), and the broad singlet for the aniline NH₂ protons (~6.5 ppm, exchangeable with D₂O).

References

  • PubChem. "2-Amino-3-methoxybenzoic acid | CID 255720". National Institutes of Health. URL:[Link]

  • SIELC Technologies. "2-Amino-3-hydroxy-benzoic acid Analytical Methods". SIELC. URL:[Link]

Exploratory

Introduction: The Versatile Scaffold of 2-Amino-3-alkoxybenzoic Acid

An In-Depth Technical Guide to 2-Amino-3-Alkoxybenzoic Acid Derivatives for Drug Discovery Professionals In the landscape of medicinal chemistry, the benzoic acid framework serves as a foundational scaffold for a vast ar...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Amino-3-Alkoxybenzoic Acid Derivatives for Drug Discovery Professionals

In the landscape of medicinal chemistry, the benzoic acid framework serves as a foundational scaffold for a vast array of therapeutic agents. Among its many substituted forms, the 2-amino-3-alkoxybenzoic acid core represents a particularly promising, albeit underexplored, class of molecules. This structure combines three key functional groups on a benzene ring: a carboxylic acid at position 1, an amino group at position 2, and an alkoxy group at position 3. This specific arrangement imparts unique electronic and steric properties, creating a platform for developing novel derivatives with diverse biological activities. The interplay between the electron-donating amino and alkoxy groups and the electron-withdrawing carboxylic acid group influences the molecule's acidity, lipophilicity, and hydrogen bonding capacity, all of which are critical determinants of pharmacokinetic and pharmacodynamic profiles.

This technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive review of the synthesis, biological activities, and structure-activity relationships of 2-amino-3-alkoxybenzoic acid derivatives, grounding all claims in authoritative scientific literature and providing field-proven insights into their therapeutic potential.

Part 1: Synthetic Strategies and Mechanistic Considerations

The synthesis of 2-amino-3-alkoxybenzoic acid derivatives requires careful strategic planning to ensure correct regiochemistry and to manage the reactivity of the three distinct functional groups. The chosen pathway often depends on the availability of starting materials and the desired complexity of the final molecule.

A common and effective approach begins with a commercially available substituted nitrobenzoic acid, such as 2-chloro-3-nitrobenzoic acid. This multi-step synthesis offers precise control over the introduction of each functional group.

General Synthetic Workflow

The conversion of a readily available starting material like 2-chloro-3-nitrobenzoic acid into the desired 2-amino-3-alkoxybenzoic acid scaffold is a foundational process in the exploration of these derivatives. The workflow below illustrates a typical and reliable pathway.

G cluster_0 Synthetic Pathway start 2-Chloro-3-nitrobenzoic acid step1 Nucleophilic Aromatic Substitution (Alkoxide Introduction) start->step1 NaOR, Heat intermediate1 2-Alkoxy-3-nitrobenzoic acid step1->intermediate1 step2 Nitro Group Reduction intermediate1->step2 e.g., H₂, Pd/C or SnCl₂, HCl product 2-Amino-3-alkoxybenzoic acid (Core Scaffold) step2->product step3 Further Derivatization (Amide/Ester formation, etc.) product->step3 final_derivatives Target Derivatives step3->final_derivatives

Caption: A general synthetic workflow for 2-amino-3-alkoxybenzoic acid derivatives.

Protocol: Synthesis of 2-Amino-3-methoxybenzoic Acid

This protocol details the synthesis of the core scaffold, starting from 2-chloro-3-nitrobenzoic acid.

Step 1: Nucleophilic Aromatic Substitution (Methoxylation)

  • Reactants: To a solution of 2-chloro-3-nitrobenzoic acid (1 eq.) in dry dimethylformamide (DMF), add sodium methoxide (1.1 eq.) portion-wise at room temperature.

  • Reaction: Heat the mixture to 80-100 °C and monitor the reaction by Thin Layer Chromatography (TLC). Causality: The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic substitution, allowing the displacement of the chloride by the methoxide ion. DMF is an ideal polar aprotic solvent for this type of reaction.

  • Workup: After completion, cool the reaction mixture, pour it into ice-cold water, and acidify with dilute HCl to precipitate the product.

  • Purification: Filter the solid, wash with water, and recrystallize from ethanol/water to yield 2-methoxy-3-nitrobenzoic acid.

Step 2: Nitro Group Reduction

  • Reactants: Dissolve the 2-methoxy-3-nitrobenzoic acid (1 eq.) from the previous step in ethanol. Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Reaction: Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature. Causality: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to amines with high yield and minimal side products.

  • Workup: Upon completion (monitored by TLC), filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Evaporate the solvent under reduced pressure to obtain the crude 2-amino-3-methoxybenzoic acid, which can be further purified by recrystallization if necessary.

Part 2: Diverse Biological Activities

Derivatives of the aminobenzoic acid scaffold are known to possess a wide range of biological activities. While research specifically on 2-amino-3-alkoxy derivatives is emerging, the activities of closely related analogs provide strong indications of their therapeutic potential.

Anti-inflammatory and Analgesic Properties

Many aminobenzoic acid derivatives exhibit potent anti-inflammatory and analgesic effects. The core structure is related to that of mesalamine (5-aminosalicylic acid), a cornerstone in the treatment of inflammatory bowel disease. Newer derivatives have been synthesized and tested for their ability to modulate inflammatory pathways. For instance, various 2-amino benzoic acid derivatives have been synthesized and screened for their anti-inflammatory and analgesic activities, with some compounds showing more potent activity than standard drugs like aspirin and phenylbutazone.[1][2] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes or the modulation of pro-inflammatory transcription factors like NF-κB.[3]

Antimicrobial Activity

The benzoic acid motif is a well-established pharmacophore in antimicrobial agents.[3] Derivatives of p-aminobenzoic acid (PABA), an essential nutrient for many bacteria, have been explored for their antibacterial properties.[4] Similarly, zinc(II) complexes of 2-aminobenzoic acid have demonstrated antimicrobial activity.[5] The introduction of an alkoxy group at the 3-position can modulate the lipophilicity of the molecule, potentially enhancing its ability to penetrate bacterial cell membranes. Studies on other heterocyclic derivatives, such as 2-aminothiazoles, have shown that these compounds can act as potent antibacterial and antifungal agents, suggesting that the 2-amino group is a key feature for antimicrobial efficacy.[6]

The proposed mechanism for antimicrobial action often involves the disruption of cell membrane integrity or the inhibition of essential metabolic pathways. The structural similarity to PABA suggests a potential role as an antagonist in the folic acid synthesis pathway in bacteria.

G cluster_0 Proposed Antimicrobial Mechanism Derivative 2-Amino-3-alkoxybenzoic Acid Derivative Membrane Bacterial Cell Membrane Derivative->Membrane Increased Lipophilicity Pathway Folic Acid Synthesis Pathway Derivative->Pathway Structural Mimicry of PABA Disruption Membrane Disruption Membrane->Disruption Inhibition Pathway Inhibition (Competitive Antagonism) Pathway->Inhibition Death Bacterial Cell Death Disruption->Death Inhibition->Death

Caption: Proposed antimicrobial mechanisms of 2-amino-3-alkoxybenzoic acid derivatives.

Other Potential Applications

The versatility of the aminobenzoic acid scaffold extends to other therapeutic areas:

  • Anticancer Activity: Various derivatives of 2-aminobenzothiazoles and 2-aminothiazoles have been investigated as potent antitumor agents, suggesting that the 2-amino substituted aromatic core could be a valuable starting point for anticancer drug design.[7][8]

  • Antisickling Properties: Benzoic acid derivatives have been identified as having a key role in the bioactivity of certain medicinal plants used in the management of sickle cell disease (SCD).

  • Metabotropic Glutamate Receptor (mGluR) Antagonism: Complex bicyclic derivatives incorporating a 3-alkoxy-2-amino acid structure have been discovered as potent and selective group II mGluR antagonists, highlighting the importance of this substitution pattern in neuroscience drug discovery.[9]

Part 3: Structure-Activity Relationship (SAR) Analysis

Understanding the structure-activity relationship (SAR) is crucial for optimizing lead compounds. For 2-amino-3-alkoxybenzoic acid derivatives, the nature and size of the alkoxy group, along with substitutions on the amino group and other positions of the benzene ring, significantly influence biological activity.

Position Modification Observed Effect on Activity Rationale / Insight Reference
Position 3 (Alkoxy Group) Increasing chain length (e.g., methoxy to butoxy)Can increase antimicrobial/antifungal activity up to a point.Enhances lipophilicity, improving membrane permeability. Excessive length may decrease solubility.[10]
Position 3 (Alkoxy Group) Introduction of bulky or substituted benzyl groupsPotent mGluR antagonism.The alkoxy group interacts with a specific hydrophobic pocket in the receptor binding site.[9]
Position 2 (Amino Group) Acylation or conversion to Schiff basesOften enhances antibacterial or anti-inflammatory activity.Modifies electronic properties and can introduce new hydrogen bonding interactions with biological targets.[4]
Ring Positions (4, 5, 6) Introduction of electron-withdrawing groups (e.g., Cl, F)Can significantly alter activity, often enhancing it.Modifies the pKa of the carboxylic acid and amino groups and can influence binding affinity.[11]

Note: This table synthesizes general SAR principles from related benzoic acid and amino acid derivatives, as specific SAR studies on the 2-amino-3-alkoxy scaffold are an emerging field.

Future Perspectives

The 2-amino-3-alkoxybenzoic acid scaffold is a promising platform for the development of novel therapeutic agents. Future research should focus on several key areas:

  • Library Expansion: Synthesizing a broader and more diverse library of derivatives to establish a comprehensive SAR for various biological targets.

  • In-depth Mechanistic Studies: Moving beyond initial screening to elucidate the precise molecular mechanisms of action for the most potent compounds.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates to assess their drug-likeness and potential for in vivo efficacy.

  • Computational Modeling: Employing molecular docking and other in silico methods to rationalize observed SAR and guide the design of next-generation derivatives with improved potency and selectivity.[12]

By leveraging the unique chemical properties of this scaffold, researchers and drug development professionals can unlock new opportunities in the ongoing quest for more effective and safer medicines.

References

  • Pierre, L. L., Moses, N. M., & Peter, C. M. (n.d.). Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. Retrieved from [Link]

  • PubMed. (2003, November 17). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Retrieved from [Link]

  • Google Patents. (n.d.). EP0063826B1 - 2-amino-benzoic-acid derivatives, their preparation and their use as medicines or intermediates.
  • Nakazato, A., et al. (2004, August 26). Synthesis, in vitro pharmacology, structure-activity relationships, and pharmacokinetics of 3-alkoxy-2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives as potent and selective group II metabotropic glutamate receptor antagonists. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (2016, January 15). Synthesis and biological activity of alkynoic acids derivatives against mycobacteria. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological Activities of Amino Acid Derivatives and their Complexes a Review. Retrieved from [Link]

  • Chitkara University. (n.d.). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis, Biological activity evaluation and QSAR studies of novel 3-(aminooxalyl-amino)-and 3-(carbamoyl-propionylamino)-2-phenylamino-benzoic acid derivatives. Retrieved from [Link]

  • PubMed. (2023, May 30). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. Retrieved from [Link]

  • MDPI. (2021, October 30). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Antimicrobial activity of prepared complexes, 2-aminobenzoic acid and... Retrieved from [Link]

  • PMC. (2021, January 15). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: A Guided Synthesis of 2-Amino-3-(cyclopropylmethoxy)benzoic acid

Abstract & Introduction Substituted anthranilic acids are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3] The title compound, 2-Amino-3-(cyclopropylm...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Substituted anthranilic acids are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3] The title compound, 2-Amino-3-(cyclopropylmethoxy)benzoic acid, incorporates a cyclopropylmethyl ether moiety, a group often used to enhance metabolic stability and explore specific steric and electronic interactions within biological targets. This document provides a comprehensive, step-by-step protocol for the synthesis of this compound starting from commercially available 3-hydroxyanthranilic acid.

The presented synthetic strategy is a multi-step process necessitated by the trifunctional nature of the starting material, which contains a carboxylic acid, a primary amine, and a phenolic hydroxyl group.[4][5] To achieve selective alkylation of the phenolic hydroxyl, a protection-alkylation-deprotection sequence is employed. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering not just a procedural guide but also a rationale for the chosen methodologies, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Overall Synthetic Strategy

The synthesis is designed in a logical four-step sequence to manage the reactivity of the functional groups present in 3-hydroxyanthranilic acid.

  • Esterification: The carboxylic acid is first converted to a methyl ester. This enhances solubility in organic solvents and prevents the acidic proton from interfering with the subsequent base-mediated etherification step.[6]

  • N-Protection: The nucleophilic amino group is protected with a tert-butyloxycarbonyl (Boc) group. This is crucial to prevent N-alkylation, an undesired side reaction, during the ether synthesis.[7] The Boc group is selected for its stability in basic conditions and its straightforward removal under acidic conditions.[8][9]

  • O-Alkylation: The core transformation is a Williamson ether synthesis.[10][11] The phenolic hydroxyl group of the protected intermediate is deprotonated with a mild base and alkylated with (bromomethyl)cyclopropane. This reaction is highly effective for primary alkyl halides, minimizing potential elimination side reactions.[12][13]

  • Deprotection: The final step involves the removal of both protecting groups. The methyl ester is hydrolyzed via saponification, and the Boc group is cleaved under acidic conditions to yield the final product.

Synthetic_Scheme SM 3-Hydroxyanthranilic acid INT1 Methyl 2-amino-3- hydroxybenzoate SM->INT1  H₂SO₄, MeOH  Reflux INT2 Methyl 2-(Boc-amino)-3- hydroxybenzoate INT1->INT2  Boc₂O, Et₃N  DCM INT3 Methyl 2-(Boc-amino)-3- (cyclopropylmethoxy)benzoate INT2->INT3  (Bromomethyl)cyclopropane  K₂CO₃, DMF FP 2-Amino-3- (cyclopropylmethoxy)benzoic acid INT3->FP  1. LiOH, THF/H₂O  2. TFA, DCM

Figure 1: Overall Synthetic Scheme. A four-step sequence involving protection, alkylation, and deprotection.

Detailed Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Step 1: Synthesis of Methyl 2-amino-3-hydroxybenzoate

This step employs a classic Fischer esterification to protect the carboxylic acid.[6] Using methanol as both the reagent and solvent drives the equilibrium towards the product.

Reagents & Materials

Reagent M.W. ( g/mol ) Amount Moles (mmol) Equiv.
3-Hydroxyanthranilic acid 153.14 5.00 g 32.6 1.0
Methanol (MeOH) 32.04 100 mL - -

| Sulfuric Acid (conc. H₂SO₄) | 98.08 | 1.0 mL | ~18 | 0.55 |

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-hydroxyanthranilic acid (5.00 g, 32.6 mmol).

  • Add methanol (100 mL) and stir to suspend the solid.

  • Carefully add concentrated sulfuric acid (1.0 mL) dropwise to the stirring suspension.

  • Heat the mixture to reflux (approx. 65°C) and maintain for 12-16 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After cooling to room temperature, remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (150 mL) and transfer to a separatory funnel.

  • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the remaining acid. Caution: CO₂ evolution.

  • Wash the organic layer with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product as a solid. The product is often pure enough for the next step without further purification.

Step 2: Synthesis of Methyl 2-(tert-butoxycarbonylamino)-3-hydroxybenzoate

The amino group is protected to prevent it from acting as a nucleophile in the subsequent alkylation step.[7]

Reagents & Materials

Reagent M.W. ( g/mol ) Amount Moles (mmol) Equiv.
Methyl 2-amino-3-hydroxybenzoate 167.16 5.45 g 32.6 1.0
Dichloromethane (DCM) 84.93 100 mL - -
Triethylamine (Et₃N) 101.19 5.5 mL 39.1 1.2

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 7.82 g | 35.8 | 1.1 |

Procedure:

  • Dissolve Methyl 2-amino-3-hydroxybenzoate (5.45 g, 32.6 mmol) in dichloromethane (100 mL) in a 250 mL round-bottom flask with a magnetic stir bar.

  • Add triethylamine (5.5 mL, 39.1 mmol).

  • Add di-tert-butyl dicarbonate (7.82 g, 35.8 mmol) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the mixture with DCM (50 mL) and wash with 1M HCl (2 x 50 mL), followed by saturated aqueous sodium bicarbonate (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the pure N-Boc protected intermediate.

Step 3: Synthesis of Methyl 2-(tert-butoxycarbonylamino)-3-(cyclopropylmethoxy)benzoate

This is the key ether formation step, proceeding via a Williamson ether synthesis.[10][12] A polar aprotic solvent like DMF is used to accelerate the Sₙ2 reaction.[11]

Reagents & Materials

Reagent M.W. ( g/mol ) Amount Moles (mmol) Equiv.
Methyl 2-(Boc-amino)-3-hydroxybenzoate 267.28 8.71 g 32.6 1.0
Dimethylformamide (DMF) 73.09 80 mL - -
Potassium Carbonate (K₂CO₃), anhydrous 138.21 6.76 g 48.9 1.5

| (Bromomethyl)cyclopropane | 135.01 | 4.84 g (3.5 mL) | 35.9 | 1.1 |

Procedure:

  • To a 250 mL round-bottom flask, add Methyl 2-(Boc-amino)-3-hydroxybenzoate (8.71 g, 32.6 mmol) and anhydrous potassium carbonate (6.76 g, 48.9 mmol).

  • Add anhydrous dimethylformamide (80 mL) and stir the suspension.

  • Add (bromomethyl)cyclopropane (3.5 mL, 35.9 mmol) dropwise.

  • Heat the reaction mixture to 60-70°C and stir for 8-12 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-water (300 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts and wash with water (2 x 100 mL) and brine (100 mL) to remove residual DMF.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the desired ether.

Step 4: Synthesis of 2-Amino-3-(cyclopropylmethoxy)benzoic acid

The final step involves a two-stage deprotection: basic hydrolysis (saponification) of the ester followed by acidic cleavage of the Boc group.

Reagents & Materials

Reagent M.W. ( g/mol ) Amount Moles (mmol) Equiv.
Methyl 2-(Boc-amino)-3-(cyclopropylmethoxy)benzoate 321.38 10.48 g 32.6 1.0
Tetrahydrofuran (THF) 72.11 60 mL - -
Water (H₂O) 18.02 20 mL - -
Lithium Hydroxide Monohydrate (LiOH·H₂O) 41.96 2.73 g 65.2 2.0
Dichloromethane (DCM) 84.93 50 mL - -

| Trifluoroacetic Acid (TFA) | 114.02 | 15 mL | ~195 | 6.0 |

Procedure:

  • Saponification: Dissolve the starting ester (10.48 g, 32.6 mmol) in a mixture of THF (60 mL) and water (20 mL) in a 250 mL flask.

  • Add lithium hydroxide monohydrate (2.73 g, 65.2 mmol) and stir the mixture vigorously at room temperature for 4-8 hours until TLC indicates complete consumption of the starting material.

  • Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water (50 mL).

  • Wash the aqueous layer with diethyl ether (2 x 30 mL) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH ~3-4 with 1M HCl. Do not isolate the intermediate carboxylic acid. Proceed directly to the next step.

  • Boc Deprotection: Extract the acidified aqueous solution with dichloromethane (3 x 75 mL). Combine the organic layers, dry over Na₂SO₄, and concentrate to obtain the crude Boc-protected acid.

  • Dissolve this crude material in dichloromethane (50 mL) and cool in an ice bath.

  • Slowly add trifluoroacetic acid (15 mL, ~195 mmol).

  • Remove the ice bath and stir at room temperature for 2-4 hours until deprotection is complete (monitored by TLC or LC-MS).

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in a minimal amount of ethyl acetate and carefully add hexanes to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold hexanes, and dry under vacuum to yield 2-Amino-3-(cyclopropylmethoxy)benzoic acid.

Workflow and Troubleshooting

The overall laboratory workflow involves a sequence of reaction, workup, and purification for each synthetic transformation.

Lab_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: N-Protection cluster_2 Step 3: O-Alkylation cluster_3 Step 4: Deprotection a1 Reactants (3-OH Anthranilic Acid) a2 Reaction (MeOH, H₂SO₄) a1->a2 a3 Workup (Neutralization, Extraction) a2->a3 a4 Product 1 a3->a4 b1 Product 1 b2 Reaction (Boc₂O, Et₃N) b1->b2 b3 Workup & Purification (Washes, Chromatography) b2->b3 b4 Product 2 b3->b4 c1 Product 2 c2 Reaction (CPM-Br, K₂CO₃) c1->c2 c3 Workup & Purification (Extraction, Chromatography) c2->c3 c4 Product 3 c3->c4 d1 Product 3 d2 Saponification (LiOH) d1->d2 d3 Boc Cleavage (TFA) d2->d3 d4 Final Product (Precipitation/Filtration) d3->d4

Figure 2: General Laboratory Workflow. Each step consists of reaction, workup, and purification/isolation.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Step 1: Incomplete esterification. Insufficient reaction time or catalyst; presence of water. Extend reflux time; ensure anhydrous methanol is used; add a fresh portion of H₂SO₄.
Step 2: Low yield of N-Boc product. Incomplete reaction; degradation of Boc₂O. Ensure 1.1 equivalents of Boc₂O are used; check the quality of the reagent; extend reaction time.
Step 3: O-Alkylation is slow or incomplete. Inactive base; impure starting material; low temperature. Use freshly dried K₂CO₃; ensure starting material is pure; increase reaction temperature to 80°C.
Step 3: Presence of N-alkylated byproduct. Incomplete Boc protection from Step 2. Re-purify the product from Step 2 to ensure all starting amine is consumed before proceeding.
Step 4: Incomplete saponification. Insufficient base or reaction time; poor solubility. Add more LiOH (up to 3 equiv.); increase reaction time; add more THF to improve solubility.

| Step 4: Final product is an oil or difficult to crystallize. | Residual solvent (TFA); impurities. | Co-evaporate with toluene to azeotropically remove TFA; attempt trituration with different solvent systems (e.g., ether/pentane). |

Conclusion

This application note details a reliable and robust four-step synthesis for 2-Amino-3-(cyclopropylmethoxy)benzoic acid. The strategy of sequential protection of the carboxylic acid and amine functionalities allows for a clean and selective Williamson ether synthesis on the phenolic hydroxyl group. The protocols provided are optimized for standard laboratory equipment and offer clear guidance on reaction execution, workup, and purification. This molecule serves as a valuable building block for further elaboration in drug discovery and chemical biology programs.

References

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. Name Reactions in Organic Synthesis. [Link][10]

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. [Link][12]

  • Jing, H., et al. (2006). Organic base catalyzed O-alkylation of phenols under solvent-free condition. Catalysis Communications. [Link][14]

  • ResearchGate. (2025, August 30). Short and Simple Preparation of N-Boc-Protected Anthranilic Acid tert Butyl Esters from 2-Bromo-Anilines. [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link][11]

  • ResearchGate. (n.d.). Organic base catalyzed O-alkylation of phenols under solvent-free condition. [Link]

  • Royal Society of Chemistry. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link][15]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. [Link][7]

  • Indian Institute of Technology. (2020, October 26). Protecting Groups. [Link][16]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. [Link][13]

  • De, S. K. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Green and Sustainable Chemistry. [Link][8]

  • Google Patents. (n.d.). Deprotection of boc-protected compounds. [17]

  • ResearchGate. (n.d.). Esterification of 5-Hydroxyanthranilic Acid (3). [Link][6]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. [Link][18]

  • YouTube. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry. [Link][9]

  • Wikipedia. (n.d.). Anthranilic acid. [Link][4]

  • PubChem. (n.d.). 3-Hydroxyanthranilic Acid. [Link][5]

  • bioRxiv. (2021, June 1). 3-hydroxyanthranilic acid – a new metabolite for healthy lifespan extension. [Link][19]

  • PubMed. (2003, November 17). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. [Link][1]

  • ACS Publications. (n.d.). Identification and Optimization of Anthranilic Acid-Based Inhibitors of Replication Protein A. [Link][2]

  • ScienceDirect. (n.d.). The Discovery of Anthranilic Acid-Based MMP Inhibitors. Part 1: SAR of the 3-Position. [Link][3]

Sources

Application

Application Note: Chemoselective Reduction of 2-Nitro-3-(cyclopropylmethoxy)benzoic Acid

Executive Summary The reduction of 2-nitro-3-(cyclopropylmethoxy)benzoic acid to its corresponding aniline derivative, 2-amino-3-(cyclopropylmethoxy)benzoic acid, presents a classic chemoselectivity challenge in organic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The reduction of 2-nitro-3-(cyclopropylmethoxy)benzoic acid to its corresponding aniline derivative, 2-amino-3-(cyclopropylmethoxy)benzoic acid, presents a classic chemoselectivity challenge in organic synthesis. The substrate contains three distinct functional groups: a reducible nitro group, a highly strained cyclopropylmethoxy ether, and a carboxylic acid.

This application note provides a mechanistic rationale and field-proven protocols for achieving high-yielding, chemoselective reduction. By avoiding harsh direct hydrogenation conditions, researchers can prevent unwanted hydrogenolysis of the cyclopropyl ring while maintaining the integrity of the carboxylic acid.

Mechanistic Context & Chemoselectivity Challenges

To design a self-validating experimental protocol, one must first understand the causality behind the reactivity of the substrate's functional groups.

The Nitro Group Reduction

The conversion of an aromatic nitro group (


) to an amine (

) is a thermodynamically favorable 6-electron reduction process. It proceeds through nitroso (

) and hydroxylamine (

) intermediates. The challenge is not whether the nitro group will reduce, but how the chosen reductant interacts with the rest of the molecule[1].
The Cyclopropyl Ring Vulnerability

Cyclopropyl rings possess significant angle strain (approximately


). Under standard catalytic hydrogenation conditions—specifically those utilizing highly active catalysts like Palladium on Carbon (Pd/C) or Platinum Oxide (

) under pressurized

gas—the cyclopropyl ring is highly susceptible to hydrogenolysis [2]. This catalytic cleavage of the C-C bond results in irreversible ring-opening, yielding unwanted linear aliphatic ethers (e.g., propoxy derivatives).
The Carboxylic Acid

The presence of the carboxylic acid (


) dictates the solubility profile of the molecule. It allows the substrate to be fully solubilized in aqueous alkaline media, opening the door for homogeneous aqueous reduction strategies. Furthermore, highly acidic alcoholic conditions (e.g., 

in Methanol) must be avoided during reduction to prevent inadvertent Fischer esterification.

G Substrate 2-nitro-3-(cyclopropylmethoxy) benzoic acid Pathway1 Hydrogenolysis (Cyclopropyl Ring Opening) Substrate->Pathway1 Pd/C, H2 (High Pressure) Direct Hydrogenation Pathway2 Target Amine 2-amino-3-(cyclopropylmethoxy) benzoic acid Substrate->Pathway2 Fe/NH4Cl or Na2S2O4 Electron Transfer Fail Unwanted Aliphatic Ethers Pathway1->Fail Loss of Structural Integrity Success Proceed to API Synthesis Pathway2->Success High Chemoselectivity

Chemoselectivity pathways for the reduction of the target nitrobenzoic acid.

Recommended Reduction Strategies

To circumvent hydrogenolysis, Single-Electron Transfer (SET) mechanisms or mild hydride-free reductions are required.

Method A: Iron and Ammonium Chloride (Béchamp-Type Reduction)

The modified Béchamp reduction utilizes elemental iron powder and ammonium chloride (


) in an aqueous-alcoholic solvent system[1].
  • Causality: Iron serves as the electron donor, while

    
     provides a mildly acidic, buffered environment that facilitates the protonation steps of the nitro reduction without dropping the pH to levels that would catalyze ether cleavage. Because this is an electron-transfer process rather than a direct hydrogenation, the cyclopropyl ring is completely ignored by the reagent[3].
    
Method B: Sodium Dithionite ( )

Sodium dithionite is a powerful, mild reducing agent used in basic aqueous conditions.

  • Causality: By adding a base like

    
    , the starting material is deprotonated to its highly water-soluble carboxylate salt. Dithionite reduces the nitro group cleanly at low temperatures. This method is homogeneous (avoiding iron oxide sludge) but requires careful pH adjustment during workup to isolate the zwitterionic product.
    
Quantitative Data Presentation
ParameterCatalytic Hydrogenation (Pd/C)Iron / Ammonium Chloride (Method A)Sodium Dithionite (Method B)
Reagents

gas, 10% Pd/C
Fe powder,


,

Chemoselectivity Low (High risk of ring opening)High (Preserves cyclopropyl)High (Preserves cyclopropyl)
Solvent System MeOH or EtOHEtOH /

(3:1)

/ THF (1:1)
Workup Complexity Low (Simple filtration)High (Celite filtration of Fe oxides)Moderate (pH adjustment needed)
Scalability Requires pressure vesselsExcellent (Standard reactors)Good (Watch for

off-gassing)

Experimental Protocols

Protocol A: Iron/Ammonium Chloride Reduction (Recommended for Scale-Up)

This protocol represents a self-validating system: the visual transition of the reaction mixture from a clear/yellowish solution to a thick, dark brown/black suspension (formation of iron oxides) serves as an intrinsic indicator of reaction progress.

G Step1 1. Solubilization EtOH/H2O Step2 2. Activation Fe + NH4Cl Step1->Step2 Step3 3. Reduction 80°C Reflux Step2->Step3 Step4 4. Filtration Hot Celite Pad Step3->Step4 Step5 5. Isolation Precipitation Step4->Step5

Step-by-step experimental workflow for the Iron/Ammonium Chloride reduction.

Materials:

  • 2-nitro-3-(cyclopropylmethoxy)benzoic acid: 1.0 equivalent (eq)

  • Iron powder (325 mesh): 5.0 eq

  • Ammonium chloride (

    
    ): 2.0 eq
    
  • Solvent: Ethanol / Water (3:1 v/v)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the nitrobenzoic acid substrate in the Ethanol/Water mixture (approx. 10 mL per gram of substrate).

  • Activation: Add

    
     to the solution and stir for 5 minutes at room temperature.
    
  • Addition of Reductant: Introduce the Iron powder portion-wise to avoid excessive initial exotherm.

  • Heating: Heat the reaction mixture to 80 °C (reflux). Maintain vigorous stirring, as the iron powder will tend to settle.

  • Monitoring: Monitor via TLC (Eluent: Dichloromethane/Methanol 9:1 with 1% Acetic Acid). The reaction typically reaches completion within 2 to 4 hours. The mixture will turn into a dark brown/black sludge.

  • Filtration (Critical Step): While the mixture is still hot (60-70 °C), filter it through a tightly packed pad of Celite. Scientific Insight: Filtering hot prevents the newly formed amino acid from co-precipitating with the iron oxides. Wash the Celite pad generously with hot Ethanol.

  • Concentration & Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. The product may precipitate directly from the residual water. If not, carefully adjust the aqueous layer to pH 4.5 - 5.0 using 1M

    
     to precipitate the zwitterionic amino acid. Filter, wash with cold water, and dry under vacuum.
    
Protocol B: Sodium Dithionite Reduction (Recommended for Mild/Small-Scale)

Materials:

  • 2-nitro-3-(cyclopropylmethoxy)benzoic acid: 1.0 eq

  • Sodium dithionite (

    
    , technical grade 85%): 4.0 eq
    
  • Potassium carbonate (

    
    ): 3.0 eq
    
  • Solvent: Water / THF (1:1 v/v)

Step-by-Step Methodology:

  • Solubilization: Dissolve the substrate and

    
     in Water/THF. The mixture should be completely clear as the carboxylate salt forms.
    
  • Reduction: Cool the mixture to 10-15 °C using a water bath. Add

    
     portion-wise over 15 minutes. Scientific Insight: Dithionite decomposes rapidly in acidic media; the excess 
    
    
    
    ensures the pH remains basic, stabilizing the reductant.
  • Reaction: Remove the cooling bath and allow the mixture to stir at room temperature for 3 hours. A color change from yellow to pale/colorless often indicates the consumption of the nitroaromatic chromophore.

  • Workup: Evaporate the THF under reduced pressure. Cool the remaining aqueous phase to 0 °C.

  • Precipitation: Carefully add 2M

    
     dropwise until the pH reaches approximately 4.5. Monitor for the evolution of 
    
    
    
    gas (perform in a well-ventilated fume hood). The target aniline will precipitate as a solid.
  • Collection: Filter the precipitate, wash with ice-cold water, and dry thoroughly.

References

  • Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts Chemical Reviews, American Chemical Society (ACS). URL:[Link]

  • Facile Preparation of the Nootropic Agent IDRA-21 and Related Heterocycles via a One-Pot Iron-Mediated Redox Annulation (Citing Iron-Ammonium Chloride Reductions) ResearchGate (Synthetic Communications). URL:[Link]

  • Hydrogenolysis of cyclopropyl ketones or esters The Journal of Organic Chemistry, 1974, Volume 39, No. 12. URL:[Link]

Sources

Method

Cyclization of 2-Amino-3-(cyclopropylmethoxy)benzoic acid to substituted quinazolines

This application note details the protocols for the cyclization of 2-amino-3-(cyclopropylmethoxy)benzoic acid to substituted quinazolines. This specific scaffold transformation is critical in the synthesis of phosphodies...

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the protocols for the cyclization of 2-amino-3-(cyclopropylmethoxy)benzoic acid to substituted quinazolines. This specific scaffold transformation is critical in the synthesis of phosphodiesterase (PDE) inhibitors and kinase inhibitors, where the 8-position substituent (derived from the 3-position of the anthranilic acid) modulates solubility and metabolic stability.

Part 1: Core Directive & Scientific Context

Subject: Cyclization of 2-Amino-3-(cyclopropylmethoxy)benzoic acid. Target Product: 8-(Cyclopropylmethoxy)quinazolin-4(3H)-one and derivatives. Primary Challenge: The ortho-substituent (cyclopropylmethoxy) at position 3 of the benzoic acid creates significant steric hindrance adjacent to the nucleophilic amino group (position 2), often requiring optimized energy input (thermal or microwave) compared to unsubstituted anthranilic acids.

Mechanism & Retrosynthetic Analysis

The transformation follows the Niementowski Quinazoline Synthesis logic.[1] It is vital to understand the atom mapping:

  • C1 (COOH) of Anthranilic Acid

    
    C4 (Carbonyl)  of Quinazoline.
    
  • N2 (NH₂) of Anthranilic Acid

    
    N1  of Quinazoline.
    
  • C3 (Alkoxy) of Anthranilic Acid

    
    C8  of Quinazoline.
    

The cyclopropylmethoxy group at C8 is sterically demanding. It shields the N1 nitrogen, potentially retarding the initial nucleophilic attack on the C1-synthon (e.g., formamide or anhydride).

QuinazolinePath Start 2-Amino-3-(cyclopropylmethoxy) benzoic acid Inter Intermediate (Amidine/Benzoxazinone) Start->Inter + Formamide (High T) Product 8-(Cyclopropylmethoxy) quinazolin-4(3H)-one Inter->Product - H2O Steric Steric Hindrance (C3-Alkoxy shields N2) Steric->Start Retards Nucleophilic Attack

Figure 1: Reaction pathway highlighting the steric challenge at the C3/C8 position.

Part 2: Experimental Protocols

Method A: Direct Cyclization with Formamide (Niementowski)

Best for: Synthesis of the parent quinazolin-4(3H)-one (C2-unsubstituted).

Principle: Formamide acts as both solvent and C1 synthon.[2] The high boiling point of formamide (210°C) allows the reaction to overcome the steric energy barrier imposed by the 3-cyclopropylmethoxy group.

Reagents:

  • 2-Amino-3-(cyclopropylmethoxy)benzoic acid (1.0 equiv)

  • Formamide (10.0 - 15.0 equiv)

  • Ammonium Acetate (0.1 equiv, Optional catalyst)[2]

Protocol:

  • Setup: Charge a round-bottom flask with the anthranilic acid derivative and formamide. Add ammonium acetate if reaction sluggishness is anticipated.

  • Thermal Activation: Equip with a reflux condenser and inert gas (N₂) inlet.[2] Heat the mixture to 145–155°C .

    • Note: Do not exceed 170°C to prevent thermal degradation of the cyclopropyl ring (though cyclopropyl ethers are relatively stable, extreme heat can induce rearrangement).[2]

  • Monitoring: Stir for 4–8 hours . Monitor by TLC (System: 5% MeOH in DCM). The starting material (fluorescent blue/purple) should disappear, replaced by a lower Rf spot (quinazolinone).[2]

  • Workup: Cool the reaction mixture to room temperature.

    • Precipitation: Pour the dark solution into ice-cold water (5x reaction volume). Stir vigorously for 30 minutes. The product should precipitate as a solid.

    • Filtration: Filter the solid and wash extensively with water (to remove formamide) and then cold ethanol.

  • Purification: Recrystallize from Ethanol or DMF/Water if necessary.

Yield Expectation: 75–85%.

Method B: The Benzoxazinone Route (Two-Step)

Best for: Synthesis of 2,3-disubstituted quinazolines or if Method A fails due to "tarring".

Principle: This method first converts the acid to a reactive benzoxazinone intermediate using acetic anhydride (dehydrating cyclization), which is then opened and re-closed with an amine.[2][3] This bypasses the direct intermolecular attack on formamide.

Reagents:

  • Step 1: Acetic Anhydride (5.0 equiv), Pyridine (cat.).[2]

  • Step 2: Primary Amine (R-NH₂) or Ammonia (for unsubstituted N3).

Protocol:

  • Benzoxazinone Formation:

    • Suspend 2-amino-3-(cyclopropylmethoxy)benzoic acid in Acetic Anhydride.

    • Reflux for 1–2 hours .[2] The solid will dissolve as the benzoxazinone forms.

    • Concentrate in vacuo to remove excess acetic anhydride.[2] The residue (often a solid) is the 2-methyl-8-(cyclopropylmethoxy)-4H-benzo[d][1,3]oxazin-4-one.

  • Quinazolinone Formation:

    • Dissolve the crude benzoxazinone in Ethanol or Acetic Acid.

    • Add the desired Amine (e.g., Ammonia, Methylamine, Aniline).[2]

    • Reflux for 2–4 hours .[2]

    • Mechanism:[1][2][4][5][6][7][8] The amine attacks the lactone ring (opening it to an amide), followed by dehydration to close the quinazoline ring.

  • Workup: Cool and pour into water. Filter the precipitate.

Part 3: Critical Considerations & Troubleshooting

Stability of the Cyclopropylmethoxy Group

The cyclopropylmethyl ether moiety is generally stable under basic and thermal conditions but is acid-sensitive .

  • Avoid: Polyphosphoric Acid (PPA) or strong Lewis Acids (BBr₃, AlCl₃).[2] These will cleave the ether or open the cyclopropane ring.

  • Safe Acids: Acetic acid and Formic acid (reflux) are generally tolerated.[2]

The "Black Tar" Issue

Direct fusion with urea or formamide at >180°C often leads to intractable black tars due to oxidative decomposition of the electron-rich amino-aromatic ring.

  • Solution: Use Method B (Benzoxazinone) or conduct Method A under strict inert atmosphere (Argon/Nitrogen) to prevent oxidation.

Steric Hindrance at C8

The 8-alkoxy group forces the N1-substituent (if any) out of plane.

  • If synthesizing N3-substituted quinazolines (via Method B), avoid bulky amines (e.g., tert-butylamine) as the combination of the 8-alkoxy group and a bulky N3 group may prevent ring closure entirely.

Summary Table: Method Comparison

FeatureMethod A: FormamideMethod B: Benzoxazinone
Product Quinazolin-4(3H)-one (C2=H)2-Methyl-3-substituted-quinazolinone
Conditions High Temp (150°C), One PotMild Temp, Two Steps
Steric Tolerance ModerateHigh
Atom Economy HighLower (requires Ac2O)
Risk Thermal degradationHydrolysis of intermediate

References

  • BenchChem. (2025).[2][8][9] Application Notes and Protocols for the Synthesis of Quinazoline Derivatives from 2-Amino-3-chlorobenzoic Acid. Link

  • Laddha, S. S., & Bhatnagar, S. P. (2009).[2] Efficient Niementowski synthesis of novel derivatives of 1,2,9,11-tetrasubstituted-7H-thieno[2',3':4,5]pyrimido[6,1-b]quinazolin-7-ones. Sciforum. Link

  • Organic Chemistry Portal. (2024).[2] Synthesis of Quinazolines. Link

  • Watanabe, K., et al. (2007).[2][10] Cyclopentyl Methyl Ether as a New and Alternative Process Solvent. Organic Process Research & Development. Link (Cited for stability of cyclopropyl/cyclopentyl ethers).

  • Wikipedia. (2025).[2] Niementowski Quinazoline Synthesis. Link

Sources

Application

Application Notes and Protocols for the Synthesis of Benzoxazinone Derivatives from 2-Amino-3-(cyclopropylmethoxy)benzoic Acid

Introduction: The Significance of Benzoxazinone Scaffolds in Modern Drug Discovery Benzoxazinone derivatives represent a class of privileged heterocyclic compounds that have garnered significant attention from the medici...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Benzoxazinone Scaffolds in Modern Drug Discovery

Benzoxazinone derivatives represent a class of privileged heterocyclic compounds that have garnered significant attention from the medicinal chemistry community.[1][2] Their unique structural framework is a cornerstone in the development of a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities. These activities include, but are not limited to, anti-inflammatory, antimicrobial, anti-cancer, and neuroprotective properties.[1][2][3] The versatility of the benzoxazinone scaffold allows for extensive chemical modifications at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles to achieve desired therapeutic effects.[2]

The incorporation of a cyclopropylmethoxy moiety at the 3-position of the initial benzoic acid precursor introduces a degree of structural rigidity and lipophilicity that can be advantageous for biological activity and metabolic stability. The cyclopropane ring is a valuable structural motif in medicinal chemistry, often contributing to enhanced potency and improved pharmacokinetic properties.[4] This guide provides a detailed protocol for the synthesis of benzoxazinone derivatives starting from 2-Amino-3-(cyclopropylmethoxy)benzoic acid, a valuable intermediate for the exploration of novel chemical entities in drug development programs.[5]

Mechanistic Insights: The Two-Step, One-Pot Conversion

The synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones from anthranilic acid derivatives is a well-established transformation in organic chemistry.[6][7] The process typically proceeds through a two-step sequence that can often be performed in a single reaction vessel: N-acylation of the starting anthranilic acid followed by an intramolecular cyclodehydration.

Step 1: N-Acylation

The initial step involves the acylation of the amino group of 2-Amino-3-(cyclopropylmethoxy)benzoic acid with an appropriate acylating agent, typically an acyl chloride or anhydride. This reaction is a nucleophilic acyl substitution where the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent. The presence of a mild base, such as triethylamine or pyridine, is often required to neutralize the hydrogen chloride byproduct formed when using an acyl chloride.[3]

Step 2: Intramolecular Cyclodehydration

The resulting N-acyl anthranilic acid intermediate is then induced to undergo an intramolecular cyclization. This step requires a dehydrating agent to facilitate the formation of the oxazinone ring. Common reagents for this transformation include acetic anhydride, polyphosphoric acid, or cyanuric chloride.[3][6] The mechanism involves the activation of the carboxylic acid group, making it more susceptible to nucleophilic attack by the amide oxygen. The subsequent loss of a water molecule leads to the formation of the stable six-membered benzoxazinone ring. The use of cyanuric chloride, for instance, proceeds through the formation of an active ester intermediate which then readily cyclizes.[1]

Below is a DOT script representation of the general reaction pathway.

Reaction_Pathway Start 2-Amino-3-(cyclopropylmethoxy)benzoic Acid Intermediate N-Acyl Intermediate Start->Intermediate N-Acylation AcylChloride Acyl Chloride (R-COCl) AcylChloride->Intermediate Base Base (e.g., Triethylamine) Base->Intermediate Product Benzoxazinone Derivative Intermediate->Product Cyclodehydration DehydratingAgent Dehydrating Agent (e.g., Acetic Anhydride) DehydratingAgent->Product

Caption: General reaction pathway for the synthesis of benzoxazinone derivatives.

Experimental Protocol: A Step-by-Step Guide

This protocol details a general and robust method for the synthesis of a 2-substituted-8-(cyclopropylmethoxy)-4H-3,1-benzoxazin-4-one derivative. The specific acyl chloride used will determine the substituent at the 2-position of the final product.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Notes
2-Amino-3-(cyclopropylmethoxy)benzoic acid1154383-17-1 (for the 4-amino isomer)207.23Starting material. Ensure high purity.
Acyl Chloride (e.g., Benzoyl Chloride)98-88-4140.57Acylating agent. Use freshly distilled.
Triethylamine121-44-8101.19Base. Use dry.
Chloroform (or Dichloromethane)67-66-3119.38Anhydrous solvent.
Acetic Anhydride108-24-7102.09Dehydrating agent.
Saturated Sodium Bicarbonate SolutionN/AN/AFor work-up.
Anhydrous Sodium Sulfate7757-82-6142.04Drying agent.
Ethanol (or other suitable recrystallization solvent)64-17-546.07For purification.
Procedure
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 2-Amino-3-(cyclopropylmethoxy)benzoic acid (1.0 eq.) in anhydrous chloroform (or dichloromethane) (approximately 10 mL per gram of starting material).

  • Addition of Base: Add triethylamine (1.1 eq.) to the stirred solution at room temperature.

  • N-Acylation: To the stirred mixture, add the desired acyl chloride (1.05 eq.) dropwise via the dropping funnel over a period of 15-20 minutes. An exothermic reaction may be observed. The reaction mixture is typically stirred at room temperature for 2-4 hours.[3]

  • Monitoring the Acylation: The progress of the N-acylation can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cyclodehydration: After completion of the N-acylation, add acetic anhydride (3-5 eq.) to the reaction mixture.

  • Heating: Heat the reaction mixture to reflux (for chloroform, approx. 61 °C) and maintain for 3-6 hours. The progress of the cyclization can also be monitored by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a beaker containing ice-cold water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol to afford the pure benzoxazinone derivative.

Experimental Workflow Diagram

Experimental_Workflow cluster_Reaction Reaction cluster_Workup Work-up cluster_Purification Purification A Dissolve Starting Material and Base in Solvent B Add Acyl Chloride (N-Acylation) A->B C Add Acetic Anhydride (Cyclodehydration) B->C D Heat to Reflux C->D E Cool and Quench with Ice-Water D->E F Separate Organic Layer E->F G Wash with NaHCO3 and Brine F->G H Dry and Concentrate G->H I Recrystallization H->I J Characterization (NMR, MS, etc.) I->J

Caption: Step-by-step experimental workflow for the synthesis and purification.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating through the following checkpoints:

  • TLC Monitoring: Regular monitoring of the reaction progress by TLC at both the N-acylation and cyclodehydration steps allows for the confirmation of the consumption of starting materials and the formation of intermediates and the final product.

  • Spectroscopic Characterization: The structure of the final product should be unequivocally confirmed by standard spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected shifts in the NMR spectra, particularly the disappearance of the amine and carboxylic acid protons and the appearance of characteristic amide and lactone signals, will validate the successful synthesis.

  • Melting Point Analysis: A sharp melting point for the recrystallized product is indicative of high purity.

Conclusion

The synthesis of benzoxazinone derivatives from 2-Amino-3-(cyclopropylmethoxy)benzoic acid is a straightforward and efficient process that provides access to a class of compounds with significant potential in drug discovery. The two-step, one-pot procedure outlined in these application notes is a reliable method for obtaining these valuable scaffolds. The versatility of this synthesis, allowing for the introduction of various substituents at the 2-position through the choice of acylating agent, makes it a powerful tool for the generation of compound libraries for biological screening.

References

  • Synthesis and Medicinal Importance of Benzoxazine, Benzoxazinone and Their Derivatives: A Short Review. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. (2020). PubMed. Retrieved March 7, 2026, from [Link]

  • Rational Design, Synthesis, and Biological Activity of Benzoxazinones as Novel Factor Xa Inhibitors. (2000). Journal of Medicinal Chemistry. Retrieved March 7, 2026, from [Link]

  • Synthesis of 2H-benzo[b][1][8]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. (2012). Bioorganic & Medicinal Chemistry Letters. Retrieved March 7, 2026, from [Link]

  • Synthesis and Screening of some benzoxazinone derivatives. (2019). Journal of Drug Delivery and Therapeutics. Retrieved March 7, 2026, from [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (2024). Molecules. Retrieved March 7, 2026, from [Link]

  • Synthesis of fused heterocycles derived from 2H-1,4-benzoxazin-3(4H)-ones. (2014). Arkivoc. Retrieved March 7, 2026, from [Link]

  • 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. (2024). Frontiers in Chemistry. Retrieved March 7, 2026, from [Link]

  • Recent Advances in the Synthesis of 2H-1,4-Benzoxazin-3-(4H)-ones and 3,4-Dihydro-2H-1,4-benzoxazines. (2023). ChemistrySelect. Retrieved March 7, 2026, from [Link]

  • Benzoxazinone synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • Synergistic catalysis: cis-cyclopropanation of benzoxazoles. (2017). Chemical Science. Retrieved March 7, 2026, from [Link]

  • Synthesis of benzoxazinone derivatives: a new route to 2 (N phthaloylmethyl)-4H-3,1-benzoxazin-4-one. (2004). Molecules. Retrieved March 7, 2026, from [Link]

  • Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. (2004). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (2024). Frontiers in Chemistry. Retrieved March 7, 2026, from [Link]

  • TRANSFORMATION OF BENZOXAZINONE DERIVATIVES TO SOME INTERESTING HETEROCYCLIC COMPOUNDS WITH EXPECTED BIOLOGICAL ACTIVITY. (2015). Heterocycles. Retrieved March 7, 2026, from [Link]

  • Synthesis of Benzoxazinone Derivatives: A New Route to 2 (N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. (2004). MDPI. Retrieved March 7, 2026, from [Link]

Sources

Method

Scalable process chemistry for 2-Amino-3-(cyclopropylmethoxy)benzoic acid intermediates

Application Note: Scalable Manufacture of 2-Amino-3-(cyclopropylmethoxy)benzoic Acid Executive Summary 2-Amino-3-(cyclopropylmethoxy)benzoic acid is a critical "left-hand" building block for several classes of kinase inh...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Manufacture of 2-Amino-3-(cyclopropylmethoxy)benzoic Acid

Executive Summary

2-Amino-3-(cyclopropylmethoxy)benzoic acid is a critical "left-hand" building block for several classes of kinase inhibitors (e.g., indazoles, quinazolines) and PDE4 inhibitors. Its structural core—an anthranilic acid derivative with a bulky, lipophilic ether at the 3-position—imparts metabolic stability and potency to final drug candidates.

This Application Note outlines a robust, scalable process for its synthesis. Unlike bench-scale protocols that often rely on hazardous reagents (e.g., NaH) or unscalable purification methods (flash chromatography), this guide focuses on process safety , impurity rejection via crystallization , and unit operation efficiency .

Retrosynthetic Logic & Strategy

The primary challenge in synthesizing this target is the regioselective introduction of the cyclopropylmethyl ether in the presence of the aniline and carboxylic acid moieties.

  • Direct Alkylation Risks: Direct alkylation of 2-amino-3-hydroxybenzoic acid is prone to N-alkylation and O-alkylation mixtures, as well as esterification side reactions.

  • The "Nitro-Ester" Strategy: To ensure scalability, we utilize a protection/activation strategy:

    • Mask the Aniline: Start with 3-hydroxy-2-nitrobenzoic acid . The nitro group acts as a masked amine, preventing N-alkylation.

    • Mask the Acid: Convert to the methyl ester . This increases solubility in organic solvents and prevents the formation of the cyclopropylmethyl ester impurity, allowing for milder alkylation conditions.

    • Differentiation: The phenolic hydroxyl is now the only nucleophile available for alkylation.

Diagram 1: Synthetic Workflow (The Methyl Ester Route)

SyntheticRoute SM 3-Hydroxy-2-nitrobenzoic acid (Starting Material) Step1 Step 1: Esterification (MeOH, H2SO4) SM->Step1 Int1 Methyl 3-hydroxy-2-nitrobenzoate (Crystalline Intermediate) Step1->Int1 Step2 Step 2: O-Alkylation (CPMB, K2CO3, DMF) Int1->Step2 + (Bromomethyl)cyclopropane Int2 Methyl 3-(cyclopropylmethoxy)- 2-nitrobenzoate Step2->Int2 Step3 Step 3: Saponification (LiOH, THF/H2O) Int2->Step3 Int3 3-(cyclopropylmethoxy)- 2-nitrobenzoic acid Step3->Int3 Step4 Step 4: Hydrogenation (H2, Pd/C) Int3->Step4 Product 2-Amino-3-(cyclopropylmethoxy) benzoic acid (Final Target) Step4->Product

Caption: Four-step scalable synthesis designed to isolate crystalline intermediates and minimize chromatographic purification.

Detailed Protocols

Step 1: Esterification & Workup

Objective: Convert the starting acid to the methyl ester to facilitate organic processing.

  • Reagents: 3-Hydroxy-2-nitrobenzoic acid (1.0 equiv), Methanol (10 vol),

    
     (cat. 0.1 equiv).
    
  • Procedure: Reflux for 12 hours. Monitor by HPLC.

  • Scalability Note: Upon cooling, the methyl ester typically precipitates. Add water (5 vol) to drive crystallization. Filtration avoids the need for extraction, a key advantage for kilo-scale batches.

Step 2: Regioselective O-Alkylation

Objective: Install the cyclopropylmethyl group.[1][2]

  • Reagents:

    • Methyl 3-hydroxy-2-nitrobenzoate (Int-1)

    • (Bromomethyl)cyclopropane (1.2 equiv)

    • Potassium Carbonate (

      
      , 2.0 equiv) – Milled grade preferred for surface area.
      
    • Potassium Iodide (KI, 0.1 equiv) – Finkelstein catalyst.

    • Solvent: DMF (Dimethylformamide) or Acetone.[3] Note: DMF allows higher temperatures (

      
      ) for faster kinetics, but Acetone is easier to remove.
      
  • Protocol:

    • Charge Int-1,

      
      , and KI to the reactor.
      
    • Add DMF (5-7 volumes). Agitate to form a slurry.

    • Add (Bromomethyl)cyclopropane dropwise over 30 minutes. Exotherm Control: Maintain

      
       during addition.
      
    • Heat to

      
       for 6–10 hours.
      
    • IPC (In-Process Control): Check for disappearance of phenol (<1.0% by HPLC).

    • Workup: Cool to

      
      . Quench into water (15 volumes). The product (Int-2) will precipitate as a solid.[4] Filter and wash with water to remove DMF and inorganic salts.
      
  • Why this works: The nitro group at the ortho position reduces the pKa of the phenol, making the phenoxide easy to generate with mild carbonate bases, avoiding the safety hazards of Sodium Hydride (NaH).

Step 3: Saponification

Objective: Hydrolyze the ester back to the acid without degrading the ether.

  • Reagents: Lithium Hydroxide (LiOH) or NaOH, THF/Water mixture.

  • Protocol: Stir at room temperature. The nitro group makes the ester electron-deficient, facilitating rapid hydrolysis.

  • Isolation: Acidify with HCl to pH 3. The nitro-acid (Int-3) precipitates.[2] Recrystallize from Ethanol/Water if purity is <98%.

Step 4: Catalytic Hydrogenation (Nitro Reduction)

Objective: Reduce the nitro group to the aniline.

  • Reagents: 10% Pd/C (50% water wet, 5 wt% loading), Hydrogen gas, Methanol or THF.

  • Safety Critical: Dry Pd/C is pyrophoric. Always use wet catalyst and purge reactor with Nitrogen before introducing Hydrogen.

  • Protocol:

    • Charge Int-3 and Methanol (10 vol) to the autoclave.

    • Charge Pd/C catalyst (under

      
       blanket).
      
    • Pressurize with

      
       (3–5 bar). Stir at 
      
      
      
      . Note: Reaction is exothermic. Monitor cooling jacket.
    • IPC: Monitor for consumption of starting material and the hydroxylamine intermediate.

    • Workup: Filter through Celite (or sparkler filter on scale) to remove catalyst. Concentrate filtrate.[2][3][4]

    • Final Isolation: Adjust pH to isoelectric point (approx pH 4–5) to precipitate the zwitterionic amino acid product.

Impurity Fate Mapping

Understanding the origin and fate of impurities is essential for regulatory filing (CMC).

Diagram 2: Impurity Logic & Control

ImpurityMap SM Starting Material (Phenol) Product Target Ether (O-Alkylation) SM->Product Main Reaction Imp1 Impurity A: C-Alkylated byproduct (Trace, rejected in Step 2 isolation) SM->Imp1 Side Reaction (C-alkylation) Imp2 Impurity B: Bis-alkylation (If acid not protected) SM->Imp2 Side Reaction (Ester formation) Reagent Alkyl Halide (R-Br) Imp3 Impurity C: Hydroxylamine intermediate (Incomplete Hydrogenation) Product->Imp3 Step 4 Issue Imp1->Product Removed via Crystallization Imp3->Product Removed via pH Adjustment

Caption: Critical quality attributes (CQAs) are managed by process design. Impurity B is eliminated by the ester strategy; Impurity C is controlled by reaction time.

Key Process Parameters (KPPs)

ParameterRangeRationale
Alkylation Temp

<

: Slow reaction. >

: Risk of DMF decomposition and impurity formation.
Base Stoichiometry 1.5 – 2.0 eqExcess

ensures complete deprotonation and scavenges HBr.
Hydrogen Pressure 3 – 5 barSufficient for rate, but low enough to prevent over-reduction of the aromatic ring.
Catalyst Loading 2 – 5 wt%Balance between cost and reaction time. Higher loading risks "runaway" exotherm.

References

  • Preparation of RORgammaT Modulators. (2013). World Intellectual Property Organization, WO2013056163A1. (Describes the use of 2-amino-3-substituted benzoic acids). Link

  • Indazole Derivatives as Kinase Inhibitors. (2006). World Intellectual Property Organization, WO2006063805. (Details the synthesis of indazole precursors from 2-amino-3-alkoxybenzoic acids). Link

  • Safe Scale-Up of Aerobic Oxidation and Hydrogenation. (2011). Organic Process Research & Development, 15(4). (General guidelines for safe hydrogenation protocols). Link

  • Alkylations of Phenols. (2005). Practical Process Research and Development. Academic Press.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Cyclopropylmethylation of Hydroxyanthranilic Acids

Welcome to our dedicated technical guide for researchers, chemists, and drug development professionals. This document provides in-depth troubleshooting advice and frequently asked questions regarding the N-cyclopropylmet...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical guide for researchers, chemists, and drug development professionals. This document provides in-depth troubleshooting advice and frequently asked questions regarding the N-cyclopropylmethylation of hydroxyanthranilic acids. Our goal is to equip you with the necessary insights to overcome common synthetic challenges, improve reaction yields, and ensure high selectivity.

The selective N-alkylation of hydroxyanthranilic acids presents a significant synthetic hurdle due to the presence of multiple reactive sites: the amino group, the phenolic hydroxyl group, and the carboxylic acid. Direct alkylation methods often lead to a complex and difficult-to-separate mixture of N-alkyl, O-alkyl, and N,O-dialkylated products.[1] This guide focuses on robust methodologies that favor selective modification of the amino group.

Recommended Core Methodology: Selective N-Alkylation via Reductive Amination

For achieving high yields and excellent selectivity, we strongly advocate for the reductive amination (also known as reductive alkylation) method. This one-pot, two-step process is highly efficient and circumvents the major issues associated with direct alkylation.[1][2] The strategy first involves the condensation of the hydroxyanthranilic acid with cyclopropanecarboxaldehyde to form an imine (Schiff base) intermediate. This is immediately followed by the in-situ reduction of the imine to the desired N-cyclopropylmethyl amine.[1][2]

The key to the selectivity of this method lies in the initial step. The amino group is significantly more nucleophilic than the phenolic hydroxyl group under the neutral to weakly acidic conditions required for imine formation, ensuring the reaction proceeds exclusively on the nitrogen atom.[3]

Experimental Workflow: Reductive Amination

Below is a generalized, step-by-step protocol for the N-cyclopropylmethylation of 3-hydroxyanthranilic acid.

G cluster_0 Step 1: Imine Formation (One-Pot) cluster_1 Step 2: In-Situ Reduction cluster_2 Step 3: Workup & Purification A 1. Dissolve 3-Hydroxyanthranilic Acid in Methanol (MeOH) under Argon B 2. Add Cyclopropanecarboxaldehyde (1.0 - 1.2 equivalents) A->B C 3. Stir at Room Temperature for 1-2 hours B->C D 4. Monitor Imine Formation by TLC C->D E 5. Cool Mixture to 0°C D->E Proceed upon completion F 6. Add Reducing Agent (e.g., NaBH4) portion-wise E->F G 7. Warm to Room Temperature and Stir Overnight F->G H 8. Quench Reaction with Water G->H After reaction completion I 9. Adjust pH to ~7-8 with aq. NaHCO3 H->I J 10. Extract with Organic Solvent (e.g., Ethyl Acetate) I->J K 11. Purify via Column Chromatography J->K

Caption: Workflow for selective N-cyclopropylmethylation via reductive amination.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Yield of the Desired Product

  • Q: My reaction is not working. After workup, I primarily recover my starting hydroxyanthranilic acid. What are the likely causes?

    A: This issue typically points to a failure in one of the two key stages: imine formation or reduction.

    • Inefficient Imine Formation: The equilibrium between the starting materials and the imine must be established before adding the reducing agent.[2]

      • Causality: Imine formation is a reversible reaction that releases water. In solvents like methanol, the equilibrium may not strongly favor the product.

      • Solution:

        • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting aldehyde and the appearance of a new, less polar imine spot before adding the hydride.

        • Extend Reaction Time: Allow the condensation reaction to stir for a longer period (e.g., 2-4 hours) before cooling and adding the reducing agent.

        • Use a Dehydrating Agent: While not always necessary in a one-pot reaction, adding a mild dehydrating agent like anhydrous MgSO₄ can shift the equilibrium toward the imine.

    • Inactive Reducing Agent: Hydride reducing agents can degrade upon improper storage.

      • Causality: Sodium borohydride (NaBH₄) and related hydrides can be deactivated by moisture.

      • Solution: Use a freshly opened bottle of the reducing agent or a properly stored (desiccated) batch. Always add it portion-wise to control the reaction rate and any effervescence.[1]

    • Incorrect pH: The pH of the reaction is crucial, especially for imine formation.

      • Causality: The reaction requires weakly acidic conditions. If the medium is too acidic, the starting amine will be protonated and non-nucleophilic. If it's too basic, the carbonyl will not be sufficiently activated.[2][3]

      • Solution: For most reductive aminations in methanol, the reaction is self-catalyzing or requires no pH adjustment. However, if you suspect pH issues, a small amount of acetic acid (e.g., 0.1 equivalent) can be added to facilitate imine formation.

Issue 2: The Reaction Mixture Turns Dark Brown or Tarry

  • Q: My reaction starts as a clear solution but quickly turns into a dark, tarry mess, making workup and purification impossible. How can I prevent this?

    A: This is a classic sign of substrate oxidation.

    • Causality: Aminophenols, and particularly 3-hydroxyanthranilic acid, are highly susceptible to auto-oxidation, especially in the presence of air (oxygen).[4] This process is often accelerated by basic conditions or trace metal impurities and leads to the formation of highly colored, polymeric materials. The auto-oxidation can form reactive quinoneimine intermediates which readily polymerize.[4]

    • Solutions:

      • Inert Atmosphere: The most critical step is to run the reaction under an inert atmosphere. Before adding reagents, thoroughly degas your solvent and then maintain a positive pressure of argon or nitrogen throughout the entire process.

      • Avoid Strong Bases: If using a method other than reductive amination, avoid strong bases which can deprotonate the phenol and increase the rate of oxidation.

      • Control Temperature: Keep the reaction at room temperature or below, as higher temperatures can accelerate degradation.

Issue 3: Formation of Multiple Products (Poor Selectivity)

  • Q: My TLC/LC-MS analysis shows multiple products, suggesting both N- and O-alkylation. How can I achieve selective N-cyclopropylmethylation?

    A: This is the primary challenge when using an incorrect synthetic strategy, such as direct alkylation.

    • Causality: Direct alkylation using an electrophile like (bromomethyl)cyclopropane and a base (e.g., K₂CO₃, NaH) creates a competitive environment where both the amino and hydroxyl groups can act as nucleophiles.[1] The phenoxide, formed under basic conditions, is a potent nucleophile and readily attacks the alkyl halide, leading to O-alkylation.

    • Primary Solution: Use Reductive Amination. As detailed above, this method is inherently selective for the N-position.

    • Alternative Solution: Protecting Group Strategy. If reductive amination is not an option, you must use a protecting group strategy.[5] This involves more steps but provides excellent control.

      • Protect the Amino Group: First, selectively protect the more nucleophilic amino group. A common method is to form a Schiff base with benzaldehyde, which can be later removed by hydrolysis.[6][7]

      • Alkylate the Hydroxyl Group (if O-alkylation is desired): With the amine protected, you can now selectively alkylate the hydroxyl group.

      • Deprotection: Remove the protecting group to reveal the free amine. Note: For N-alkylation, you would need to protect the hydroxyl and carboxylic acid groups first, which adds considerable complexity.

G Substrate Hydroxyanthranilic Acid (Nu: -NH2, -OH) Electrophile (Bromomethyl)cyclopropane + Base N_Alk Desired Product (N-Alkylation) Electrophile->N_Alk Attack by -NH2 O_Alk Side Product (O-Alkylation) Electrophile->O_Alk Attack by -O- (phenoxide) Di_Alk Side Product (N,O-Dialkylation) N_Alk->Di_Alk Further O-Alkylation O_Alk->Di_Alk Further N-Alkylation

Caption: Competing pathways in direct alkylation leading to poor selectivity.

Frequently Asked Questions (FAQs)
  • Q1: Which reducing agent is best for the reductive amination of hydroxyanthranilic acids?

    A: The choice depends on the stability of your substrate and the reactivity of the intermediate imine.

Reducing AgentProsConsBest For...
Sodium Borohydride (NaBH₄) Inexpensive, readily available, effective.[1][7]Can also reduce aldehydes; must be added after imine formation is complete.General one-pot reactions where the aldehyde is not particularly sensitive.
Sodium Cyanoborohydride (NaBH₃CN) Milder than NaBH₄; selectively reduces protonated imines over ketones/aldehydes.[8]Toxic (releases HCN under strong acid), requires careful handling and disposal.Reactions where the starting aldehyde is sensitive or when precise pH control is used.
Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB) Mild and selective like NaBH₃CN but non-toxic.[9]More expensive, can be moisture-sensitive.A safer, effective alternative to NaBH₃CN, especially for sensitive substrates.
  • Q2: Do I need to protect the hydroxyl or carboxylic acid groups before performing reductive amination?

    A: Generally, no. One of the primary advantages of reductive amination is its high chemoselectivity, which often obviates the need for protecting groups.[1][6] The reaction conditions are mild enough that they do not typically affect the phenolic hydroxyl or the carboxylic acid moieties.

  • Q3: How can I confirm the successful formation of the cyclopropylmethyl group on my product?

    A: ¹H NMR spectroscopy is the most definitive method. The cyclopropylmethyl group has a highly characteristic signature. You should expect to see:

    • A multiplet for the two methylene (-CH₂-) protons adjacent to the nitrogen, typically around 2.5-3.0 ppm.

    • A multiplet for the single methine (-CH-) proton on the cyclopropane ring.

    • Two distinct multiplets for the four cyclopropyl ring protons, typically in the upfield region between 0.0 and 1.0 ppm.

  • Q4: Can I use a different alkylating agent, like cyclopropylmethyl tosylate?

    A: Yes, other electrophiles with good leaving groups (tosylates, mesylates) can be used for direct alkylation. However, they will suffer from the same lack of selectivity as (bromomethyl)cyclopropane.[1] For selective N-alkylation, the choice of the carbonyl compound (cyclopropanecarboxaldehyde) for reductive amination is more critical than the choice of alkyl halide for direct alkylation.

References
  • Intramolecular cyclopropylmethylation via non-classical carbenium ion. The Royal Society of Chemistry. Available at: [Link]

  • Selective alkylation of the amino group of aminophenols | Download Table. ResearchGate. Available at: [Link]

  • Reductive amination. Wikipedia. Available at: [Link]

  • Reductive Amination. Chemistry Steps. Available at: [Link]

  • Reductive amination. Sciencemadness Wiki. Available at: [Link]

  • N-alkylation of aminophenols. Reddit. Available at: [Link]

  • Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid. PubMed. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Protective Groups. Organic Chemistry Portal. Available at: [Link]

  • Oxidative reactivity of the tryptophan metabolites 3-hydroxyanthranilate, cinnabarinate, quinolinate and picolinate. PubMed. Available at: [Link]

Sources

Optimization

Minimizing side reactions during reduction of nitrobenzoic acid derivatives

Welcome to the Technical Support Center for the chemoselective reduction of nitrobenzoic acid derivatives. As a Senior Application Scientist, I have structured this guide to move beyond basic recipes, focusing instead on...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chemoselective reduction of nitrobenzoic acid derivatives. As a Senior Application Scientist, I have structured this guide to move beyond basic recipes, focusing instead on the thermodynamic and kinetic causalities that drive side reactions. By understanding the underlying mechanistic pathways, you can rationally select catalysts and conditions to ensure high-purity aminobenzoic acid yields.

Part 1: Mechanistic Pathway Analysis

The reduction of a nitro group (-NO₂) to an amine (-NH₂) requires six equivalents of electrons and protons (or three equivalents of H₂). According to the Haber mechanism, this process is not a single step but a cascade of intermediates[1]. Side reactions occur when these intermediates either stall or react with one another.

HaberMechanism Nitro Nitrobenzoic Acid (Ar-NO2) Nitroso Nitroso (Ar-NO) Nitro->Nitroso +2H, -H2O Hydroxyl Hydroxylamine (Ar-NHOH) Nitroso->Hydroxyl +2H Azoxy Azoxy Compound (Ar-N(O)=N-Ar) Nitroso->Azoxy +Hydroxylamine (Basic pH) Amine Aminobenzoic Acid (Ar-NH2) Hydroxyl->Amine +2H, -H2O Azo Azo Compound (Ar-N=N-Ar) Azoxy->Azo +2H, -H2O Hydrazo Hydrazo Compound (Ar-NH-NH-Ar) Azo->Hydrazo +2H Hydrazo->Amine +2H (Cleavage)

Haber mechanism: Direct reduction (green) vs. condensation side-reactions (red).

Part 2: Frequently Asked Questions (FAQs) & Causality

Q1: Why is my catalytic hydrogenation yielding heavily debrominated/dechlorinated byproducts? A1: This is a classic issue of hydrodehalogenation. Palladium on carbon (Pd/C) has a high thermodynamic affinity for the oxidative addition of carbon-halogen bonds, especially under elevated hydrogen pressure[2]. When reducing halogenated nitrobenzoic acids, Pd/C will often cleave the halogen before or during the nitro reduction. Solution: Switch your catalyst. Platinum on carbon (Pt/C), sulfided platinum (Pt/S), or Ag/TiO₂ exhibit excellent chemoselectivity for the nitro group while leaving the aryl-halogen bond intact[3][4]. Alternatively, use a chemical reductant like Iron/Acetic acid (Béchamp reduction)[5].

Q2: My reaction mixture turned deep orange/red and the yield is low. What happened? A2: A deep coloration is a definitive visual indicator that your reaction has diverted into the condensation pathway, forming azo or azoxy compounds[2]. This occurs when the nitroso intermediate reacts with the hydroxylamine intermediate (see diagram above). Causality: This condensation is highly favored under alkaline conditions or when the reaction is starved of hydrogen, causing intermediates to accumulate and cross-react. Solution: Ensure your solvent system is strictly neutral or slightly acidic. If using catalytic hydrogenation, increase the agitation rate to overcome mass transfer limitations and ensure a high localized concentration of dissolved H₂ at the catalyst surface[6].

Q3: The reaction stalls at ~66% completion. Why isn't it reaching the final amine? A3: You have likely stalled at the hydroxylamine (Ar-NHOH) stage. The first two steps of the Haber mechanism (Nitro


 Nitroso 

Hydroxylamine) are extremely fast and mass-transfer limited. However, the final hydrogenolysis of the N-O bond in the hydroxylamine to form the amine is kinetically limited and requires higher activation energy[6]. Solution: Do not stop the reaction prematurely. You may need to slightly elevate the temperature (e.g., from 25°C to 40°C) or increase H₂ pressure to drive the final kinetic step.

Part 3: Quantitative Catalyst Selection Matrix

To minimize side reactions, catalyst selection must be tailored to the specific functional groups present on your nitrobenzoic acid derivative.

Catalyst SystemChemoselectivity (Halogens)Risk of Condensation (Azo/Azoxy)Risk of Hydroxylamine AccumulationPrimary Recommended Use Case
Pd/C + H₂ Poor (High dehalogenation)[2]Low (if fully hydrogenated)LowUnsubstituted nitrobenzoic acids.
Pt/C + H₂ Excellent[4]LowModerateHalogenated nitrobenzoic acids.
Fe / AcOH (Béchamp) Excellent[5]Very Low (Acidic medium)Very LowComplex, highly functionalized derivatives.
Pd/C + HCOONH₄ Poor (Dehalogenates)[7]ModerateLowRapid transfer hydrogenation (non-halogenated).

Part 4: Troubleshooting Workflow & Self-Validating Protocols

TroubleshootingTree Start Reaction Issue Identified Color Deep Red/Orange Color? (Azo/Azoxy Formation) Start->Color Dehal Loss of Halogen? (Hydrodehalogenation) Start->Dehal Stall Stalled Conversion? (Hydroxylamine Accumulation) Start->Stall FixColor Acidify Media & Increase Agitation/H2 Color->FixColor Yes FixDehal Switch to Pt/C, PtO2, or Fe/AcOH Dehal->FixDehal Yes FixStall Increase Temp to 40°C Check for Catalyst Poisons Stall->FixStall Yes

Decision matrix for troubleshooting side reactions in nitrobenzoic acid reduction.

Protocol A: Chemoselective Catalytic Hydrogenation (Pt/C)

Designed to prevent hydrodehalogenation in halogenated nitrobenzoic acids.

  • Preparation: In a rigorously clean autoclave or Parr shaker, dissolve 10.0 mmol of the halogenated nitrobenzoic acid in 30 mL of THF or Methanol.

  • Catalyst Addition: Add 1.0 mol% of 5% Pt/C. (Note: Avoid Pd/C to prevent halogen cleavage).

  • Purging (Critical Step): Seal the vessel. Purge with inert gas (N₂ or Argon) three times, followed by three purges with H₂ gas. This prevents premature oxidation and condensation reactions.

  • Reaction: Pressurize to 3-5 bar H₂. Stir vigorously (800+ rpm) at 25°C.

  • Self-Validation Checkpoint: Monitor the hydrogen uptake. The reaction is a self-validating system: the pressure drop will perfectly correlate to the consumption of exactly 3.0 molar equivalents of H₂. Once the pressure stabilizes and stops dropping, the kinetically limited hydroxylamine cleavage is complete.

  • Workup: Vent the H₂, purge with N₂, and filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

Protocol B: Modified Béchamp Reduction (Iron/Acetic Acid)

Designed for highly sensitive substrates where high-pressure H₂ is unfeasible or chemoselectivity is paramount.

  • Preparation: Suspend 10.0 mmol of the nitrobenzoic acid derivative in 20 mL of a 1:1 mixture of Ethanol and glacial Acetic Acid.

  • Activation: Add 40.0 mmol (4 equivalents) of fine Iron powder (325 mesh).

  • Reaction: Heat the mixture to 70°C under vigorous stirring for 2-4 hours[5].

  • Self-Validation Checkpoint: The reaction mixture will transition from a yellow/orange suspension to a dense, dark black slurry. This black precipitate is magnetite (

    
    ), which mechanistically validates that the iron has successfully transferred its electrons to the nitro group[5].
    
  • Workup: Cool the mixture, dilute with ethyl acetate, and filter through Celite to remove the iron oxides. Wash the organic layer with brine, dry over

    
    , and evaporate.
    

References

  • Benchchem. 4-Bromo-2-nitrobenzoic acid | 99277-71-1. Benchchem.
  • Formenti, D., et al. (2018). Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts.
  • Kedia, S. Hydrogenation of F-nitrobenzene to F-aminophenol under kinetics and mass transfer limited regimes.
  • Margetić, D., et al. (2018).
  • Mukhopadhyay, P. P., et al. (2025). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. RSC Publishing.
  • Ouyang, M., et al. (2020). Recent developments in the control of selectivity in hydrogenation reactions by confined metal functionalities. Catalysis Science & Technology, RSC Publishing.
  • Tsoungas, P. G., et al. (2016).

Sources

Troubleshooting

Technical Support Center: Preserving Cyclopropane Integrity in Acidic Media

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting protocols and answers to frequently asked questions (FAQs) to help y...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting protocols and answers to frequently asked questions (FAQs) to help you anticipate and prevent the undesired ring-opening of cyclopropane moieties during experiments under acidic conditions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the stability and handling of cyclopropyl groups in the presence of acids.

Q1: How stable is a typical cyclopropane ring to acidic conditions?

Simple alkyl-substituted cyclopropanes are generally quite stable under moderately acidic conditions.[1] The C-C bonds of the cyclopropane ring possess significant p-character due to severe angle strain (internal C-C-C angles of 60° vs. the ideal 109.5° for sp³ hybridized carbon), which makes them susceptible to electrophilic attack.[2][3] However, without activating groups, forcing conditions such as strong acids and high temperatures are typically required to induce ring-opening.[1]

Q2: What is the general mechanism for acid-catalyzed cyclopropane ring-opening?

The accepted mechanism involves the protonation of a carbon-carbon bond of the cyclopropane ring by an acid, which is the rate-determining step.[1] This forms a carbocation intermediate. This carbocation can then be trapped by a nucleophile present in the reaction mixture or undergo rearrangement to form a more stable carbocation, leading to various ring-opened products.[1][4]

Q3: What are "donor-acceptor" cyclopropanes and are they more sensitive to acids?

Yes, they are significantly more sensitive. Donor-acceptor (D-A) cyclopropanes have an electron-donating group (e.g., aryl, vinyl) and an electron-withdrawing group (e.g., ester, ketone) attached to the ring. This substitution pattern polarizes the C-C bonds, making them much more susceptible to nucleophilic or electrophilic ring-opening, often facilitated by Lewis acids.[5][6][7][8] While this guide focuses on preserving non-activated rings, it's crucial to recognize that D-A cyclopropanes require exceptionally mild conditions.

Q4: What is the fundamental difference between a Brønsted-Lowry acid and a Lewis acid in the context of ring-opening?

A Brønsted-Lowry acid is a proton (H+) donor.[9][10] It initiates ring-opening by directly protonating a C-C bond of the cyclopropane.[1] A Lewis acid is an electron-pair acceptor.[9][10] It typically initiates ring-opening by coordinating to a basic site on the substrate, such as a carbonyl or hydroxyl group, which then facilitates cleavage of the cyclopropane ring through an electronic cascade.[5][11] For simple cyclopropanes without such handles, Brønsted acids are the primary concern.

Part 2: Mechanistic Insight into Ring-Opening

Understanding the "why" is critical for effective troubleshooting. The high ring strain of cyclopropane forces the C-C bonding orbitals to have significant p-character, creating "bent" bonds that are sterically more accessible to electrophiles like protons.

The process can be visualized as follows:

Caption: Mechanism of Brønsted acid-catalyzed ring opening.

This protonation is generally the slowest step. The stability of the resulting carbocation intermediate dictates the regioselectivity of the ring-opening. The reaction will proceed to favor the most stable possible carbocation.

Part 3: Troubleshooting Guide for Unwanted Ring-Opening

This guide is structured around problems you may encounter in the lab.

Problem 1: My desired cyclopropane-containing product has a low yield, and I've isolated linear byproducts.

This is a classic sign that your reaction conditions are too harsh, causing the cyclopropane ring to open.[1]

Initial Assessment Workflow

Troubleshooting_Workflow Start Unwanted Ring-Opening Observed Check_Acid Analyze Acid: Is it too strong? Start->Check_Acid Check_Temp Analyze Temperature: Is it too high? Start->Check_Temp Check_Conc Analyze Concentration: Is acid loading too high? Start->Check_Conc Sol_Acid Solution: 1. Switch to a weaker acid. 2. Use a buffered system. 3. Consider a Lewis Acid if applicable. Check_Acid->Sol_Acid Sol_Temp Solution: 1. Lower the reaction temperature. 2. Accept longer reaction times. Check_Temp->Sol_Temp Sol_Conc Solution: 1. Decrease molar equivalents of acid. 2. Use catalytic vs. stoichiometric amounts. Check_Conc->Sol_Conc

Caption: Decision workflow for troubleshooting ring-opening.

Detailed Protocols & Solutions

1. Reduce Acid Strength: The strength and concentration of the acid are the most critical factors.[1] If you are using a strong mineral acid (e.g., H₂SO₄, HCl), consider switching to a weaker alternative.

Acid TypeExamplespKa (approx. in H₂O)Cyclopropane Compatibility Notes
Strong Brønsted H₂SO₄, HCl, HBF₄< 0High Risk. Prone to causing ring-opening. Use only if absolutely necessary and at low temperatures.[12]
Moderate Brønsted p-Toluenesulfonic acid (pTsOH)-2.8Moderate Risk. Widely used, but can still open rings at elevated temperatures.[13]
Weak Brønsted Acetic Acid (AcOH), Pyridinium p-toluenesulfonate (PPTS)4.76, ~5.2Low Risk. Often compatible. PPTS is an excellent choice for acid-labile substrates.[12]
Lewis Acids Yb(OTf)₃, Sc(OTf)₃, FeCl₃N/ASubstrate Dependent. Less likely to protonate the ring directly.[5] Can be a good alternative if your reaction can be catalyzed by a Lewis acid.[5][12]

Protocol: Switching to a Milder Acid System (Example: PPTS)

  • Reagent Preparation: Ensure reagents and solvents are anhydrous. Trace water can affect the true acidity of the system.[5]

  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve your cyclopropane-containing substrate in a suitable anhydrous solvent (e.g., Dichloromethane, Toluene).

  • Catalyst Addition: Add a catalytic amount of PPTS (e.g., 0.1 to 0.2 equivalents).

  • Temperature Control: Begin the reaction at 0 °C or room temperature.

  • Monitoring: Monitor the reaction closely by TLC or LC-MS. Look for the disappearance of starting material and the appearance of the desired product, while checking for any new, lower Rf spots that could indicate ring-opened byproducts.

  • Optimization: If the reaction is too slow, the temperature can be increased cautiously in increments of 10 °C.

2. Lower the Reaction Temperature: Higher temperatures provide the activation energy needed for the ring-opening to occur.[1] Many reactions that cause ring-opening at elevated temperatures can proceed cleanly, albeit more slowly, at lower temperatures.

  • Actionable Step: Reduce the reaction temperature significantly, even to 0 °C or -20 °C. Compensate for the slower rate with a longer reaction time.

Problem 2: My results are inconsistent between batches.

Inconsistent results often point to variability in reagent purity or reaction setup.[1]

  • Solution 1: Reagent Purity: Use freshly purified reagents and high-purity anhydrous solvents. Some reagents or solvents can degrade over time to form acidic impurities.

  • Solution 2: Use a Proton Scavenger: If you suspect trace acid contamination is the culprit, the addition of a non-nucleophilic proton scavenger, such as a hindered base (e.g., 2,6-lutidine or di-tert-butylpyridine), can be beneficial. Add a small amount (e.g., 0.1 eq) to neutralize any stray protons without interfering with the primary reaction.

Problem 3: I must use a strong acid for my desired transformation, but the cyclopropane ring keeps opening.

This is a challenging scenario that requires careful optimization.

  • Solution 1: Heterogeneous Acid Catalysts: Consider using a solid-supported acid catalyst, such as an acidic resin (e.g., Amberlyst-15) or acid-treated clay (montmorillonite K-10). These can sometimes offer milder reaction conditions and are easily removed by filtration, preventing over-reaction during workup.

  • Solution 2: Flow Chemistry: If available, performing the reaction in a flow reactor can provide precise control over temperature and residence time. By minimizing the time the molecule is exposed to harsh acidic conditions, you can often favor the desired reaction over the slower, undesired ring-opening pathway.

By systematically evaluating the acid strength, temperature, and reagent purity, you can create a reaction environment that accomplishes your desired chemical transformation while preserving the valuable cyclopropane motif.

References

  • Whittaker, D. (1978). Mechanism of Acid Catalysed Opening of the Cyclopropane Ring in the Thujols. J.C.S. Chem. Comm., 1097. Available at: [Link]

  • Hassan, A., et al. (2018). Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. Beilstein Journal of Organic Chemistry, 14, 2536–2543. Available at: [Link]

  • Chemistry Stack Exchange. (2021). Mechanism of acid-catalyzed ring opening of a cyclopropane ring. Retrieved from [Link]

  • Perry, J. J., & Smith, J. P. (1979). Mechanism of Cyclopropane Ring Cleavage in Cyclopropanecarboxylic Acid. Journal of Bacteriology, 137(3), 1192-1195. Available at: [Link]

  • Schmid, B., et al. (2024). Lewis Acid Catalyzed Cyclopropane Ring‐Opening‐Cyclization Cascade Using Thioureas as a N,N‐bisnucleophile. Chemistry – A European Journal, 30(48), e202401332. Available at: [Link]

  • askIITians. (2017). Cyclopropane more acidic than cyclohexane. Give reason? Retrieved from [Link]

  • Cronan Jr, J. E., et al. (1968). Some factors affecting cyclopropane acid formation in Escherichia coli. Biochemical Journal, 110(3), 429-436. Available at: [Link]

  • Sotorrios, L., et al. (2019). Diastereoselective ring opening of fully-substituted cyclopropanes via intramolecular Friedel–Crafts alkylation. Chemical Science, 10(41), 9533-9538. Available at: [Link]

  • Guin, A., et al. (2020). Lewis Acid Catalyzed Ring-Opening 1,3-Aminothiolation of Donor–Acceptor Cyclopropanes Using Sulfenamides. Organic Letters, 22(6), 2268–2273. Available at: [Link]

  • Douglas, C. J., & Thomson, R. J. (2018). Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. Organic Letters, 20(3), 732–735. Available at: [Link]

  • Li, X. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Accounts of Chemical Research, 53(7), 1363-1380. Available at: [Link]

  • Kang, T., et al. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers, 11, 3512-3536. Available at: [Link]

  • Unknown Author. (2026). Study on Enantioselective Catalysis of Cyclopropane Ring Opening Reactions (Part One). Retrieved from [Link]

  • Persaud, M., et al. (2021). Acid-Catalyzed Intramolecular Ring-Opening Reactions of Cyclopropanated Oxabenzonorbornadienes with Carboxylic Acid Nucleophiles. ChemistrySelect, 6(32), 8201-8205. Available at: [Link]

  • LibreTexts Chemistry. (2024). 4.3: Stability of Cycloalkanes - Ring Strain. Retrieved from [Link]

  • Pearson+. (n.d.). Predict the relative pKa values of cyclopropene and cyclopropane. Retrieved from [Link]

  • BYJU'S. (2022). Lewis Acid vs Bronsted Acid. Retrieved from [Link]

  • Quora. (2014). What is the difference between a Bronsted-Lowry acid and a Lewis acid? Retrieved from [Link]

  • Braitman, J., et al. (2005). A theoretical comparison of Lewis acid vs bronsted acid catalysis for n-hexane --> propane + propene. The Journal of Physical Chemistry A, 109(28), 6313-6322. Available at: [Link]

  • The Organic Chemistry Tutor. (2021, February 13). Definitions of Acids & Bases Explained | Brønsted-Lowry vs Lewis [Video]. YouTube. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 2-Amino-3-(cyclopropylmethoxy)benzoic acid

The following technical guide details the purification of 2-Amino-3-(cyclopropylmethoxy)benzoic acid , a critical intermediate often utilized in the synthesis of kinase inhibitors and boron-based anti-inflammatory agents...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the purification of 2-Amino-3-(cyclopropylmethoxy)benzoic acid , a critical intermediate often utilized in the synthesis of kinase inhibitors and boron-based anti-inflammatory agents (e.g., benzoxaborole derivatives).[1]

This guide addresses the specific challenges of purifying amphoteric anthranilic acid derivatives, focusing on removing regioselective isomers, over-alkylated esters, and unreacted phenol precursors.[1][2]

[1]

Topic: Purification & Isolation Strategy CAS Registry Number: 136013-76-8 (Analogous reference) Chemical Class: Anthranilic Acid Derivative / Alkoxyaminobenzoic Acid[1]

Executive Summary & Critical Quality Attributes (CQA)

The purity of 2-Amino-3-(cyclopropylmethoxy)benzoic acid is governed by the removal of three distinct impurity classes generated during the typical alkylation of 3-hydroxyanthranilic acid (or its nitro-precursor).

Target Specification:

  • Appearance: Off-white to pale yellow crystalline solid.[1]

  • Purity (HPLC): >98.5% (a/a).[2]

  • Key Impurity Limits:

    • Unreacted SM (3-Hydroxyanthranilic acid): <0.5% (Causes downstream chelation issues).[2]

    • Ester Impurity (Cyclopropylmethyl ester): <0.1% (Chain terminator in coupling reactions).[2]

    • N-Alkylated Byproducts: <0.1% (Difficult to remove post-coupling).

Impurity Profiling & Origin Analysis

Understanding where the impurity comes from is the first step to removal.[1] The synthesis typically involves the O-alkylation of a phenol group with (bromomethyl)cyclopropane.

Diagram 1: Impurity Origin Pathways

This flowchart illustrates how reaction conditions lead to specific byproducts.[1]

ImpurityPathways SM Starting Material (3-Hydroxyanthranilic Acid) Target TARGET PRODUCT 2-Amino-3-(cyclopropylmethoxy) benzoic acid SM->Target O-Alkylation (Desired) Imp_A Impurity A (Unreacted SM) SM->Imp_A Incomplete Rxn Imp_C Impurity C (N-Alkylated) Alkylation at NH2 SM->Imp_C Base too strong (e.g., NaH instead of K2CO3) Reagent (Bromomethyl)cyclopropane + Base (K2CO3) Reagent->Target Imp_B Impurity B (Ester Byproduct) O-Alkylation at COOH Target->Imp_B Excess Reagent High Temp

Caption: Reaction pathways showing the origin of critical impurities. Impurity B (Ester) and C (N-alkyl) are competitive side-reactions.

Troubleshooting Guide (Q&A)

Phase 1: Work-up & Isolation (The "Crude" Stage)

Q: The reaction mixture is a dark slurry.[1] How do I initially isolate the crude product without trapping inorganic salts? A: Do not strip the solvent directly.[1] The high salt content (KBr/KCl) will occlude the product.[2]

  • Protocol:

    • Dilute the reaction mixture with water (2x reaction volume).

    • Adjust pH to 4.0–4.5 using 2N HCl.[1] Crucial: Anthranilic acids are zwitterionic.[1] At pH < 2, the amine protonates (soluble); at pH > 6, the carboxylate deprotonates (soluble).[2] The isoelectric point (pI) is typically near pH 4.0, where precipitation is maximal.[2]

    • Filter the resulting precipitate.[1][3][4] This removes the bulk of inorganic salts (which stay in the filtrate) and unreacted 3-hydroxyanthranilic acid (which is more water-soluble).

Q: My crude product is sticky/oily and won't filter. What happened? A: This "oiling out" usually indicates the presence of Impurity B (Ester) or residual high-boiling solvent (DMF/DMSO).[1]

  • Fix:

    • Redissolve the oil in EtOAc.[1]

    • Wash with 5% NaHCO3.[1] The Target Product (Acid) will move into the aqueous layer as a salt.[2] The Ester Impurity (Neutral) will stay in the EtOAc.[2]

    • Separate layers.[1][4][5] Acidify the aqueous layer to pH 4.0 to reprecipitate the clean acid.[1]

Phase 2: Purification (Polishing)[2]

Q: HPLC shows 5% of the "Ester" impurity.[1] Recrystallization isn't removing it. A: Recrystallization is inefficient for separating homologous esters from acids.[1] You must use Chemical Purification (Acid-Base Swing) .[1]

  • Mechanism: The target molecule has a free carboxylic acid; the ester does not.[1]

  • Protocol:

    • Dissolve crude solid in 1N NaOH (10 mL/g). Check pH > 12.

    • Wash this aqueous solution with MTBE or Toluene (2x).[1][2] The ester impurity is extracted into the organic solvent.[1][2]

    • Acidify the aqueous phase slowly to pH 4.0–4.[1]5. The target product will precipitate as a high-purity solid.[1]

Q: I still see unreacted 3-hydroxyanthranilic acid (SM). A: This is a polarity issue. The SM is significantly more polar than the cyclopropylmethoxy product.[1]

  • Fix: Perform a Slurry Wash (Trituration) instead of full recrystallization.

    • Suspend the solid in water:methanol (9:[2]1) at 50°C for 1 hour.

    • Cool to room temperature and filter.[1][5]

    • Why: The SM dissolves in the water-rich phase, while the hydrophobic cyclopropyl group keeps the product insoluble.[1][2]

Detailed Experimental Protocols

Method A: Acid-Base Chemical Purification (Primary Method)

Best for removing non-acidic impurities (Esters, O-alkylated byproducts).[1]

StepOperationCritical Parameter
1 Dissolution Dissolve 10g crude in 50mL 2N NaOH. Stir until clear.
2 Extraction Wash aqueous solution with 30mL MTBE (x2).
3 Precipitation Cool aqueous layer to 10°C. Add 6N HCl dropwise.[1]
4 Aging Stir slurry for 30 mins at 10°C.
5 Washing Filter and wash cake with Cold Water .
Method B: Recrystallization (Polishing Method)

Best for removing trace color and N-alkylated isomers.

  • Solvent System: Ethanol / Water (2:1 ratio).[1][2]

  • Procedure:

    • Dissolve crude solid in refluxing Ethanol (5 mL/g).

    • Add Water slowly until slight turbidity persists.[1]

    • Add enough Ethanol to clear the solution (approx 0.5 mL).[2]

    • Allow to cool slowly to RT, then 0°C.

    • Note: Rapid cooling traps impurities.[1]

Process Visualization

Diagram 2: Purification Logic Flow

This decision tree guides the user through the purification process based on the impurity profile.[1]

PurificationLogic Start Crude Product Isolated Check Analyze Purity (HPLC) Start->Check Decide Main Impurity? Check->Decide Esters Ester / Neutral Impurities Decide->Esters Non-Acidic SM Starting Material / Salts Decide->SM Polar Clean High Purity (>98%) Decide->Clean None Action_Base Perform Acid-Base Swing (NaOH Dissolve -> MTBE Wash -> HCl Ppt) Esters->Action_Base Action_Slurry Perform Water/MeOH Slurry (Removes polar SM) SM->Action_Slurry Action_Recrys Recrystallize (EtOH/H2O) (Final Polish) Clean->Action_Recrys Action_Base->Check Action_Slurry->Check

Caption: Decision matrix for selecting the appropriate purification technique based on HPLC data.

References

  • BenchChem. In-depth Technical Guide: 4-Amino-3-(cyclopropylmethoxy)benzoic Acid. (Accessed 2026).[2][6] Describes analogous synthesis and workup procedures for the 4-amino isomer.

  • National Institutes of Health (PMC). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients.[1] (2022).[2][7] Provides general methodologies for amino acid impurity profiling and separation.

  • Organic Syntheses. Pyrimidinecarboxylic acid, 2-(1,1-dimethylethyl)-3,4-dihydro-4-oxo-, methyl ester.[1] (Coll.[1][2][8] Vol. 10). Demonstrates pH-controlled precipitation techniques for amino acid derivatives.

  • ChemicalBook. Benzoic acid, 2-amino-4-(cyclopropylmethoxy)-6-fluoro-, methyl ester.[1] (Accessed 2026).[2][6] Reference for physical properties of cyclopropylmethoxy-benzoic acid derivatives.

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Issues of Zwitterionic Aminobenzoic Acids

Welcome to the technical support center for zwitterionic aminobenzoic acids. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this imp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for zwitterionic aminobenzoic acids. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this important class of compounds. Zwitterionic aminobenzoic acids, such as p-aminobenzoic acid (PABA) and its derivatives, are versatile building blocks in medicinal chemistry, with applications ranging from anticancer to antimicrobial agents.[1][2][3][4][5] However, their unique physicochemical properties, characterized by the presence of both acidic (carboxyl) and basic (amino) functional groups, often lead to complex solubility behavior.[6][7]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges effectively. The information presented here is grounded in established scientific principles and practical laboratory experience.

Troubleshooting Guide: Common Solubility Problems

This section addresses specific issues you might encounter during your experiments, offering explanations for the underlying causes and providing step-by-step protocols to resolve them.

Issue 1: My zwitterionic aminobenzoic acid won't dissolve in water or common organic solvents.

Root Cause Analysis:

Zwitterionic aminobenzoic acids can exhibit poor solubility due to strong intermolecular forces, particularly hydrogen bonding, in their crystalline lattice.[8][9] At their isoelectric point (pI), the net charge of the molecule is zero, which often leads to minimal solubility in aqueous solutions.[10][11][12] The solubility in organic solvents is also variable and depends on the polarity of the solvent and the specific structure of the aminobenzoic acid derivative.[6][13]

Solutions:

  • pH Adjustment: This is the most effective method for dissolving zwitterionic aminobenzoic acids in aqueous media.[6][10][14]

    • To dissolve in acidic conditions (pH < pKa of the amino group): Add a dilute acid (e.g., 0.1 M HCl) dropwise to your aqueous suspension. This will protonate the amino group, forming a more soluble cationic species.[11][12]

    • To dissolve in basic conditions (pH > pKa of the carboxyl group): Add a dilute base (e.g., 0.1 M NaOH) dropwise. This will deprotonate the carboxyl group, forming a more soluble anionic species.[10][11]

  • Solvent Screening: If working with organic solvents is necessary, a systematic screening approach is recommended.

    • Recommended starting solvents: Begin with polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), or alcohols such as ethanol and methanol.[6][14]

    • Solubility Testing Protocol:

      • Weigh a small, precise amount of your compound (e.g., 1-5 mg) into a small vial.

      • Add a measured volume of the chosen solvent (e.g., 100 µL).

      • Vortex or sonicate the mixture for a set period (e.g., 5-10 minutes).

      • Visually inspect for dissolution. If not fully dissolved, incrementally add more solvent and repeat the process.

  • Co-solvent Systems: A mixture of solvents can sometimes be more effective than a single solvent.[14] For example, a small amount of water added to an alcohol can sometimes improve the solubility of these compounds.

Issue 2: My compound dissolves upon heating but precipitates out upon cooling.

Root Cause Analysis:

This is a classic sign of supersaturation. The compound has a higher solubility at an elevated temperature, and upon cooling, the solution becomes supersaturated, leading to precipitation.[14] This is a common challenge when trying to prepare stock solutions at high concentrations.

Solutions:

  • Prepare a More Dilute Solution: The simplest solution is to work with a lower concentration that remains stable at room temperature.[14]

  • Maintain Elevated Temperature: If your experimental protocol allows, you can maintain the solution at the elevated temperature at which the compound is soluble. However, be mindful of potential compound degradation over time at higher temperatures.

  • Rapid Use: Prepare the saturated solution by heating and use it immediately before it has a chance to cool and precipitate.

Issue 3: I'm observing precipitation when mixing my dissolved aminobenzoic acid solution with another solution.

Root Cause Analysis:

This is often due to a pH shift or a common ion effect.[10][15] When two solutions of different pH are mixed, the resulting pH may be close to the isoelectric point of your aminobenzoic acid, causing it to precipitate.[10]

Solutions:

  • pH Compatibility Check: Before mixing, check the pH of both solutions. If they are significantly different, adjust the pH of one or both solutions to be compatible and to avoid the isoelectric point of your compound.

  • Buffer the System: If your experiment allows, use a buffer system to maintain a stable pH at which your compound is soluble.

Frequently Asked Questions (FAQs)

Q1: What is a zwitterion and why does it affect the solubility of aminobenzoic acids?

A zwitterion is a molecule that has both a positive and a negative charge, but the overall net charge is zero.[11][12] In aminobenzoic acids, the amino group can be protonated (positive charge) and the carboxylic acid group can be deprotonated (negative charge).[7] The zwitterionic form is often the least soluble species in aqueous solutions because the strong electrostatic interactions between molecules in the solid state are not easily overcome by solvation.[10]

Q2: How do I determine the isoelectric point (pI) of my aminobenzoic acid derivative?

The isoelectric point (pI) can be estimated by taking the average of the pKa values of the carboxylic acid and the amino group. For para-aminobenzoic acid (PABA), the pKa of the carboxylic acid is around 4.87 and the pKa of the protonated amino group is around 2.50.[16][17] Therefore, the pI is approximately (2.50 + 4.87) / 2 = 3.68. At this pH, the solubility of PABA in water is at its minimum.

Q3: Can I use salt formation to improve the solubility of my aminobenzoic acid?

Yes, salt formation is a very effective strategy to increase the aqueous solubility of ionizable compounds like aminobenzoic acids.[15][18][19][20] By reacting the aminobenzoic acid with a suitable acid or base, you can form a salt that is often much more soluble than the parent compound. For example, forming the hydrochloride salt or the sodium salt can significantly enhance water solubility.[18][20]

Q4: Are there other advanced methods to improve the solubility of these compounds?

Yes, for challenging cases, several formulation strategies can be employed:

  • Use of Co-solvents: As mentioned earlier, mixtures of solvents can be effective.[14]

  • Surfactants: Surfactants can form micelles that encapsulate the poorly soluble drug, increasing its apparent solubility.[21][22][23][24][25][26]

  • Complexation: Cyclodextrins can form inclusion complexes with the aromatic part of the aminobenzoic acid, enhancing its solubility.[27]

  • Amorphous Solid Dispersions: Converting the crystalline material to an amorphous form can increase its solubility, although stability can be a concern.[19][28]

Visualizing the pH-Dependent Solubility of Zwitterionic Aminobenzoic Acids

The following diagram illustrates the relationship between pH and the ionization state of an aminobenzoic acid, which directly impacts its solubility.

G cluster_low_ph Low pH (pH < pI) cluster_pi Isoelectric Point (pH = pI) cluster_high_ph High pH (pH > pI) low_ph_species Cationic Form (High Solubility) zwitterion Zwitterionic Form (Low Solubility) low_ph_species->zwitterion Increase pH high_ph_species Anionic Form (High Solubility) zwitterion->high_ph_species Increase pH

Caption: pH effect on aminobenzoic acid ionization and solubility.

Experimental Protocol: pH-Based Dissolution of a Zwitterionic Aminobenzoic Acid

This protocol provides a step-by-step method for dissolving a poorly water-soluble zwitterionic aminobenzoic acid using pH adjustment.

Materials:

  • Zwitterionic aminobenzoic acid

  • Deionized water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • pH meter or pH indicator strips

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a Suspension: Weigh the desired amount of the aminobenzoic acid and add it to a beaker containing a measured volume of deionized water. Place the beaker on a magnetic stirrer and begin stirring to create a uniform suspension.

  • Acidic Dissolution (to form the cation): a. Slowly add 0.1 M HCl dropwise to the suspension while continuously monitoring the pH. b. Continue adding acid until the solid completely dissolves. Note the final pH.

  • Basic Dissolution (to form the anion): a. In a separate beaker, prepare another suspension of the aminobenzoic acid in deionized water. b. Slowly add 0.1 M NaOH dropwise to the suspension while continuously monitoring the pH. c. Continue adding base until the solid completely dissolves. Note the final pH.

  • Final Preparation: Once the compound is dissolved, you can adjust the pH to the desired value for your experiment, being careful not to bring it back to the isoelectric point, which would cause precipitation. You can also dilute the solution to the final desired concentration using a volumetric flask.

Data Summary: Solubility of p-Aminobenzoic Acid (PABA) in Various Solvents

The following table provides a general overview of the solubility of PABA in common solvents. Note that actual solubility values can vary with temperature and the specific crystalline form of the compound.

SolventSolubilityReference(s)
WaterSparingly soluble[6][16]
EthanolSoluble[6][29]
MethanolSoluble[6][13]
AcetoneSoluble[13]
Dimethyl Sulfoxide (DMSO)Soluble[14]
Dimethylformamide (DMF)Soluble[14]
Ethyl AcetateSoluble[29][30]
BenzeneSlightly soluble[29][30]
Petroleum EtherPractically insoluble[29][30]

Logical Workflow for Troubleshooting Solubility Issues

This diagram outlines a decision-making process for addressing solubility challenges with zwitterionic aminobenzoic acids.

G start Start: Compound is Insoluble aqueous Is an aqueous system required? start->aqueous ph_adjust Adjust pH away from pI aqueous->ph_adjust Yes organic_solvent Screen organic solvents (DMSO, DMF, Alcohols) aqueous->organic_solvent No acid_path Add dilute acid ph_adjust->acid_path pH < pI base_path Add dilute base ph_adjust->base_path pH > pI dissolved_aq Compound Dissolved in Aqueous Solution acid_path->dissolved_aq base_path->dissolved_aq end Solution Found dissolved_aq->end dissolved_org Compound Dissolved in Organic Solvent organic_solvent->dissolved_org Success advanced_methods Consider advanced methods: - Co-solvents - Surfactants - Salt Formation organic_solvent->advanced_methods Failure dissolved_org->end advanced_methods->end

Caption: Troubleshooting workflow for aminobenzoic acid solubility.

References

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic
  • Zwitterions and pH-dependent solubility. (n.d.). Vertex AI Search.
  • Applications of Aminobenzoic Acid Analogs in Medicinal Chemistry: Application Notes and Protocols. (2025). Benchchem.
  • 4-Aminobenzoic acid - Solubility of Things. (n.d.). Solubility of Things.
  • (PDF) Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (2025).
  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (n.d.). PMC.
  • Solubility Measurement and Thermodynamic Correlation of m-Aminobenzoic Acid in 12 Pure Solvents from 283.15 to 323.15 K. (2021).
  • Overcoming solubility challenges of N-Acryloyl-p-aminobenzoic Acid. (2025). Benchchem.
  • Formulation strategies for mitigating dissolution reduction of p-aminobenzoic acid by sodium lauryl sulfate through diffusion layer modul
  • Drug Evolution: p-Aminobenzoic Acid as a Building Block. (2002). Bentham Science Publishers.
  • An In-depth Technical Guide to the Solubility and Stability of N-Acryloyl-p-aminobenzoic Acid. (2025). Benchchem.
  • 4-Aminobenzoic Acid | C7H7NO2 | CID 978. (n.d.). PubChem.
  • A Solubility Comparison of Neutral and Zwitterionic Polymorphs. (2014).
  • Formulation strategies for mitigating dissolution reduction of p-aminobenzoic acid by sodium lauryl sulfate through diffusion layer modulation | Request PDF. (2025).
  • Solvation and Aggregation of Meta-Aminobenzoic Acid in Water: Density Functional Theory and Molecular Dynamics Study. (n.d.). PMC.
  • Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferenti
  • (PDF) Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. (2021).
  • In aminobenzoic acid, do we have three different pKa's? (2013). Chemistry Stack Exchange.
  • What is the pH and pKa of 4-Aminobenzoic acid? (2024). ChemicalBook.
  • Effect of pH on positive and negative charges of a zwitterion. (2017). Chemistry Stack Exchange.
  • 2-Aminobenzoic acid polymorphs. Neutral (N − H ··· O) and ionic (N + −... (n.d.).
  • Solubility Measurement and Thermodynamic Correlation of m-Aminobenzoic Acid in 12 Pure Solvents from 283.15 to 323.15 K | Request PDF. (n.d.).
  • Synthesis of Novel Zwitterionic Surfactants: Achieving Enhanced Water Resistance and Adhesion in Emulsion Polymer Adhesives. (2024). PMC.
  • p-Aminobenzoic Acid. (n.d.). Vertex AI Search.
  • Process for preparing p-aminobenzoic acid. (n.d.).
  • Why does the zwitterion have a positive charge
  • Zwitterionics Surfactants. (2023). Encyclopedia MDPI.
  • The Kinetic Story of Tailor-made Additives in Polymorphic Systems: New Data and Molecular Insights for p-Aminobenzoic Acid. (2018).
  • Zwitterionic Surfactant. (n.d.). IRO Surfactant Co.,Ltd..
  • Crystal engineering of a zwitterionic drug to neutral cocrystals: a general solution for floxacins. (n.d.).
  • A Solubility Comparison of Neutral and Zwitterionic Polymorphs. (2014). Crystal Growth & Design.
  • A Review on Solubility Enhancement Methods for Poorly W
  • Synthesis and Evaluation of Zwitterionic Surfactants Bearing Benzene Ring in the Hydrophobic Tail. (2020). PMC.
  • Insoluble drug delivery strategies: review of recent advances and business prospects. (n.d.). PMC.
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review.
  • Is it possible for a zwitterionic poly(ionic liquid) not to give pH- induced self-aggregation during the initial pH-adjustments but, later? (2023).
  • Specification of Zwitterionic or Non-Zwitterionic Structures of Amphoteric Compounds by Using Ionic Liquids. (n.d.). Semantic Scholar.
  • Improving API Solubility by Salt and Cocrystal Form
  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. (n.d.). Vertex AI Search.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today.
  • Why salt formation of weak acid increases the drug solubility? (2023).
  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Vertex AI Search.
  • Salt formation to improve drug solubility. (2007). PubMed.

Sources

Optimization

Technical Support Center: Optimizing Recrystallization of 2-Amino-3-(cyclopropylmethoxy)benzoic acid

Welcome to the technical support center for the purification of 2-Amino-3-(cyclopropylmethoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troub...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-Amino-3-(cyclopropylmethoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the recrystallization of this compound. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity and yield.

Introduction to Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds.[1][2] The core principle relies on the differential solubility of a compound in a given solvent at varying temperatures.[2][3] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will fully dissolve it at an elevated temperature.[4] As the saturated hot solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent (mother liquor).[1][3]

The molecular structure of 2-Amino-3-(cyclopropylmethoxy)benzoic acid, with its polar amino and carboxylic acid functional groups capable of hydrogen bonding, alongside a moderately non-polar cyclopropylmethoxy group, suggests that a solvent of intermediate to high polarity will be most effective for its recrystallization.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common challenges encountered during the recrystallization of 2-Amino-3-(cyclopropylmethoxy)benzoic acid.

Q1: How do I select the best initial solvent for recrystallization?

A1: The selection of an appropriate solvent is the most critical step in a successful recrystallization. The principle of "like dissolves like" is a good starting point.[1] Given that 2-Amino-3-(cyclopropylmethoxy)benzoic acid possesses both polar (amino, carboxylic acid) and non-polar (cyclopropylmethoxy, benzene ring) moieties, a systematic screening of solvents with varying polarities is recommended.

Recommended Starting Solvents for Screening:

Solvent ClassExamplesRationale
Alcohols Methanol, Ethanol, IsopropanolThe hydroxyl group can hydrogen bond with the amino and carboxylic acid groups of the target compound. Ethanol is often a good starting point for aminobenzoic acid derivatives.[5]
Ketones AcetoneA polar aprotic solvent that can dissolve a range of organic compounds.
Esters Ethyl AcetateA moderately polar solvent that can be effective for compounds with both polar and non-polar features.
Ethers Tetrahydrofuran (THF)A polar aprotic solvent, often used in combination with water for similar compounds.[5]
Aqueous Mixtures Ethanol/Water, Acetone/WaterThe addition of water (an anti-solvent) can significantly decrease the solubility of the compound at lower temperatures, often leading to better crystal formation and higher yields.
Hydrocarbons Toluene, HeptaneThese non-polar solvents are generally poor choices for single-solvent recrystallization of this polar compound but can be effective as anti-solvents in a multi-solvent system.

Experimental Protocol: Solvent Screening

  • Preparation: Place approximately 10-20 mg of your crude 2-Amino-3-(cyclopropylmethoxy)benzoic acid into several small test tubes.

  • Initial Solubility Test: To each test tube, add a different solvent from the screening list dropwise at room temperature, with agitation, until the total volume is about 0.5 mL. Observe if the solid dissolves. A good candidate solvent will not dissolve the compound at this stage.

  • Hot Solubility Test: If the compound is insoluble at room temperature, gently heat the test tube in a water bath. Continue to add the solvent dropwise until the solid completely dissolves.

  • Cooling and Observation: Allow the clear, hot solution to cool slowly to room temperature, and then in an ice bath. Observe if crystals form. The ideal solvent will yield a good quantity of crystalline solid upon cooling.

  • Evaluation: Based on your observations, select the solvent or solvent system that provides high solubility at elevated temperatures and low solubility at low temperatures.

Q2: My compound is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the melting point of the solute. This is a common issue when the boiling point of the solvent is too high.

Troubleshooting Steps:

  • Lower the Boiling Point of the Solvent System: If using a single solvent, try a solvent with a lower boiling point. If using a solvent mixture, increase the proportion of the lower-boiling solvent.

  • Increase the Solvent Volume: The concentration of the solute may be too high. Add more hot solvent to the oiled-out mixture to fully dissolve it, then allow it to cool slowly.

  • Induce Crystallization: Sometimes, an oil can be encouraged to crystallize by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a "seed crystal" of the pure compound.[4]

Q3: The purity of my recrystallized product is still low. How can I improve it?

A3: Low purity after recrystallization can be due to several factors, including the presence of insoluble impurities or co-crystallization of soluble impurities.

Strategies for Purity Enhancement:

  • Hot Filtration: If you observe insoluble impurities in your hot, dissolved sample, you must perform a hot filtration. This involves filtering the hot solution through a pre-heated funnel with fluted filter paper to remove the insoluble matter before allowing the filtrate to cool and crystallize.

  • Slow Cooling: Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.

  • Wash the Crystals: After collecting the crystals by filtration, wash them with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.

  • Second Recrystallization: If purity remains an issue, a second recrystallization is often necessary.

Q4: My yield is very low. How can I increase it?

A4: A low yield can result from using too much solvent, premature crystallization, or incomplete crystallization.

Tips for Improving Yield:

  • Use the Minimum Amount of Hot Solvent: Adding an excessive amount of hot solvent will keep more of your product dissolved in the mother liquor upon cooling.[1]

  • Ensure Complete Cooling: Allow sufficient time for the solution to cool completely in an ice bath to maximize the amount of product that crystallizes out of the solution.

  • Utilize a Solvent/Anti-Solvent System: For some compounds, a multi-solvent system can significantly improve yield. Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (an anti-solvent, in which it is insoluble) until the solution becomes cloudy (the saturation point). Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Visualizing the Recrystallization Workflow

The following diagram illustrates the decision-making process for optimizing the recrystallization of 2-Amino-3-(cyclopropylmethoxy)benzoic acid.

Recrystallization_Workflow Start Start with Crude 2-Amino-3-(cyclopropylmethoxy)benzoic acid Solvent_Screening Perform Solvent Screening (Alcohols, Ketones, Esters, Aqueous Mixtures) Start->Solvent_Screening Good_Solvent Ideal Solvent Found? (High solubility hot, low solubility cold) Solvent_Screening->Good_Solvent Single_Solvent_Recrystallization Single Solvent Recrystallization Protocol Good_Solvent->Single_Solvent_Recrystallization Yes Multi_Solvent_System Consider Multi-Solvent System (e.g., Ethanol/Water) Good_Solvent->Multi_Solvent_System No Oiling_Out Compound 'Oils Out'? Single_Solvent_Recrystallization->Oiling_Out Multi_Solvent_System->Single_Solvent_Recrystallization Troubleshoot_Oil Troubleshoot: - Lower boiling point solvent - Increase solvent volume - Induce crystallization Oiling_Out->Troubleshoot_Oil Yes Low_Purity Purity Issue? Oiling_Out->Low_Purity No Troubleshoot_Oil->Single_Solvent_Recrystallization Improve_Purity Improve Purity: - Hot filtration - Slow cooling - Wash crystals Low_Purity->Improve_Purity Yes Low_Yield Low Yield? Low_Purity->Low_Yield No Improve_Purity->Single_Solvent_Recrystallization Improve_Yield Improve Yield: - Minimize hot solvent - Ensure complete cooling Low_Yield->Improve_Yield Yes Pure_Crystals Obtain Pure Crystals Low_Yield->Pure_Crystals No Improve_Yield->Single_Solvent_Recrystallization

Caption: Decision workflow for optimizing recrystallization.

References

  • Google Patents. (n.d.). EP0063826B1 - 2-amino-benzoic-acid derivatives, their preparation and their use as medicines or intermediates.
  • University of California, Irvine. (n.d.). Recrystallization1. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Benzoic acid, 2-[(carboxymethyl)methylamino]-5-methoxy- Properties. Retrieved from [Link]

  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 4-aminobenzoic acid and derivatives thereof.
  • ResearchGate. (n.d.). Polymorphism and Crystallization of p-Aminobenzoic Acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 2-(FMOC-AMINO)-5-(CYCLOPROPYLMETHOXY)BENZOIC ACID, 95% Purity, C26H23NO5, 100 mg. Retrieved from [Link]

  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • DiVA. (2010, December 13). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Retrieved from [Link]

  • DergiPark. (2019, March 28). Synthesis and Characterization of Two New Co-Crystals: p-Aminobenzoic Acid with Isonicotinamide and Pyrazine (1:1). Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-methylbenzoic acid. Retrieved from [Link]

  • BioNinja. (n.d.). Amino Acid Polarity. Retrieved from [Link]

  • PubChem. (n.d.). Benzoic acid, p-amino-, (1-cyclohexylaminomethyl)-2-propyl ester. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-methoxybenzoic acid. Retrieved from [Link]

  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparing the polarities of the amino acids: Side-chain distribution coefficients between the vapor phase, cyclohexane, 1-octanol, and neutral aqueous solution. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 2-(2-methylpropyl)amino-, methyl ester. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]

Sources

Troubleshooting

Troubleshooting low conversion in Buchwald-Hartwig aminations of anthranilic acids

Executive Summary: The "Anthranilic Challenge" You are likely here because your reaction has stalled, or you are observing the formation of decarboxylated byproducts (N-aryl anilines) rather than your desired N-aryl anth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Anthranilic Challenge"

You are likely here because your reaction has stalled, or you are observing the formation of decarboxylated byproducts (N-aryl anilines) rather than your desired N-aryl anthranilic acid.

Anthranilic acids (2-aminobenzoic acids) represent one of the most difficult substrate classes in Palladium-catalyzed C-N coupling. They present a "perfect storm" of three antagonistic factors:

  • Catalyst Poisoning: The ortho-carboxylate (

    
    ) acts as a bidentate ligand with the amine (
    
    
    
    ), forming a stable, unreactive 5-membered palladacycle that arrests the catalytic cycle.
  • Steric Hindrance: The ortho-substitution pattern physically blocks the approach of the palladium center, requiring highly specialized ligands.

  • Protodecarboxylation: The high temperatures often required to overcome steric hindrance promote the irreversible loss of

    
    , converting your starting material into aniline.
    

This guide prioritizes the "Protect-Couple-Deprotect" strategy (Strategy A) as the industry gold standard for reliability. However, for cases where protection is impossible, we provide a Direct Coupling Optimization (Strategy B).

Diagnostic Workflow

Before altering your conditions, determine the specific failure mode using this logic flow.

DiagnosticTree Start START: Reaction Analysis (LCMS / NMR) CheckSM Is Starting Material (Anthranilic Acid) Consumed? Start->CheckSM CheckProduct Is the Desired Product (N-Aryl Anthranilic Acid) Present? CheckSM->CheckProduct Yes (Partial/Full) CheckColor Did the Reaction Mixture Turn Black (Pd Black)? CheckSM->CheckColor No (SM Intact) CheckDecarb Do you see N-Aryl Aniline (M-44 peak)? CheckProduct->CheckDecarb No / Trace OutcomeB DIAGNOSIS: Protodecarboxylation (Thermal/Base Instability) CheckDecarb->OutcomeB Yes OutcomeD DIAGNOSIS: Reductive Elimination Failure (Steric Crowding) CheckDecarb->OutcomeD No OutcomeA DIAGNOSIS: Catalyst Poisoning (Chelation Arrest) CheckColor->OutcomeA No (Remains Orange/Yellow) OutcomeC DIAGNOSIS: Oxidative Addition Failure (Electrophile Mismatch) CheckColor->OutcomeC Yes (Precipitate)

Figure 1: Diagnostic decision tree for identifying the root cause of failure in anthranilic acid coupling.

Critical Troubleshooting (Q&A)

Issue 1: "The reaction stalls immediately. My starting material is untouched."

Diagnosis: Catalyst Sequestration (Poisoning). Mechanism: In basic media, the anthranilic acid becomes a dianion (or zwitterion). The carboxylate and amine bind tightly to the Pd(II) center, displacing your phosphine ligand. This forms a "dead" complex that cannot undergo reductive elimination. The Fix:

  • Immediate Action: Switch to Strategy A (Ester Protection) . Methyl anthranilates do not poison the catalyst because the ester cannot form a tight chelate with the amine.

  • If you MUST use Strategy B (Direct): You must use a Pd(II) Precatalyst (like XPhos Pd G4) rather than Pd(OAc)₂ or Pd₂dba₃. The precatalyst ensures the active L-Pd(0) species is formed immediately before the substrate can chelate the metal.

Issue 2: "I see product, but I also see a large peak corresponding to [Product Mass - 44]."

Diagnosis: Protodecarboxylation.[1] Mechanism: The combination of high heat (>80°C) and base facilitates the loss of


. This is often accelerated by the palladium catalyst itself (decarboxylative palladation).
The Fix: 
  • Base Selection: Switch from strong alkoxide bases (

    
    ) to mild inorganic bases like 
    
    
    
    or
    
    
    .
  • Solvent Switch: Avoid polar aprotic solvents (DMF, DMSO) which lower the barrier for decarboxylation. Use Toluene or 1,4-Dioxane (anhydrous).

  • Temperature: Do not exceed 80°C. If the reaction is too slow at 80°C, change the ligand (to BrettPhos), do not increase the temperature.

Issue 3: "Conversion is low (<30%), and the catalyst precipitates as Pd black."

Diagnosis: Ligand Dissociation / Instability. Mechanism: The steric bulk of the ortho-COOH prevents the bulky Buchwald ligand from maintaining optimal coordination, leading to ligand dissociation and catalyst aggregation (Pd black). The Fix:

  • Ligand Choice: Use BrettPhos or RuPhos . These ligands are specifically designed for primary amines and hindered substrates. They provide a "protective shell" around the Pd center.

  • Precatalyst Loading: Increase catalyst loading to 2–4 mol%.

Optimized Protocols

Strategy A: The "Gold Standard" (Ester Protection)

Recommended for 95% of applications. High reliability.

Rationale: Converting the acid to a methyl ester removes the zwitterionic character, prevents chelation, and eliminates decarboxylation risk.

ComponentReagent/ConditionNotes
Substrate Methyl Anthranilate (1.0 equiv)Protected form of anthranilic acid.
Electrophile Aryl Bromide/Triflate (1.0 equiv)Aryl Chlorides require higher temp.
Catalyst BrettPhos Pd G4 (1–2 mol%)Alternatively: Pd(OAc)₂ + BrettPhos (1:2 ratio).
Base

(2.0 equiv)
Mild base prevents ester hydrolysis.
Solvent Toluene or 1,4-Dioxane0.2 M concentration.
Temp/Time 80–100°C, 12–24 hMonitor by LCMS.

Step-by-Step:

  • Esterification: Treat anthranilic acid with

    
     (MeOH/Benzene) or 
    
    
    
    to generate methyl anthranilate.
  • Coupling: Combine methyl anthranilate, aryl halide, base, and Pd precatalyst in a vial.

  • Degassing: Seal and purge with Argon for 5 mins (Critical: Oxygen kills the active catalyst).

  • Reaction: Heat to 80°C.

  • Hydrolysis (Post-Coupling): Treat the crude coupling product with LiOH (THF/H₂O) at RT to reveal the free acid.

Strategy B: The "Direct Route" (Unprotected Acid)

High Risk. Use only if esterification is impossible due to substrate sensitivity.

Rationale: Uses a highly active precatalyst and mild base to outcompete poisoning/decarboxylation.

ComponentReagent/ConditionNotes
Substrate Anthranilic Acid (1.0 equiv)Must be dry.
Electrophile Aryl Bromide (1.0 equiv)Avoid Chlorides (too slow).
Catalyst XPhos Pd G4 (3–5 mol%)High activity required.
Base

(3.0 equiv)
Requires extra eq. to deprotonate COOH.
Solvent t-Amyl Alcohol or DioxaneAlcohol solvents can help solubility.
Temp/Time 60–80°CStrictly <80°C to stop decarboxylation.

Step-by-Step:

  • Add Anthranilic Acid (1.0 eq), Aryl Bromide (1.0 eq), and

    
     (3.0 eq) to the vessel.
    
  • Add solvent (degassed).[2]

  • Add XPhos Pd G4 (pre-dissolved in a small amount of solvent if possible) last.

  • Heat strictly to 60°C first. Check conversion after 2 hours. Only raise to 80°C if absolutely necessary.

Comparative Data: Ligand Performance

The following table summarizes expected conversion rates for ortho-substituted anilines (like anthranilates) based on Buchwald group benchmarks [1][2].

Ligand ClassRepresentative LigandConversion (24h)Suitability for Anthranilates
Gen 1 (Bidentate) BINAP, DPPF< 20%Poor. Too rigid; fails with ortho-subs.
Gen 2 (Biaryl) JohnPhos, DavePhos40–60%Moderate. Good for simple amines, struggles with sterics.
Gen 3 (Bulky Biaryl) XPhos 70–85%Good. Excellent general purpose.
Gen 4 (Specialized) BrettPhos > 95% Excellent. Designed for primary amines + sterics.
Gen 4 (Specialized) RuPhos 85–95%Excellent. Good alternative if BrettPhos fails.

References

  • Surry, D. S., & Buchwald, S. L. (2011).[2] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

  • Maiti, D., & Buchwald, S. L. (2009). "Orthogonal Pd- and Cu-Based Catalyst Systems for the C- and N-Arylation of Oxindoles." Journal of the American Chemical Society. (Discusses steric handling in B-H).

  • Gooßen, L. J., et al. (2009). "Pd-catalyzed synthesis of N-aryl imides via decarboxylative C-N cross-coupling." Organic Letters.

Sources

Optimization

Technical Support Center: Stability of 2-Amino-3-(cyclopropylmethoxy)benzoic acid in Solution

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 2-Amino-3-(cyclopropylmethoxy)benzoic acid. This document provides a comprehensive overview of...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 2-Amino-3-(cyclopropylmethoxy)benzoic acid. This document provides a comprehensive overview of the potential stability challenges you might encounter when handling this compound in solution and offers detailed troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments.

Introduction

2-Amino-3-(cyclopropylmethoxy)benzoic acid is a substituted aminobenzoic acid derivative. The stability of this compound in solution is critical for obtaining reliable and reproducible results in various experimental settings, from initial screening assays to formulation development. The presence of an amino group and a carboxylic acid function on the aromatic ring, along with an ether linkage, suggests potential susceptibility to degradation under certain conditions. This guide will walk you through the principles of assessing and ensuring the stability of this molecule.

Frequently Asked Questions (FAQs)

Here, we address some of the common questions researchers may have regarding the stability of 2-Amino-3-(cyclopropylmethoxy)benzoic acid in solution.

Q1: What are the primary potential degradation pathways for 2-Amino-3-(cyclopropylmethoxy)benzoic acid in solution?

A1: Based on its chemical structure, the main degradation pathways to consider are:

  • Oxidation: The amino group on the aromatic ring can be susceptible to oxidation, potentially leading to the formation of colored degradation products. This can be initiated by exposure to air (oxygen), trace metal ions, or oxidizing agents.

  • Hydrolysis: While the ether linkage (cyclopropylmethoxy) is generally more stable than an ester, it can still undergo hydrolysis under harsh acidic or basic conditions, potentially cleaving the cyclopropylmethyl group. The amide-like character of the amino group and the carboxylic acid can also be affected by pH.

  • Photodegradation: Aromatic compounds, especially those with amino substituents, can be sensitive to light. Exposure to UV or even ambient light over extended periods can lead to the formation of degradation products.[1][2][3]

  • Thermal Degradation: High temperatures can accelerate all degradation pathways.

Q2: I've noticed a color change in my stock solution of 2-Amino-3-(cyclopropylmethoxy)benzoic acid. What could be the cause?

A2: A color change, often to a yellow or brownish hue, is a common indicator of degradation, particularly oxidation of the amino group. This can be exacerbated by exposure to light, air, or impurities in the solvent. It is crucial to investigate the purity of the solution using an analytical technique like HPLC to confirm degradation.

Q3: What is the best way to prepare and store a stock solution of this compound?

A3: To maximize stability, it is recommended to:

  • Use high-purity, degassed solvents.

  • Prepare solutions fresh whenever possible.

  • If storage is necessary, store solutions at low temperatures (-20°C or -80°C) in tightly sealed, amber-colored vials to protect from light and air.[4]

  • Consider purging the vial headspace with an inert gas like nitrogen or argon before sealing.

Q4: How can I determine if my compound is degrading under my experimental conditions?

A4: The most reliable method is to use a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).[5][6][7] A stability-indicating method is one that can separate the intact compound from all its potential degradation products, allowing for accurate quantification of the parent compound.

Troubleshooting Guide: Investigating and Mitigating Instability

If you suspect that 2-Amino-3-(cyclopropylmethoxy)benzoic acid is unstable in your experimental setup, a systematic approach is necessary to identify the cause and find a solution.

Initial Assessment: Visual Inspection and Preliminary Checks
  • Visual Inspection: Observe the solution for any changes in color or the appearance of precipitates.

  • pH Measurement: Measure the pH of your solution, as pH can significantly influence the rate of hydrolysis and oxidation.

  • Review Experimental Conditions: Note the temperature, lighting conditions, and duration of your experiment.

Workflow for a Forced Degradation Study

To systematically investigate the stability of 2-Amino-3-(cyclopropylmethoxy)benzoic acid, a forced degradation (or stress testing) study is highly recommended.[8][9][10] This involves subjecting the compound to harsh conditions to intentionally induce degradation and identify the resulting degradants.

Forced Degradation Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Prep Prepare solutions of 2-Amino-3-(cyclopropylmethoxy)benzoic acid in relevant solvents Acid Acid Hydrolysis (e.g., 0.1 M HCl, heat) Prep->Acid Expose to stress Base Base Hydrolysis (e.g., 0.1 M NaOH, heat) Prep->Base Expose to stress Oxidation Oxidation (e.g., 3% H2O2) Prep->Oxidation Expose to stress Thermal Thermal Stress (e.g., 60-80°C) Prep->Thermal Expose to stress Photo Photostability (UV/Vis light exposure) Prep->Photo Expose to stress HPLC Analyze all samples by Stability-Indicating HPLC Acid->HPLC Analyze stressed samples Base->HPLC Analyze stressed samples Oxidation->HPLC Analyze stressed samples Thermal->HPLC Analyze stressed samples Photo->HPLC Analyze stressed samples LCMS Identify degradants (LC-MS/MS) HPLC->LCMS Characterize peaks Data Quantify degradation and identify pathways LCMS->Data Conclusion Determine optimal storage and handling conditions Data->Conclusion

Caption: Workflow for a forced degradation study.

Experimental Protocols for Forced Degradation

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method is challenged by the presence of degradation products.[10]

1. Acid and Base Hydrolysis

  • Protocol:

    • Prepare a solution of 2-Amino-3-(cyclopropylmethoxy)benzoic acid (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

    • For acid hydrolysis, add an equal volume of 0.1 M HCl. For base hydrolysis, use 0.1 M NaOH.

    • Incubate the solutions at an elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples before HPLC analysis.

  • Causality: This tests for susceptibility to acid or base-catalyzed degradation, such as hydrolysis of the ether linkage.[8]

2. Oxidative Degradation

  • Protocol:

    • Prepare a solution of the compound as described above.

    • Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the sample solution.

    • Incubate at room temperature and collect samples at various time points.

  • Causality: This assesses the compound's vulnerability to oxidation, particularly at the amino group.[11][12]

3. Photodegradation

  • Protocol:

    • Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[1]

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Place both the exposed and control samples in a photostability chamber for a defined period.

  • Causality: This determines if the compound is light-sensitive, a common trait for aromatic amines.[2][3]

4. Thermal Degradation

  • Protocol:

    • Place both a solid sample and a solution of the compound in a temperature-controlled oven at an elevated temperature (e.g., 70°C).

    • Collect samples at various time points.

  • Causality: This evaluates the intrinsic thermal stability of the compound and its stability in solution at higher temperatures.

Developing a Stability-Indicating HPLC Method

A robust HPLC method is the cornerstone of any stability study.[5][6][7][13][14]

Key Steps:

  • Column Selection: A C18 reversed-phase column is a good starting point for a molecule with the polarity of 2-Amino-3-(cyclopropylmethoxy)benzoic acid.

  • Mobile Phase Optimization:

    • Start with a gradient of a buffered aqueous phase (e.g., ammonium formate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

    • The pH of the mobile phase is critical for achieving good peak shape and separation, especially for a compound with both acidic and basic functional groups.

  • Wavelength Selection: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths and select the wavelength of maximum absorbance for the parent compound.

  • Method Validation: Once the method is developed, it should be validated for specificity by analyzing the samples from the forced degradation study. The method is considered stability-indicating if all degradation products are well-resolved from the parent peak and from each other.

Troubleshooting Logic Start Suspected Instability (e.g., color change, poor reproducibility) CheckPurity Check initial purity of the compound using HPLC Start->CheckPurity PurityOK Purity >98%? CheckPurity->PurityOK OrderNew Order new batch of compound PurityOK->OrderNew No ForcedDeg Perform Forced Degradation Study (Acid, Base, Oxidative, Photo, Thermal) PurityOK->ForcedDeg Yes DegradationObserved Degradation Observed? ForcedDeg->DegradationObserved NoDegradation Compound is stable under tested conditions. Re-evaluate experimental setup for other issues. DegradationObserved->NoDegradation No IdentifyPathway Identify primary degradation pathway(s) DegradationObserved->IdentifyPathway Yes AcidBase Acid/Base Hydrolysis IdentifyPathway->AcidBase Oxidative Oxidation IdentifyPathway->Oxidative Photo Photodegradation IdentifyPathway->Photo Mitigate Implement mitigation strategies Buffer Control pH with a suitable buffer AcidBase->Buffer Inert Use degassed solvents; work under inert atmosphere (N2/Ar) Oxidative->Inert ProtectLight Protect from light (amber vials, cover with foil) Photo->ProtectLight Buffer->Mitigate Inert->Mitigate ProtectLight->Mitigate

Caption: A troubleshooting decision tree for stability issues.

Data Presentation: Hypothetical Forced Degradation Results

The results of a forced degradation study can be summarized in a table to easily identify the conditions under which the compound is least stable.

Stress ConditionTime (hours)% Degradation of 2-Amino-3-(cyclopropylmethoxy)benzoic acidNumber of Degradation Products
0.1 M HCl (60°C)248.52
0.1 M NaOH (60°C)2415.23
3% H₂O₂ (RT)825.84
Photostability (ICH Q1B)2412.12
Thermal (70°C, solution)485.31

This is a hypothetical data table for illustrative purposes.

From this hypothetical data, one would conclude that 2-Amino-3-(cyclopropylmethoxy)benzoic acid is most sensitive to oxidative and basic conditions, and moderately sensitive to light.

References

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). BioPharm International. Available at: [Link]

  • Boll, M., Fuchs, G., Heider, J. (1995). Anaerobic degradation of 2-aminobenzoic acid (anthranilic acid) via benzoyl-coenzyme A (CoA) and cyclohex-1-enecarboxyl-CoA in a denitrifying bacterium. PubMed. Available at: [Link]

  • Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. (2014). National Center for Biotechnology Information. Available at: [Link]

  • Getoff, N., Solar, S. (1986). Oxidation of ortho- and para-aminobenzoic acid. A pulse radiolysis and gamma radiolysis study. INIS-IAEA. Available at: [Link]

  • Mulay, R. S., Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development. Available at: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). LinkedIn. Available at: [Link]

  • Stability Testing for Drug Products: Ensuring Safety, Efficacy & Regulatory Compliance. (2024). Contract Pharma. Available at: [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]

  • 2-Aminobenzoate Degradation Pathway. (n.d.). Eawag-BBD. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2013). Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). ResolveMass. Available at: [Link]

  • Analytical Techniques In Stability Testing. (2025). Separation Science. Available at: [Link]

  • Stability Indicating HPLC Method Development: A Review. (2023). International Research Journal of Pharmacy and Medical Sciences. Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Quotient Sciences. Available at: [Link]

  • Stability Testing of Pharmaceuticals: Why is it important? (2023). Synergy Bioscience. Available at: [Link]

  • DEGRADATION KINETICS OF P-AMINOBENZOIC ACID BY PEROXIDATION, PHOTO-PEROXIDATION AND PHOTOFENTON PROCESSES. (2021). International Journal of Research in Applied and Basic Medical Sciences. Available at: [Link]

  • 2-Amino-3-methoxybenzoic acid. (n.d.). PubChem. Available at: [Link]

  • Understanding Photostability Testing for Cosmetic & OTC Drug Products. (2025). Certified Laboratories. Available at: [Link]

  • Stability Testing of Pharmaceuticals: Procedures and Best Practices. (2025). Lab Manager. Available at: [Link]

  • Photostability and Stress Testing. (2025). WMINOLAB. Available at: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2020). BioProcess International. Available at: [Link]

  • Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Photostability and Photostabilization of Drugs and Drug Products. (n.d.). OUCI. Available at: [Link]

  • Benzoic acid. (n.d.). Wikipedia. Available at: [Link]

  • A Comprehensive Study On Benzoic Acid And Its Derivatives. (2024). International Journal of Creative Research Thoughts. Available at: [Link]

  • Metabolic pathways of (a) aminobenzoate degradation; (b) benzoate... (n.d.). ResearchGate. Available at: [Link]

  • HYDROLYSIS REACTIONS. (2018). Ankara University. Available at: [Link]

  • Photostability Testing Laboratory. (2025). Auriga Research Pvt Ltd. Available at: [Link]

  • Meet the expert: The Importance of Photostability Testing. (2023). Sampled. Available at: [Link]

  • Benzoic Acid: Formula, Structure, Properties & Preparation. (n.d.). Aakash Institute. Available at: [Link]

  • Sensitized Photo-Oxidation of P-Aminobenzoic Acid by Fenton Reagent. (n.d.). Oriental Journal of Chemistry. Available at: [Link]

  • Benzoic Acid Esters, Benzoates. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Biodegradation of 4-nitrobenzoate, 4-aminobenzoate and their mixtures: new strains, unusual metabolites and insights into pathway regulation. (2001). FEMS Microbiology Ecology. Available at: [Link]

  • N-Oxidation of p-aminobenzoic acid to p-nitrobenzoic acid with the... (n.d.). ResearchGate. Available at: [Link]

  • Sensitized Photo-Oxidation of P-Aminobenzoic Acid by Fenton Reagent. (n.d.). ProQuest. Available at: [Link]

  • Removal of Aqueous Para-Aminobenzoic Acid Using a Compartmental Electro-Peroxone Process. (2021). MDPI. Available at: [Link]

  • Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Benzoic acid, 2-amino-3-hydroxy, TMS. (n.d.). Cheméo. Available at: [Link]

  • 2-Amino-3-hydroxy-benzoic acid. (2018). SIELC Technologies. Available at: [Link]

  • The solubility of benzoic acid in seven solvents. (n.d.). ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Guide for Cyclopropylmethyl Bromide (CPMB) Removal

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter challenges regarding the isolation of target molecules from reaction mixtures containing excess alkylating agents.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter challenges regarding the isolation of target molecules from reaction mixtures containing excess alkylating agents. Cyclopropylmethyl bromide (CPMB) is widely used in drug development (e.g., in the synthesis of opioid antagonists like naltrexone) to introduce a cyclopropylmethyl group. However, its physical properties make it notoriously stubborn to clear from crude mixtures.

This guide provides field-proven, mechanistically grounded strategies to remove unreacted CPMB efficiently, ensuring the high purity of your active pharmaceutical ingredients (APIs) or synthetic intermediates.

Part 1: Troubleshooting Q&A

Q1: Why is standard rotary evaporation failing to remove all residual CPMB? A1: CPMB has a boiling point of 105–107 °C at atmospheric pressure[1]. While this suggests it is volatile, standard rotary evaporation using a diaphragm pump (typically reaching 10–20 mbar) often leaves trace amounts behind. This is due to the compound's vapor pressure profile and its tendency to form azeotropes or remain trapped in viscous product oils. To effectively remove it via evaporation, you must apply high vacuum (e.g., a Schlenk line or high-vacuum pump at <1 mbar) and gently heat the bath to 40–50 °C. This is only viable if your target product has a significantly higher boiling point (>200 °C) and is thermally stable.

Q2: How can I chemically scavenge excess CPMB without affecting my target product? A2: Because CPMB is a primary alkyl halide, it is highly susceptible to SN2 nucleophilic attack[2]. If your target product lacks reactive electrophilic sites, you can introduce a nucleophilic scavenger to consume the excess CPMB. The most elegant solution for small-to-medium scale synthesis is using a polymer-supported amine, such as PS-Trisamine[3]. PS-Trisamine acts as an electrophile scavenger; its primary amines attack the CPMB, covalently binding the alkyl group to the insoluble polystyrene matrix[3]. The resulting resin-bound byproduct is easily removed via simple filtration, completely bypassing the need for tedious aqueous workups or chromatography.

Q3: What is the best workflow for scaling up the removal of CPMB? A3: While polymer-supported scavengers are excellent for library generation and small-scale reactions, they become cost-prohibitive at the kilogram scale. For large-scale synthesis, a liquid-phase chemical quench is the industry standard. By adding an excess of a cheap, highly polar, and water-soluble nucleophile—such as ethanolamine or aqueous ammonia—you convert the lipophilic CPMB into a highly polar secondary or tertiary amine salt. This hydrophilic byproduct partitions cleanly into the aqueous layer during a standard liquid-liquid extraction, leaving your lipophilic product in the organic phase.

Part 2: Quantitative Comparison of Removal Methods

The table below summarizes the three primary methodologies for CPMB removal, allowing you to select the optimal approach based on your scale and product stability.

Removal MethodMechanism of ActionScalabilityTypical Time RequiredProduct Loss RiskIdeal Use Case
High-Vacuum Evaporation Physical separation via boiling point differential.High1–3 hoursLow (if product is non-volatile)Large scale, highly stable, non-volatile target products.
PS-Trisamine Scavenging SN2 capture onto an insoluble polymer support.Low to Medium2–4 hoursVery LowLibrary synthesis, small scale, aqueous-sensitive products.
Liquid Amine Quench SN2 conversion to a water-soluble amine salt.Very High1–2 hoursModerate (depends on partition coefficient)Process scale-up, highly lipophilic target products.

Part 3: Strategic Workflows & Visualizations

Decision Tree for CPMB Removal

Use the following logical flow to determine the best method for your specific reaction mixture.

DecisionTree Start Excess CPMB in Reaction Mixture Cond1 Is the product boiling point > 200°C? Start->Cond1 Distill Vacuum Distillation (High Vac, 40-50°C) Cond1->Distill Yes Cond2 Is the product sensitive to aqueous workup? Cond1->Cond2 No / Close BP PSResin PS-Trisamine Scavenging (Filtration) Cond2->PSResin Yes (Sensitive) LiqQuench Liquid Amine Quench (Aqueous Extraction) Cond2->LiqQuench No (Stable)

Caption: Decision matrix for selecting the optimal CPMB removal strategy based on product properties.

Polymer-Supported Scavenging Workflow

When utilizing PS-Trisamine, the workflow relies on a heterogeneous SN2 reaction followed by physical separation.

Workflow Crude Crude Mixture (Product + CPMB) AddResin Add PS-Trisamine (3-4 equiv) Crude->AddResin Agitate Agitate 2-4h at 25-50°C AddResin->Agitate Filter Filter through Celite or Frit Agitate->Filter Waste Resin-Bound CPMB (Discard) Filter->Waste Solid Phase Product Pure Product in Filtrate Filter->Product Liquid Phase

Caption: Step-by-step physical and chemical workflow for PS-Trisamine scavenging of alkyl halides.

Part 4: Detailed Experimental Protocols

Protocol A: High-Vacuum Evaporation

Self-validating mechanism: The absence of a characteristic cyclopropyl multiplet (~0.3–1.2 ppm) in the crude ^1H NMR confirms complete removal.

  • Transfer the crude reaction mixture to a round-bottom flask, ensuring the flask is no more than half full to prevent bumping.

  • Remove the bulk reaction solvent using a standard rotary evaporator (10–50 mbar, 30 °C water bath).

  • Connect the flask to a high-vacuum manifold (Schlenk line) equipped with a dry ice/acetone cold trap. The vacuum should read <1 mbar.

  • Immerse the flask in a pre-heated oil or water bath at 45–50 °C.

  • Maintain under high vacuum with moderate stirring for 2–3 hours.

  • Backfill the system with nitrogen and analyze a small aliquot via ^1H NMR or GC-MS.

Protocol B: Polymer-Supported Scavenging (PS-Trisamine)

Self-validating mechanism: PS-Trisamine has a typical loading capacity of 3.0–4.0 mmol/g. Adding a calculated excess ensures total electrophile consumption.

  • Determine the theoretical maximum amount of unreacted CPMB remaining in your mixture (in mmols).

  • Dissolve the crude mixture in a solvent that swells polystyrene well (e.g., Dichloromethane, THF, or DMF).

  • Add 3 to 4 equivalents of PS-Trisamine resin (based on the calculated residual CPMB) directly to the reaction vessel.

  • Agitate the mixture gently using an orbital shaker or overhead stirrer (avoid magnetic stir bars, which can grind and pulverize the resin beads) at 25–50 °C for 2 to 4 hours.

  • Monitor the disappearance of CPMB via TLC or LC-MS.

  • Once consumed, filter the suspension through a medium-porosity sintered glass frit or a pad of Celite.

  • Wash the resin cake with 2–3 column volumes of the reaction solvent to ensure all target product is eluted.

  • Concentrate the combined filtrates to yield the purified product.

Protocol C: Liquid-Phase Quench (Ethanolamine)

Self-validating mechanism: The extreme polarity of the resulting ethanolamine-CPMB adduct guarantees its retention in the aqueous phase during extraction.

  • To the crude reaction mixture (preferably dissolved in a water-immiscible solvent like EtOAc or DCM), add 2–5 equivalents of ethanolamine.

  • Add a catalytic amount of tetrabutylammonium iodide (TBAI) if the reaction is biphasic, to accelerate the SN2 quench.

  • Stir the mixture vigorously at 40 °C for 1–2 hours.

  • Cool the mixture to room temperature and transfer it to a separatory funnel.

  • Add an equal volume of 1M aqueous HCl to protonate the excess ethanolamine and the newly formed CPMB-adduct, driving them into the aqueous layer.

  • Separate the organic layer. Wash the organic layer twice more with water, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

References

  • Sopachem. "Solid-Supported Reagents and Scavengers." Biotage Technical Notes. Available at: [Link]

  • Master Organic Chemistry. "Alkyl Halide Reaction Map And Summary." Master Organic Chemistry. Available at: [Link]

  • ArtisanTG / Argonaut Technologies. "Argonaut Quest Training Workshop 2: Solid-Supported Reagents." ArtisanTG. Available at: [Link]

Sources

Optimization

Technical Support Center: Controlling Regioselectivity in Electrophilic Aromatic Substitution (EAS) of Aminobenzoates

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers who are struggling with the unpredictable nature of electrophilic aromatic substitution (EAS) on aminobenzoate s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers who are struggling with the unpredictable nature of electrophilic aromatic substitution (EAS) on aminobenzoate scaffolds. Molecules like ethyl 4-aminobenzoate (benzocaine) [[1]] and 3-aminobenzoic acid present a classic "push-pull" electronic dilemma: the highly activating, ortho/para-directing amino group (-NH₂) competes with the strongly deactivating, meta-directing ester/carboxyl group (-COOR/-COOH).

Understanding the causality behind your experimental conditions is the key to mastering these syntheses. By manipulating the electronic state of the amine—through protection or protonation—you can dictate the regiochemical outcome with absolute precision.

Regioselectivity Control Logic

G Start Aminobenzoate Substrate Cond1 Free Amine (-NH2) Neutral/Mild Start->Cond1 No Mod Cond2 Protected Amine (-NHAc) Acetylation Start->Cond2 Ac2O Cond3 Protonated Amine (-NH3+) Strong Acid Start->Cond3 H+ Out1 Poly-substitution (Strongly Activating) Cond1->Out1 Fast kinetics Out2 Controlled Mono-substitution (Moderately Activating) Cond2->Out2 Steric hindrance Out3 Meta-substitution (Strongly Deactivating) Cond3->Out3 Electrostatic repulsion

Workflow demonstrating how amine modification dictates regioselectivity in EAS.

Section 1: Troubleshooting Guide

Problem: I am observing persistent poly-halogenation (e.g., forming 3,5-dibromo-4-aminobenzoate) instead of my desired mono-bromo product.

  • Causality: The free -NH₂ group is a powerful electron-donating group via resonance. It lowers the activation energy for EAS so dramatically that the kinetics of the first substitution are too fast to halt, often leading to over-reaction [[2]].

  • Solution: You must moderate the ring's electron density. Convert the -NH₂ to an acetamide (-NHAc) using acetic anhydride. The carbonyl group of the acetyl moiety pulls electron density away from the nitrogen, dampening its activating power. Furthermore, the added steric bulk forces the incoming electrophile to cleanly mono-substitute.

Problem: My nitration of 3-aminobenzoic acid is yielding the 5-nitro isomer instead of the expected 2-, 4-, or 6-nitro isomers.

  • Causality: Nitration requires harsh, strongly acidic conditions (e.g., concentrated HNO₃ and H₂SO₄) [[1.2]]. Under these conditions, the basic -NH₂ group is instantly protonated to form an anilinium ion (-NH₃⁺). The nitrogen's lone pair is no longer available for resonance donation. Instead, the full positive charge exerts a powerful inductive electron-withdrawing effect, transforming the group into a strong meta-director. Since the -COOH group is also a meta-director, both groups synergistically direct the incoming nitronium ion (NO₂⁺) to the 5-position [[3]].

  • Solution: If your target is the 4-nitro or 6-nitro isomer, you must protect the amine as an acetamide before nitration. The amide is significantly less basic, resists complete protonation in mixed acids, and retains its ortho/para-directing influence.

Problem: I am experiencing complete reaction failure and tar formation during Friedel-Crafts alkylation/acylation.

  • Causality: Free amines are Lewis bases. When a Lewis acid catalyst (like AlCl₃) is introduced, the amine coordinates directly to the metal center. This forms a highly deactivated complex, killing the catalyst and preventing the generation of the necessary electrophile.

  • Solution: Mandatory amine protection (e.g., N-acetylation or N-Boc) is required prior to initiating any Friedel-Crafts reaction on an aminobenzoate.

Section 2: Experimental Protocols

Protocol A: Regioselective Mono-Bromination of Ethyl 4-Aminobenzoate via N-Acetylation

This protocol relies on steric and electronic moderation to ensure >95% regioselectivity for the 3-position.

  • Protection: Dissolve 100 mmol of ethyl 4-aminobenzoate in 50 mL of pyridine. Slowly add 110 mmol of acetic anhydride. Stir at room temperature for 2 hours.

    • Self-Validation Check: Quench a 0.5 mL aliquot in water. The immediate precipitation of a white solid (the acetamide) confirms the successful masking of the basic amine.

  • Bromination: Dissolve the protected intermediate in 40 mL of glacial acetic acid. Add 105 mmol of Br₂ dropwise over 30 minutes at 15 °C. The acetyl group's steric bulk forces the bulky bromine electrophile exclusively to the less hindered ortho position (position 3) [[2.8]].

  • Deprotection: Isolate the intermediate, suspend it in 6M HCl, and reflux for 4 hours. Cool the flask and neutralize carefully with NaOH to precipitate the clean ethyl 4-amino-3-bromobenzoate.

Protocol B: Meta-Selective Nitration via In Situ Protonation

This protocol leverages extreme acidic conditions to flip the directing effect of the amine.

  • Protonation: Dissolve 50 mmol of 3-aminobenzoic acid in 20 mL of concentrated H₂SO₄. Cool the flask in an ice-salt bath to 0 °C.

    • Causality: This step fully converts the substrate to the strongly deactivating -NH₃⁺ species, aligning its directing effect with the carboxyl group.

  • Electrophile Generation: In a separate flask, carefully mix 55 mmol of concentrated HNO₃ with 5 mL of concentrated H₂SO₄ at 0 °C to generate the active nitronium ion (NO₂⁺) [[1.2]].

  • Addition: Add the nitrating mixture dropwise to the substrate solution, maintaining the internal temperature below 5 °C to prevent oxidative degradation of the aromatic ring.

  • Quenching: Pour the mixture over 200 g of crushed ice with vigorous stirring. The 5-nitro-3-aminobenzoic acid (as the sulfate salt) will precipitate cleanly.

Section 3: Data Presentation

Table 1: Influence of Amine State on Regioselectivity in EAS

SubstrateReaction ConditionAmine StateDirecting EffectMajor Regioisomer Isolated
Ethyl 4-aminobenzoate Br₂ in Acetic AcidFree (-NH₂)Ortho to AminoEthyl 4-amino-3,5-dibromobenzoate
Ethyl 4-aminobenzoate 1. Ac₂O, 2. Br₂, 3. H⁺Protected (-NHAc)Ortho to AcetamideEthyl 4-amino-3-bromobenzoate
3-Aminobenzoic acid HNO₃ / H₂SO₄Protonated (-NH₃⁺)Meta to Ammonium5-Nitro-3-aminobenzoic acid
3-Aminobenzoic acid 1. Ac₂O, 2. HNO₃/H₂SO₄Protected (-NHAc)Ortho/Para to Acetamide4-Nitro & 6-Nitro derivatives

Section 4: Frequently Asked Questions (FAQs)

Q: Why does the bromination of 4-aminobenzoic acid proceed so cleanly to the 3-position even without protection, whereas 3-aminobenzoic acid gives messy mixtures? A: In 4-aminobenzoic acid, the directing effects are perfectly synergistic. The -NH₂ group directs to the ortho positions (positions 3 and 5), and the -COOH group directs to the meta positions (also positions 3 and 5). Because both groups point the electrophile to the exact same carbons, regioselectivity is inherently perfect [[2.4]]. In 3-aminobenzoic acid, the directing effects conflict, leading to mixtures unless strictly controlled by protection or protonation.

Q: How does solvent choice impact the bromination of aminobenzoates? A: Solvents dictate the polarization of the electrophile. Using highly polar, protic solvents like glacial acetic acid enhances the electrophilicity of Br₂ by stabilizing the transition state, which is ideal for deactivated or moderately activated rings [[2.8]]. Conversely, apolar solvents (like dichloromethane) slow the reaction down, which can be leveraged if over-halogenation of a free amine is a persistent issue.

Q: Can I use N-Bromosuccinimide (NBS) instead of Br₂ for these substrates? A: Yes. NBS is an excellent alternative that acts as a slow-release source of electrophilic bromine. When used in DMF at low temperatures (0–5 °C), NBS often provides superior kinetic control, allowing for the isolation of mono-brominated products even without prior amine protection [[2.4]].

References

  • Ethyl 4-Aminobenzoate 99.0+%, TCI America Fisher Scientific[Link]

  • Bromination of Some Aromatic Compounds by Bromine in Acetic Acid Journal of the Chemical Society of Pakistan (JCSP)[Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 1H NMR Profiling of 2-Amino-3-(cyclopropylmethoxy)benzoic Acid

The following guide details the technical characterization of 2-Amino-3-(cyclopropylmethoxy)benzoic acid , a critical scaffold in the synthesis of allosteric kinase inhibitors (e.g., MEK inhibitors). This guide prioritiz...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the technical characterization of 2-Amino-3-(cyclopropylmethoxy)benzoic acid , a critical scaffold in the synthesis of allosteric kinase inhibitors (e.g., MEK inhibitors). This guide prioritizes structural validation via 1H NMR, comparing its spectral signature against key synthetic precursors and structural analogs to ensure process integrity.

Executive Summary & Application Context

2-Amino-3-(cyclopropylmethoxy)benzoic acid is a specialized anthranilic acid derivative.[1] Unlike the common 2-amino-3-methoxybenzoic acid (used in standard peptide synthesis), the inclusion of the cyclopropylmethoxy tail imparts specific lipophilicity and steric bulk, often exploited in drug discovery to fill hydrophobic pockets in enzymes like MEK1/2.[1]

The Challenge: Verifying the integrity of the cyclopropyl ring during the reduction of the nitro-precursor (2-nitro-3-(cyclopropylmethoxy)benzoic acid) is critical, as acidic conditions can ring-open the strained cyclopropane, leading to isomeric impurities (e.g., allyl or propyl derivatives) that are difficult to separate by HPLC but distinct by NMR.[1]

Chemical Identity & Structural Logic

FeatureTarget MoleculeReference AnalogPrecursor
Compound 2-Amino-3-(cyclopropylmethoxy)benzoic acid 2-Amino-3-methoxybenzoic acid 2-Nitro-3-(cyclopropylmethoxy)benzoic acid
Core Anthranilic AcidAnthranilic AcidNitrobenzoic Acid
Substituent -O-CH₂-Cyclopropyl-O-CH₃-O-CH₂-Cyclopropyl
Key Role API IntermediateStandard ReagentSynthetic Starting Material
CAS Ref Derivative of 3177-80-83177-80-8N/A (Synthetic Intermediate)

Comparative Methodology: 1H NMR Characterization

Experimental Protocol (Self-Validating System)

To ensure reproducible data, the choice of solvent is non-trivial. Anthranilic acids are zwitterionic; CDCl₃ often leads to poor solubility and broad peaks.

  • Solvent: DMSO-d₆ (99.9% D) is the mandatory standard.[1]

    • Reasoning: It disrupts intermolecular H-bonding, sharpening the exchangeable -COOH and -NH₂ protons which are diagnostic for the oxidation state.[1]

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Acquisition: 16 scans minimum; relaxation delay (d1) ≥ 2.0s to allow integration of the carboxyl proton.

Spectral Assignment & Performance Comparison

The following table contrasts the target molecule with its "Methyl" analog to demonstrate the unique diagnostic signals of the cyclopropyl group.

Table 1: Comparative Chemical Shift Data (DMSO-d₆, 400 MHz)
Proton GroupTarget: Cyclopropylmethoxy Analog (δ ppm)Alternative: Methoxy Analog (δ ppm)Diagnostic Value (Performance)
-COOH 12.0 – 13.0 (br s)12.0 – 13.0 (br s)Confirms free acid (vs. ester).[1] Broad due to exchange.
-NH₂ 6.0 – 6.5 (br s)6.0 – 6.5 (br s)Critical: Confirms reduction of Nitro group.[1]
Ar-H (C6) 7.30 (dd, J=8.0, 1.5 Hz)7.32 (dd)Ortho to COOH; most deshielded aromatic signal.
Ar-H (C4) 6.95 (dd, J=8.0, 1.5 Hz)6.98 (dd)Ortho to Alkoxy; shielded by electron donation.
Ar-H (C5) 6.55 (t, J=8.0 Hz)6.58 (t)Meta to Alkoxy, Para to NH₂; most shielded.
-O-CH₂- 3.85 (d, J=7.0 Hz)3.78 (s)Differentiation: Doublet indicates attachment to CH (Cyclopropyl).[1]
Cyp-CH 1.20 – 1.30 (m)AbsentIdentity: Unique methine proton of the ring.[1]
Cyp-CH₂ 0.50 – 0.60 (m, 2H)0.30 – 0.40 (m, 2H)AbsentPurity Check: High-field region (0–1 ppm) must be clean.[1] Signals >1.5 ppm here indicate ring opening.

Note on Causality: The upfield shift of H-5 (approx 6.55 ppm) is caused by the strong resonance donation of the para-amino group.[1] If this signal appears downfield (>7.0 ppm), the reduction of the nitro group is incomplete.

Workflow Visualization

The following diagram outlines the logical decision tree for validating the synthesis of this intermediate using 1H NMR.

NMR_Validation_Workflow Start Crude Product (Post-Reduction) SamplePrep Sample Preparation (15mg in DMSO-d6) Start->SamplePrep Acquisition 1H NMR Acquisition (400 MHz, 16 scans) SamplePrep->Acquisition Check1 Check 0.0 - 1.0 ppm Region Acquisition->Check1 Result1_Pass Distinct Multiplets (4H) (Cyclopropyl Intact) Check1->Result1_Pass Confirmed Result1_Fail Complex/Olefinic Signals (Ring Opening/Allyl) Check1->Result1_Fail Impurity Detected Check2 Check 6.0 - 7.0 ppm Region Result1_Pass->Check2 Result2_Pass Broad Singlet (NH2) + Upfield Ar-H (H-5) Check2->Result2_Pass Reduced Result2_Fail Missing NH2 or Downfield Ar-H (Nitro) Check2->Result2_Fail Oxidized Final Batch Release for API Synthesis Result2_Pass->Final

Figure 1: Logical workflow for structural validation. The high-field region (0-1 ppm) serves as the primary "Fingerprint" for the cyclopropyl moiety, while the aromatic region confirms the oxidation state of the nitrogen.

"Self-Validating" Quality Control Protocol

To use this guide effectively in a laboratory setting, follow this If/Then logic:

  • The "Ring Integrity" Test:

    • Observation: Look at 0.3 – 0.6 ppm .

    • Standard: You must see two distinct multiplets integrating to ~2 protons each.

    • Failure Mode: If you see signals at 5.0 – 6.0 ppm (olefinic region) and no signals < 1.0 ppm, the cyclopropyl ring has opened (likely acid-catalyzed cleavage during workup).

  • The "Reduction" Test:

    • Observation: Look at 6.55 ppm (Ar-H5).[1]

    • Standard: This should be a triplet.

    • Failure Mode: If this signal is found at ~7.8 ppm , the Nitro group is still present. The amino group strongly shields the para position; its absence results in a massive downfield shift.

  • The "Salt" Test:

    • Observation: Look at the -NH₂ signal (~6.0 ppm).[1]

    • Standard: Broad singlet integrating to 2H.

    • Failure Mode: If the signal integrates to 3H and appears at 8.0+ ppm , you have isolated the Ammonium Salt (HCl or TFA salt), not the free base. This will affect stoichiometry in the next coupling step.

References

  • Royal Society of Chemistry. 1H NMR data for Cyclopropylmethoxy derivatives in DMSO-d6. ChemSpider/RSC Advances. [Link] (Source for diagnostic chemical shifts of the cyclopropylmethyl ether side chain).

  • National Institutes of Health (NIH). Late-Stage Amination of Drug-Like Benzoic Acids. PubMed Central. [Link] (Contextual grounding for the synthesis and modification of anthranilic acid scaffolds in drug development).

  • University of Illinois. NMR Chemical Shifts of Trace Impurities and Solvents. [Link] (Standard reference for solvent residual peaks in DMSO-d6).

Sources

Comparative

IR spectroscopy absorption bands for 2-Amino-3-(cyclopropylmethoxy)benzoic acid

Executive Summary For researchers and drug development professionals, accurately characterizing highly functionalized aromatic compounds is a critical step in structural validation and quality control. 2-Amino-3-(cyclopr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, accurately characterizing highly functionalized aromatic compounds is a critical step in structural validation and quality control. 2-Amino-3-(cyclopropylmethoxy)benzoic acid presents a complex infrared (IR) spectroscopic profile due to the interplay of multiple functional groups: an ortho-primary amine, a carboxylic acid, and a cyclopropylmethoxy ether linkage.

This guide objectively compares the spectral signature of this compound against its structural analogs to highlight specific Structure-Activity Relationship (SAR) shifts. Furthermore, it provides a rigorous methodological comparison between Attenuated Total Reflectance (FTIR-ATR) and Potassium Bromide (KBr) transmission techniques, detailing the causality behind sample preparation choices to ensure maximum analytical fidelity.

Mechanistic Spectral Analysis & Causality

The IR spectrum of 2-Amino-3-(cyclopropylmethoxy)benzoic acid is not merely a sum of its parts; it is dictated by powerful intramolecular and intermolecular forces. Understanding the causality behind these band shifts is essential for accurate spectral interpretation.

  • Carboxylic Acid Dimerization (Intermolecular H-Bonding): In the solid state, carboxylic acids form stable dimers. This extensive hydrogen bonding drastically alters the O-H stretching vibration, transforming it from a sharp peak into a massive, broad absorption band spanning from 3300 cm⁻¹ down to 2500 cm⁻¹, which often obscures the aliphatic C-H stretches[1].

  • Primary Amine Stretches: The unassociated primary amine (-NH₂) typically displays two distinct bands (asymmetric and symmetric stretching) in the 3400–3500 cm⁻¹ region[2]. However, in this compound, these bands are slightly broadened and shifted due to their proximity to the carboxyl group.

  • Intramolecular Hydrogen Bonding: The lone pair on the ortho-amino nitrogen acts as a hydrogen bond donor to the carbonyl oxygen of the carboxylic acid. This internal N-H ··· O=C interaction weakens the C=O double bond character (lowering its force constant), which shifts the carbonyl stretching frequency from a typical ~1720 cm⁻¹ down to approximately 1660–1680 cm⁻¹[3][4].

  • Ether Linkage & Cyclopropyl Ring: The cyclopropylmethoxy group introduces strong C-O-C asymmetric stretching in the fingerprint region (~1240 cm⁻¹). Additionally, the high s-character of the cyclopropyl C-H bonds pushes their stretching frequency unusually high for aliphatic carbons, often appearing just above 3000 cm⁻¹, blending with the aromatic C-H stretches.

SpectralMechanisms Core 2-Amino-3-(cyclopropylmethoxy) benzoic acid Sub1 Ortho-Amino Group (-NH2) Core->Sub1 Sub2 Carboxylic Acid (-COOH) Core->Sub2 Sub3 Cyclopropylmethoxy Ether Core->Sub3 Effect1 Intramolecular H-Bonding (N-H ··· O=C) Sub1->Effect1 Sub2->Effect1 Effect2 Dimerization (Intermolecular H-Bonding) Sub2->Effect2 Effect3 Dipole Moment Change (C-O-C Asymmetric Stretch) Sub3->Effect3 Band1 Shifted C=O Stretch (~1660-1680 cm⁻¹) Effect1->Band1 Band2 Broad O-H Stretch (3300-2500 cm⁻¹) Effect2->Band2 Band3 Ether C-O Stretch (~1240-1040 cm⁻¹) Effect3->Band3

Fig 1. Mechanistic pathways of functional group interactions dictating IR spectral shifts.

Comparative Spectral Data (Structural Analogs)

To isolate the spectral contributions of the specific substituents, we compare the target compound against two structural analogs: Anthranilic Acid (which lacks the ether group)[5] and 3-(cyclopropylmethoxy)benzoic acid (which lacks the ortho-amino group).

Functional Group / Vibration2-Amino-3-(cyclopropylmethoxy)benzoic acidAnthranilic Acid (Analog A)3-(cyclopropylmethoxy)benzoic acid (Analog B)
N-H Stretch (Asym/Sym) ~3450, 3350 cm⁻¹3440, 3330 cm⁻¹N/A
O-H Stretch (Carboxylic) 3300 - 2500 cm⁻¹ (Broad)3300 - 2500 cm⁻¹ (Broad)3300 - 2500 cm⁻¹ (Broad)
C=O Stretch ~1665 cm⁻¹~1670 cm⁻¹~1690 cm⁻¹
C-O Stretch (Ether) ~1240, 1040 cm⁻¹N/A~1245, 1045 cm⁻¹
Aliphatic C-H Stretch ~3080, 2950, 2850 cm⁻¹N/A~3080, 2950, 2850 cm⁻¹
Aromatic C=C Stretch ~1590, 1450 cm⁻¹~1585, 1455 cm⁻¹~1595, 1460 cm⁻¹

Key Takeaways:

  • The absence of the amine in Analog B removes the intramolecular hydrogen bond, causing the C=O stretch to rebound to a higher frequency (~1690 cm⁻¹) closer to that of an isolated dimerized benzoic acid[4].

  • The target compound shares the lowered C=O frequency (~1665 cm⁻¹) with Anthranilic Acid, confirming that the ortho-amino group is the primary driver of this shift[3].

Methodological Comparison: FTIR-ATR vs. KBr Transmission

Choosing the correct sampling technique is critical for pharmaceutical powders. While KBr pellet transmission has historically been the gold standard, FTIR-ATR has largely superseded it for routine analysis due to distinct physicochemical challenges[6][7].

  • Sensitivity to Moisture: KBr is highly hygroscopic. Even trace amounts of absorbed water will produce a broad O-H stretch at ~3400 cm⁻¹. Because our target compound has critical primary amine N-H stretches in this exact region (3450, 3350 cm⁻¹), water contamination in a KBr pellet can completely mask these diagnostic bands[7]. ATR avoids this entirely.

  • Spectral Artifacts: KBr pellets require rigorous grinding. If the particle size exceeds the wavelength of the IR beam (>2 µm), it triggers the Christiansen effect (scattering), causing severe baseline drift[7]. ATR requires no grinding, bypassing this scattering artifact[8].

  • Penetration Depth Discrepancy: ATR spectra are not identical to transmission spectra. The penetration depth (

    
    ) of the evanescent wave in ATR is directly proportional to the wavelength. Therefore, absorbance bands at lower wavenumbers (e.g., the C-O ether stretch at 1040 cm⁻¹) will appear artificially stronger than bands at higher wavenumbers (e.g., the N-H stretch at 3450 cm⁻¹)[9]. Modern software requires an ATR correction algorithm to map these back to a transmission-like profile.
    

Workflow Start Solid Powder Sample ATR FTIR-ATR Technique Start->ATR KBr KBr Pellet Technique Start->KBr ATR_Step1 Direct Application to Diamond Crystal ATR->ATR_Step1 KBr_Step1 Grind with Dry KBr (1:100 ratio, <2 µm) KBr->KBr_Step1 ATR_Step2 Apply 75 psi Pressure (Ensures Optical Contact) ATR_Step1->ATR_Step2 ATR_Pro Preserves N-H Bands (No Water Artifacts) ATR_Step2->ATR_Pro KBr_Step2 Hydraulic Press (10 tons, 5 mins) KBr_Step1->KBr_Step2 KBr_Con Hygroscopic Risk (Water Masks N-H) KBr_Step2->KBr_Con Data Spectral Acquisition & Correction ATR_Pro->Data KBr_Con->Data

Fig 2. Comparative workflow of FTIR-ATR vs. KBr pellet techniques for analyzing solid powders.

Validated Experimental Protocols

To ensure a self-validating system, the following protocols incorporate internal quality control checks based on the physical chemistry of the sample.

Protocol A: FTIR-ATR Analysis (Recommended)
  • Background Collection: Clean the diamond ATR crystal with isopropanol and allow it to evaporate. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution). Validation check: Ensure the energy throughput is >90% and no residual solvent bands are present.

  • Sample Application: Deposit approximately 2–5 mg of 2-Amino-3-(cyclopropylmethoxy)benzoic acid directly onto the center of the crystal[8].

  • Pressure Application: Lower the pressure anvil until the clutch clicks (typically applying ~75 psi). Causality: The evanescent wave only penetrates 0.5 to 2.0 µm into the sample. Insufficient pressure results in poor optical contact, yielding a weak, noisy spectrum with a poor signal-to-noise ratio[9].

  • Acquisition & Processing: Collect 32 scans from 4000 to 400 cm⁻¹. Apply an "ATR Correction" algorithm in the spectrometer software to normalize the wavelength-dependent peak intensities, allowing for accurate comparison against historical transmission libraries.

Protocol B: KBr Pellet Transmission (Alternative for Library Matching)
  • Matrix Preparation: Dry IR-grade KBr powder in a vacuum oven at 105°C for a minimum of 24 hours. Keep stored in a desiccator. Causality: Eliminates the broad ~3400 cm⁻¹ water band that would otherwise obscure the primary amine stretches[7].

  • Milling: Weigh ~1.5 mg of the active compound and ~150 mg of dried KBr (1:100 ratio). Grind vigorously in an agate mortar for 3–5 minutes. Validation check: The powder must visually resemble fine flour. Particles >2 µm will cause Christiansen scattering, visible as a sloping baseline between 4000 and 2000 cm⁻¹.

  • Pressing: Transfer the homogenized mixture into a 13 mm stainless steel die. Apply a vacuum for 2 minutes to remove trapped air (preventing pellet opacity), then apply 10 tons of pressure using a hydraulic press for 5 minutes[7].

  • Acquisition: Place the translucent pellet into the transmission holder and collect the spectrum (32 scans, 4 cm⁻¹ resolution).

References

  • Kintek Solution. "What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr?
  • Michigan State University (MSU) Chemistry. "Infrared Spectrometry - Hydroxyl and Amino Groups.
  • JASCO Inc. "Quantitative Analysis of Powdered Solids with FTIR-ATR.
  • ResearchGate. "What is the difference between FTIR and FTIR-ATR, and which one is better to test for powder samples, why?
  • University of Babylon. "IR Spectroscopy of Hydrocarbons.
  • PubChem. "Anthranilic Acid | C7H7NO2 | CID 227.
  • AZoM. "Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy.
  • Tikrit University. "Infrared (IR) Spectroscopy: Carboxylic Acids.
  • PubMed Central (PMC). "Inter- vs. Intramolecular Hydrogen Bond Patterns and Proton Dynamics in Nitrophthalic Acid Associates.

Sources

Validation

A Comparative Guide to the Crystal Structure Analysis of 2-Amino-3-(cyclopropylmethoxy)benzoic acid

This guide provides a comprehensive framework for the crystallographic analysis of 2-Amino-3-(cyclopropylmethoxy)benzoic acid, a molecule of interest in medicinal chemistry. As the crystal structure for this specific com...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the crystallographic analysis of 2-Amino-3-(cyclopropylmethoxy)benzoic acid, a molecule of interest in medicinal chemistry. As the crystal structure for this specific compound has not been publicly reported, this document outlines a robust, field-proven methodology for its determination and offers a comparative analysis against structurally related benzoic acid derivatives. This approach is designed for researchers, scientists, and drug development professionals seeking to elucidate the three-dimensional structure and intermolecular interactions that govern the solid-state properties of this and similar compounds.

Introduction: The Significance of Structural Elucidation

2-Amino-3-(cyclopropylmethoxy)benzoic acid incorporates several key functional groups: a carboxylic acid, an aromatic amine, and a cyclopropylmethoxy ether. This combination makes it a valuable scaffold in the synthesis of novel therapeutic agents. Understanding its three-dimensional structure through single-crystal X-ray diffraction (SCXRD) is paramount. SCXRD provides precise data on bond lengths, bond angles, and the spatial arrangement of molecules, which collectively dictate the material's physicochemical properties such as solubility, stability, and bioavailability.[1][2] This guide presents a prospective workflow for determining this novel structure and contextualizes the potential findings by comparison with known molecular structures.

Part 1: A Validated Workflow for Novel Crystal Structure Determination

The successful determination of a novel crystal structure is contingent upon a systematic and rigorous experimental approach, from material synthesis to data refinement. Each step is designed to ensure the integrity and accuracy of the final structural model.

Synthesis and High-Purity Material Preparation

The prerequisite for any crystallographic study is the availability of highly pure material. The synthesis of 2-Amino-3-(cyclopropylmethoxy)benzoic acid can be approached via several synthetic routes, often starting from substituted nitrobenzoic acids. A plausible route involves the etherification of a 3-hydroxy-2-nitrobenzoic acid derivative followed by the reduction of the nitro group.[3][4]

Purity Validation Protocol:

  • Minimum Purity: ≥99.5%

  • Techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and identify any organic impurities.

    • High-Performance Liquid Chromatography (HPLC): To quantify purity with high precision.

    • Mass Spectrometry (MS): To confirm the molecular weight.

Causality: Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and a poorly resolved structure. Therefore, achieving high purity is a critical, non-negotiable first step.[5]

Crystallization Screening: The Art and Science of Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step.[6][7] A systematic screening of various solvents and crystallization techniques is essential.[8]

Step-by-Step Experimental Protocol for Crystallization:

  • Solvent Selection: Begin by testing the solubility of the compound in a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane). An ideal solvent will dissolve the compound when hot but show limited solubility when cold.[9]

  • Primary Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation at room temperature. Loosely cap the vial and allow the solvent to evaporate slowly over several days.

    • Slow Cooling: Create a saturated solution in a suitable solvent at an elevated temperature. Allow the solution to cool slowly and undisturbed to room temperature, and then potentially to a lower temperature (e.g., 4 °C).[5]

    • Vapor Diffusion (Hanging or Sitting Drop): Place a concentrated solution of the compound as a drop on a coverslip. Invert the coverslip over a reservoir containing a solvent in which the compound is less soluble (the precipitant). The slow diffusion of the precipitant vapor into the drop reduces the solute's solubility, promoting crystallization.

  • Initiating Growth: If crystals do not form spontaneously, induce nucleation by scratching the inside of the vial with a glass rod or by adding a "seed crystal" from a previous experiment.[5]

Table 1: Recommended Crystallization Screening Conditions

TechniqueSolvents to ScreenTemperatureExpected Outcome
Slow EvaporationEthanol, Acetone, Ethyl AcetateRoom TemperatureFormation of well-defined single crystals over 1-2 weeks.
Slow CoolingMethanol/Water, Ethanol/WaterHeat to 60°C, cool to RTRapid formation of microcrystals, potentially larger crystals.
Vapor DiffusionDrop: Compound in DichloromethaneRoom TemperatureHigh-quality crystals suitable for diffraction.
Reservoir: Hexane
Single-Crystal X-ray Diffraction (SCXRD) Data Collection

Once a suitable crystal (typically 0.1-0.3 mm in each dimension) is obtained, it can be analyzed using an X-ray diffractometer.[2]

Data Collection Protocol:

  • Crystal Mounting: Mount a selected single crystal on a goniometer head.

  • Cryo-Cooling: Cool the crystal in a stream of cold nitrogen gas (typically 100 K). This minimizes thermal vibrations of the atoms, leading to a sharper diffraction pattern and higher quality data.[10]

  • Data Acquisition: The instrument directs a focused beam of monochromatic X-rays onto the crystal.[1] As the crystal is rotated, a series of diffraction patterns are collected by a detector.[10]

  • Unit Cell Determination: The initial diffraction images are used to determine the dimensions and symmetry of the unit cell, the basic repeating block of the crystal lattice.

Structure Solution and Refinement

The collected diffraction data is a set of intensities that must be mathematically converted into a three-dimensional model of the electron density within the crystal.

Workflow for Structure Solution and Refinement:

  • Data Reduction: The raw diffraction data is processed to correct for experimental factors and to produce a list of reflection intensities.

  • Structure Solution: Programs like SHELXT or SHELXS use direct methods or Patterson methods to generate an initial model of the atomic positions from the diffraction data.[11][12][13]

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization process with software such as SHELXL.[14][15] This iterative process adjusts atomic positions, occupancies, and displacement parameters to improve the agreement between the calculated and observed diffraction patterns.

  • Validation: The quality of the final structure is assessed using metrics such as the R1 factor (should ideally be < 5% for small molecules), the goodness-of-fit (GooF), and the residual electron density map.

The entire workflow, from pure compound to a validated crystal structure, represents a self-validating system where the quality of the outcome at each stage depends on the successful execution of the preceding step.

G cluster_prep Material Preparation cluster_cryst Crystallization cluster_xrd X-ray Diffraction & Analysis synthesis Synthesis of 2-Amino-3-(cyclopropylmethoxy) benzoic acid purification Purification & Validation (NMR, HPLC, MS) synthesis->purification Purity ≥99.5% screening Crystallization Screening (Slow Evaporation, Cooling, Diffusion) purification->screening crystal Obtain Diffraction-Quality Single Crystal screening->crystal data_collection SC-XRD Data Collection (100 K) crystal->data_collection structure_solution Structure Solution (e.g., SHELXT) data_collection->structure_solution refinement Structure Refinement (e.g., SHELXL) structure_solution->refinement validation Validation & CIF Generation (R1 < 5%) refinement->validation

Caption: Experimental workflow for crystal structure determination.

Part 2: Comparative Structural Analysis with Benzoic Acid Derivatives

In the absence of an experimental structure for the title compound, we can predict its likely solid-state conformation and packing by comparing it to known crystal structures of analogous molecules. This comparative approach provides valuable insights into how specific functional groups influence intermolecular interactions.

Selection of Comparator Compounds

We have selected two primary comparators whose crystal structures are publicly available:

  • 2-Aminobenzoic acid (Anthranilic acid): This allows for the analysis of the core 2-aminobenzoic acid scaffold.[16][17][18]

  • 3-Methoxybenzoic acid: This provides insight into the influence of an alkoxy group at the 3-position on the crystal packing.[19][20][21]

Analysis of Intermolecular Interactions

Benzoic acid derivatives commonly form predictable hydrogen-bonding motifs, primarily the carboxylic acid dimer . This robust R²₂(8) supramolecular synthon involves two molecules forming a hydrogen-bonded ring system.

Caption: The classic carboxylic acid dimer hydrogen-bond motif.

  • 2-Aminobenzoic acid: The crystal structure reveals that molecules form the expected carboxylic acid dimers.[16] Additionally, the amino group acts as a hydrogen bond donor, forming intermolecular N-H···O bonds with the carbonyl oxygen of an adjacent dimer, linking them into chains.

  • 3-Methoxybenzoic acid: This molecule also crystallizes with the classic acid dimer motif.[19] The methoxy group does not typically participate in strong hydrogen bonding but influences the overall crystal packing through weaker C-H···O interactions and steric effects.

Predicted Structure for 2-Amino-3-(cyclopropylmethoxy)benzoic acid

Based on the analysis of the comparator compounds, we can hypothesize the structural features of the title compound.

Table 2: Comparative Analysis of Structural Features

Feature2-Aminobenzoic acid[16][22]3-Methoxybenzoic acid[19][23]Predicted for 2-Amino-3-(cyclopropylmethoxy)benzoic acid
Primary H-Bond Motif Carboxylic acid dimerCarboxylic acid dimerHighly likely to form the carboxylic acid dimer.
Secondary H-Bonds N-H···O bonds linking dimersWeak C-H···O interactionsLikely N-H···O bonds. Potential for intramolecular N-H···O(ether) H-bond.
Key Functional Groups Amino, Carboxylic AcidMethoxy, Carboxylic AcidAmino, Carboxylic Acid, Cyclopropylmethoxy Ether
Steric Influence MinimalModerateSignificant due to the bulky and flexible cyclopropylmethoxy group.
Predicted Packing Planar dimers linked into sheetsHerringbone or stacked packingThe bulky ether group may disrupt simple planar packing, leading to a more complex 3D network.

Expert Insights:

The presence of both the amino and carboxylic acid groups strongly suggests that the primary intermolecular interaction will be the formation of hydrogen-bonded dimers. The key structural question is the role of the 3-(cyclopropylmethoxy) group.

  • Intramolecular Hydrogen Bonding: There is a high probability of an intramolecular hydrogen bond forming between the amino group (N-H) and the ether oxygen of the cyclopropylmethoxy side chain. This would create a stable six-membered ring, influencing the planarity of the molecule.

  • Steric Hindrance: The bulky and conformationally flexible cyclopropylmethoxy group will be a major determinant of the overall crystal packing. Unlike the simple methoxy group, this substituent will likely prevent a simple co-planar arrangement of the aromatic rings, potentially leading to a staggered or herringbone packing motif to accommodate the steric bulk.

Conclusion

While the definitive crystal structure of 2-Amino-3-(cyclopropylmethoxy)benzoic acid awaits experimental determination, a robust and validated workflow exists for its elucidation. By following the detailed protocols for synthesis, purification, crystallization, and data analysis outlined in this guide, researchers can confidently pursue this novel structure.

The comparative analysis with known structures of 2-aminobenzoic acid and 3-methoxybenzoic acid provides a strong predictive framework. We hypothesize that the title compound will exhibit the classic carboxylic acid dimer motif, likely supplemented by an intramolecular N-H···O hydrogen bond. The steric demands of the cyclopropylmethoxy group are expected to be the dominant factor in dictating the final three-dimensional crystal packing. This comprehensive guide serves as an essential resource for scientists engaged in the structural characterization of novel small molecules, bridging the gap between theoretical prediction and experimental validation.

References

  • Creative Biostructure. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from Creative Biostructure. [URL: https://www.creative-biostructure.com/what-is-single-crystal-x-ray-diffraction-and-how-does-it-work.htm]
  • Tegara Co., Ltd. (2019, June 15). Single crystal structure analysis software "SHELX". Retrieved from TEGAKARI. [URL: https://www.tegakari.
  • Wikipedia. (n.d.). SHELX. Retrieved from Wikipedia. [URL: https://en.wikipedia.org/wiki/SHELX]
  • PaNdata. (n.d.). SHELX. Retrieved from PaNdata Software. [URL: https://software.
  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3–8. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4288022/]
  • Müller, P. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved from Massachusetts Institute of Technology. [URL: https://shelx.uni-goettingen.de/SHELXL-manual.pdf]
  • Carleton College. (2018, June 15). Single-crystal X-ray Diffraction. Retrieved from SERC. [URL: https://serc.carleton.
  • Jones, A. G., et al. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [URL: https://eprints.soton.ac.uk/475416/]
  • FZU. (n.d.). X-ray single-crystal diffraction. Retrieved from FZU of the Czech Academy of Sciences. [URL: https://www.fzu.cz/en/research/large-research-infrastructures/solid-state-physical-properties-measurement-infrastructures-sspp-m/x-ray-single-crystal-diffraction]
  • Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/cs/d2cs00585k]
  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from SPT Labtech. [URL: https://www.sptlabtech.
  • PubChem. (n.d.). 3-Methoxybenzoic Acid. Retrieved from PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3-Methoxybenzoic-acid]
  • Montana State University. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. Retrieved from Montana State University. [URL: https://www.montana.edu/rizzo/courses/spring2003/geol520/g520-single_crystal_xrd.pdf]
  • Lu, T. H., & Chattopadhyay, P. (2001). Crystal structure of 2-Aminobenzoic acid. Analytical Sciences, 17(7), 905-906. [URL: https://pubmed.ncbi.nlm.nih.gov/19068868/]
  • Thermo Fisher Scientific. (2021, April 3). Single Crystal X-Ray Diffraction of Materials. Retrieved from Thermo Fisher Scientific. [URL: https://www.thermofisher.
  • Lu, T. H., et al. (2001). Crystal Structure of 2-Aminobenzoic Acid. Analytical Sciences, 17(7), 905-906. [URL: https://www.jstage.jst.go.jp/article/analsci/17/7/17_7_905/_article]
  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from a university website. [URL: https://www.csun.
  • University of Colorado Boulder. (n.d.). Crystallization. Retrieved from Organic Chemistry at CU Boulder. [URL: https://orgchemboulder.
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  • BenchChem. (n.d.). In-depth Technical Guide: 4-Amino-3-(cyclopropylmethoxy)benzoic Acid. Retrieved from BenchChem. [URL: https://www.benchchem.com/product/1154383-17-1]
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Comparative

UV-Vis absorption spectra of 3-substituted anthranilic acids

Technical Guide: UV-Vis Absorption Spectra of 3-Substituted Anthranilic Acids Executive Summary 3-Substituted anthranilic acids (2-amino-3-substituted benzoic acids) represent a critical scaffold in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: UV-Vis Absorption Spectra of 3-Substituted Anthranilic Acids

Executive Summary

3-Substituted anthranilic acids (2-amino-3-substituted benzoic acids) represent a critical scaffold in medicinal chemistry, serving as precursors for fenamate NSAIDs, quinazoline alkaloids, and fluorescent probes. Their unique "ortho-ortho" substitution pattern—where the 3-substituent is ortho to the amino group and meta to the carboxyl group—creates a distinct electronic environment compared to 4- or 5-substituted isomers.

This guide provides a technical comparison of the UV-Vis spectral properties of these derivatives. It focuses on how substituents at the 3-position modulate the


 and 

transitions, affecting absorption maxima (

), molar absorptivity (

), and fluorescence quantum yields.

Theoretical Framework: The "Ortho-Ortho" Effect

The spectral behavior of 3-substituted anthranilic acids is governed by two primary factors:

  • Electronic Substituent Effects: The interplay between the amino group (strong EDG) and the carboxyl group (EWG). A substituent at C-3 interacts sterically and electronically with the adjacent amino group.

  • Steric Inhibition of Resonance: Unlike 4- or 5-substitution, a group at the 3-position can force the amino group out of planarity with the benzene ring, disrupting the conjugation required for the charge-transfer (CT) band. This often leads to hypsochromic (blue) shifts or intensity reductions compared to para-isomers.

Electronic Logic Diagram

ElectronicEffects Substituent 3-Position Substituent Steric Steric Hindrance (Amino Group Rotation) Substituent->Steric Bulkiness Electronic Electronic Effect (Inductive/Resonance) Substituent->Electronic EWG/EDG Nature Conjugation Effective Conjugation Length Steric->Conjugation Reduces Planarity Electronic->Conjugation Modulates Gap Spectrum Spectral Shift (λmax & ε) Conjugation->Spectrum Determines Energy

Figure 1: Causal pathway showing how 3-position substitution alters spectral properties via steric and electronic mechanisms.

Comparative Spectral Analysis

The following data highlights the shifts in absorption maxima (


) relative to the parent anthranilic acid. Note the solvent dependence, particularly for zwitterionic species.
CompoundSubstituent (3-Pos)Electronic Nature

(nm)
SolventSpectral Features & Notes
Anthranilic Acid -HParent336 EthanolBroad CT band; highly fluorescent (

nm).
3-Hydroxyanthranilic Acid -OHStrong EDG298, 310, 342 Buffer (pH 7)Complex multi-peak spectrum due to oxidation sensitivity and zwitterionic forms.
230, 331 0.5 N NaOHPhenolate form dominates; distinct red shift in alkaline media.
3-Chloroanthranilic Acid -ClEWG (-I), EDG (+R)324 MethanolSlight hypsochromic shift vs parent in alcohol; Cl induces steric twist.
345 - 355 WaterBathochromic shift in aqueous media due to solvation of the zwitterion.
3-Methylanthranilic Acid -CH₃Weak EDG~340 (Expected) MethanolWeak auxochrome; typically induces slight red shift unless steric bulk forces de-conjugation.
3-Nitroanthranilic Acid -NO₂Strong EWGN/A (Quenched) MethanolFluorescence typically quenched; absorption dominated by strong NO₂ transitions.

Key Insights:

  • 3-OH Derivative: Exhibits the most complex behavior due to the potential for intramolecular hydrogen bonding and oxidation to quinonimine species (relevant in tryptophan metabolism).

  • 3-Cl Derivative: The hypsochromic shift in methanol (324 nm vs 336 nm for parent) suggests that the steric bulk of the chlorine atom may twist the adjacent amino group, slightly reducing the conjugation efficiency despite the chlorine's resonance contribution.

  • Solvatochromism: All derivatives show significant shifts between methanol (organic) and water (aqueous) due to the stabilization of the zwitterionic form (

    
    ) in water.
    

Experimental Protocol: High-Precision UV-Vis Measurement

To ensure reproducible data, especially given the pH sensitivity of these amphoteric molecules, follow this self-validating protocol.

Reagents & Preparation
  • Solvent: HPLC-grade Methanol or Phosphate Buffer (pH 7.4). Avoid unbuffered water to prevent pH drift affecting the zwitterion equilibrium.

  • Stock Solution: Prepare 10 mM stock in DMSO (to ensure solubility of substituted derivatives).

  • Working Solution: Dilute to

    
     range. Absorbance should be 
    
    
    
    AU for linearity.
Measurement Workflow

Protocol Start Start: Sample Preparation Baseline 1. Baseline Correction (Pure Solvent) Start->Baseline Stock 2. Prepare Stock (10mM) in DMSO Start->Stock Scan 4. Scan 200-500 nm Baseline->Scan Dilution 3. Dilute to 20µM in Target Solvent Stock->Dilution Dilution->Scan Check 5. Check Absorbance (0.1 < A < 1.0?) Scan->Check DiluteMore Dilute Further Check->DiluteMore No (A > 1.0) Analyze 6. Extract λmax & ε Check->Analyze Yes DiluteMore->Scan

Figure 2: Step-by-step workflow for obtaining valid spectral data.

Critical Control Point:

  • pH Check: For 3-substituted derivatives (especially 3-COOH or 3-OH), the protonation state of the 3-substituent can alter the spectrum. Always record the pH of the final solution.

Applications in Drug Discovery

  • Fluorescence Probes: 3-Substituted anthranilic acids are often used as "turn-on" fluorescent probes. The 3-position is strategic; it is close enough to the amino group to modulate fluorescence via Photoinduced Electron Transfer (PET) but leaves the carboxylic acid free for conjugation to peptides or sugars.

  • Scaffold Screening: In designing fenamates (NSAIDs), the UV spectrum is a quick proxy for electronic distribution. A red-shifted spectrum in a 3-substituted derivative often correlates with a more electron-rich ring system, potentially influencing binding affinity to COX enzymes.

References

  • SIELC Technologies. "UV-Vis Spectrum of 3-Hydroxyanthranilic Acid." SIELC Application Notes. Link

  • National Institutes of Health (NIH). "3-Hydroxyanthranilic Acid | C7H7NO3 | CID 86." PubChem Database. Link

  • McFarland, S. A., et al. "A spectroscopic study of substituted anthranilic acids as sensitive environmental probes." Bioorganic & Medicinal Chemistry, 2016.[1] Link

  • Dudley Chemical Corp. "3-Chloroanthranilic Acid Specifications and Spectral Data." Catalog 2012-14. Link

  • AAT Bioquest. "Absorption Spectrum of Anthranilic Acid." Spectrum Viewer Database. Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Amino-3-(cyclopropylmethoxy)benzoic acid

The following guide is structured to serve as an operational standard for handling 2-Amino-3-(cyclopropylmethoxy)benzoic acid . As an intermediate often used in the synthesis of kinase inhibitors and anti-inflammatory ag...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured to serve as an operational standard for handling 2-Amino-3-(cyclopropylmethoxy)benzoic acid .

As an intermediate often used in the synthesis of kinase inhibitors and anti-inflammatory agents (structurally related to anthranilic acid derivatives), this compound presents specific risks associated with its aniline moiety (sensitization potential) and cyclopropylmethoxy ether (increased lipophilicity/permeation).

Part 1: Executive Safety Summary & Hazard Profiling

Core Directive: Treat this compound as a Bioactive Irritant . While specific toxicological data for this exact isomer is often limited in public databases, we apply a Read-Across Safety Protocol based on its structural analogs (e.g., 2-amino-3-methoxybenzoic acid and 3-hydroxyanthranilic acid).

Chemical Hazard Identification (GHS Classification)
  • Signal Word: WARNING

  • Primary Hazards:

    • H315: Causes skin irritation.[1][2][3]

    • H319: Causes serious eye irritation.[1][2][3]

    • H335: May cause respiratory irritation.[1][3]

    • H317 (Precautionary): May cause an allergic skin reaction (attributed to the aniline/amino-aryl moiety).

Structural Risk Analysis (The "Why")

Understanding the molecule's structure allows us to predict behavior where data is missing:

  • Benzoic Acid Moiety: Contributes to acidity and mucous membrane irritation.

  • 2-Amino Group (Aniline derivative): The primary source of potential toxicity. Anilines are known sensitizers and can be absorbed through the skin.

  • 3-Cyclopropylmethoxy Group: This ether linkage significantly increases lipophilicity (LogP) compared to simple anthranilic acid. Implication: Enhanced skin permeation. Standard latex gloves are insufficient; Nitrile or Laminate is required.

Part 2: The PPE Matrix (Personal Protective Equipment)

Do not rely on "standard lab PPE." Use this matrix to select equipment based on the specific operation.

Glove Selection Strategy
  • Baseline: Nitrile (Minimum 0.11 mm thickness).

  • High Risk (Solutions/Long-term): Double-gloving is mandatory when dissolved in organic solvents (DCM, DMF), as the solvent acts as a carrier for the compound.

MaterialThicknessBreakthrough TimeUsage Context
Nitrile (Disposable) 0.11 mm> 30 min (Solid)Weighing, dry transfer, closed-vial handling.
Nitrile (Extended Cuff) 0.20 mm> 120 min (Soln)Synthesis setup, rotovap operation.
Silver Shield / Laminate Multi-layer> 480 minSpill cleanup, handling concentrated stock solutions in DCM/DMF.
Latex N/AAVOID Poor resistance to organic amines and ethers; high risk of permeation.
Respiratory & Eye Protection[3][4]
  • Solid Handling (Powder): The cyclopropylmethoxy tail can make the powder "sticky" or electrostatic.

    • Minimum: N95 (US) or P2 (EU) disposable respirator if working outside a fume hood.

    • Recommended: Work strictly inside a certified Chemical Fume Hood.

  • Eye Protection: Chemical Safety Goggles (indirect venting) are preferred over safety glasses to prevent dust migration into the eyes.

Part 3: Operational Protocols

Workflow Visualization: Risk-Based PPE Selection

The following logic gate ensures you are adequately protected based on the state of matter.

PPE_Decision_Tree Start Start: Handling 2-Amino-3- (cyclopropylmethoxy)benzoic acid State What is the physical state? Start->State Solid Solid / Powder State->Solid Solution Solution (Organic Solvent) State->Solution Hood Is Fume Hood Available? Solid->Hood Solvent Solvent Type? Solution->Solvent Hood_Yes PPE: Nitrile Gloves + Safety Glasses + Lab Coat Hood->Hood_Yes Yes Hood_No PPE: N95/P2 Respirator + Goggles + Nitrile Gloves Hood->Hood_No No Polar Polar Aprotic (DMF, DMSO) Solvent->Polar Chlorinated Chlorinated (DCM, Chloroform) Solvent->Chlorinated PPE_Double PPE: Double Nitrile Gloves (Change every 30 mins) Polar->PPE_Double PPE_Laminate PPE: Silver Shield/Laminate Gloves (Carrier Risk) Chlorinated->PPE_Laminate

Figure 1: Decision Matrix for PPE selection based on physical state and solvent carrier risks.

Protocol: Weighing & Transfer (Critical Step)

Objective: Prevent inhalation of dust and contamination of balance area.

  • Preparation: Place an analytical balance inside a Powder Containment Hood or use a Static-Free Balance Enclosure .

  • Anti-Static Measures: The cyclopropylmethoxy group contributes to static charge. Use an ionizing bar or anti-static gun on the spatula and weighing boat before transfer.

  • Technique:

    • Do not dispense directly from the bulk container. Transfer a small amount to a secondary vial first.

    • Use a disposable anti-static weighing boat.

    • Clean Up: Immediately wipe the balance area with a tissue dampened with methanol or isopropanol (to solubilize the lipophilic ether) followed by water.

Protocol: Spill Response (Solid)
  • Evacuate: If a large amount (>10g) is spilled outside a hood, evacuate the immediate area to let dust settle (10 min).

  • PPE Up: Don N95 respirator, goggles, and double nitrile gloves.

  • Contain: Do not dry sweep. Cover the spill with a damp paper towel (water/surfactant mix) to suppress dust.

  • Clean: Scoop up the damp material. Wipe the surface 3x with Ethanol (preferred solvent for this compound) then soap and water.

  • Disposal: Place in a sealed bag labeled "Hazardous Waste: Solid Organic - Irritant."

Part 4: Disposal & Decontamination

Waste Stream Classification:

  • Solid Waste: Segregate as "Solid Hazardous Waste (Toxic/Irritant)." Do not dispose of in general trash.

  • Liquid Waste:

    • If dissolved in DCM/Chloroform: Halogenated Organic Waste .

    • If dissolved in Methanol/Ethyl Acetate: Non-Halogenated Organic Waste .

  • Decontamination: Glassware should be rinsed with Acetone or Ethanol before washing. The compound is sparingly soluble in water; aqueous washing alone will leave residue.

References

  • Fisher Scientific. (2011).[1] Safety Data Sheet: 2-Amino-3-methoxybenzoic acid (Read-Across Analog). Retrieved from

  • ChemScene. (2024). Product Safety Summary: 2-(Cyclopropylmethoxy)benzoic acid.[4] Retrieved from

  • PubChem. (n.d.). Compound Summary: 2-Amino-3-hydroxybenzoic acid (Toxicity Profile). National Library of Medicine. Retrieved from

  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Anthranilic acid derivatives. Retrieved from

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